3-Iodo-1-isopropyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-5(2)9-4-3-6(7)8-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIHVCDANZPVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266115-22-3 | |
| Record name | 3-iodo-1-(propan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Spectroscopic Characterization of 3-iodo-1-isopropyl-1H-pyrazole: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of heterocyclic scaffolds, pyrazoles continue to garner significant attention due to their versatile biological activities. This guide provides an in-depth technical overview of the spectroscopic characterization of a key pyrazole derivative, 3-iodo-1-isopropyl-1H-pyrazole .
This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this compound. By delving into the principles behind the data acquisition and interpretation, this guide aims to equip the reader with the necessary knowledge to confidently identify and characterize this and similar molecules.
It is important to note that while extensive efforts have been made to obtain experimental data, the spectroscopic information presented herein is a combination of predicted data and analysis of closely related analogue compounds due to the current unavailability of complete experimental spectra for this compound in the public domain. This approach, however, provides a robust framework for understanding the expected spectroscopic behavior of the molecule.
Molecular Structure and Key Features
This compound possesses a unique combination of structural features that influence its spectroscopic properties. The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. The substituents, an iodine atom at the 3-position and an isopropyl group at the 1-position, introduce distinct electronic and steric effects that are readily probed by various spectroscopic techniques.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring and the isopropyl group. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effect of the iodine atom and the nitrogen atoms in the pyrazole ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 6.3 - 6.5 | Doublet | ~2-3 |
| H-5 | 7.4 - 7.6 | Doublet | ~2-3 |
| CH (isopropyl) | 4.4 - 4.6 | Septet | ~7 |
| CH₃ (isopropyl) | 1.4 - 1.6 | Doublet | ~7 |
Causality behind Predicted Shifts:
-
H-4 and H-5: The protons on the pyrazole ring are expected to appear as doublets due to coupling with each other. The H-5 proton is predicted to be downfield (higher ppm) compared to the H-4 proton. This is because the C-5 position is adjacent to the electron-donating nitrogen of the N-isopropyl group, while the C-4 is more influenced by the electron-withdrawing iodine at C-3.
-
Isopropyl Group: The methine proton (CH) of the isopropyl group is deshielded by the adjacent nitrogen atom and is expected to appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) will appear as a doublet due to coupling with the single methine proton.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 60 - 70 |
| C-4 | 110 - 115 |
| C-5 | 135 - 140 |
| CH (isopropyl) | 50 - 55 |
| CH₃ (isopropyl) | 22 - 25 |
Causality behind Predicted Shifts:
-
C-3: The most upfield signal in the aromatic region is predicted for C-3, directly attached to the large, polarizable iodine atom. This is a characteristic effect of heavy halogens in ¹³C NMR.
-
C-4 and C-5: The C-5 carbon is expected to be the most downfield of the pyrazole ring carbons due to its position between two nitrogen atoms. The C-4 carbon will resonate at a more intermediate chemical shift.
-
Isopropyl Group: The chemical shifts for the isopropyl carbons are in the expected aliphatic region.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2980 - 2850 | C-H stretch (aliphatic) | Strong |
| 1550 - 1450 | C=N and C=C stretch (pyrazole ring) | Medium-Strong |
| 1385 - 1365 | C-H bend (isopropyl gem-dimethyl) | Medium |
| ~1100 | C-N stretch | Medium |
| < 700 | C-I stretch | Medium-Weak |
Interpretation of Key Bands:
The IR spectrum will be dominated by the strong C-H stretching vibrations of the isopropyl group in the aliphatic region. The aromatic C-H stretches of the pyrazole ring will appear at slightly higher wavenumbers. The characteristic ring stretching vibrations (C=N and C=C) are expected in the 1550-1450 cm⁻¹ region. The presence of the C-I bond can be inferred from a band in the far-infrared region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.
For this compound (C₆H₉IN₂), the expected molecular weight is approximately 236.06 g/mol .
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment | Interpretation |
| 236 | [M]⁺ | Molecular ion peak |
| 221 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety |
| 194 | [M - C₃H₆]⁺ | Loss of propene from the isopropyl group |
| 127 | [I]⁺ | Iodine cation |
| 109 | [M - I]⁺ | Loss of the iodine atom |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Fragmentation Pathway:
Upon electron ionization, the molecule will form a molecular ion ([M]⁺). A prominent fragmentation pathway is the loss of the iodine atom, a good leaving group, to give a fragment at m/z 109. Another likely fragmentation is the loss of a methyl radical from the isopropyl group, resulting in a peak at m/z 221. The base peak could potentially be the isopropyl cation at m/z 43, a very stable secondary carbocation.
Figure 2: Predicted key fragmentation pathways for this compound.
Experimental Protocols
The following are generalized, self-validating protocols for the acquisition of spectroscopic data for small organic molecules like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR accessory.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC) inlet.
-
-
Ionization and Analysis:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
-
Detection and Data Processing:
-
The detector records the abundance of ions at each m/z value.
-
The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.
-
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. Through a combination of predicted data and analysis of analogous structures, we have detailed the anticipated features in ¹H NMR, ¹³C NMR, IR, and Mass spectra. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data for this and similar small organic molecules. A thorough understanding of these spectroscopic techniques and their application is indispensable for the unambiguous structural characterization of novel compounds in the pursuit of new therapeutic agents.
An In-depth Technical Guide to 3-Iodo-1-isopropyl-1H-pyrazole: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-1-isopropyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, combining the robust pyrazole core with a reactive iodine substituent and an isopropyl group that modulates solubility and steric interactions, make it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, its characteristic reactivity in key cross-coupling reactions, and its potential applications, particularly in the realm of drug discovery.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of approved pharmaceuticals.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms imparts favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which are crucial for drug-receptor interactions. The introduction of an iodine atom at the 3-position of the pyrazole ring provides a synthetic handle for further molecular elaboration through various cross-coupling reactions. This allows for the strategic introduction of diverse functional groups, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.[3] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[4][5][6]
Molecular Structure and Physicochemical Properties
The structure of this compound consists of a central pyrazole ring, with an iodine atom at position 3, an isopropyl group attached to the nitrogen at position 1, and hydrogen atoms at positions 4 and 5.
Molecular Diagram:
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1266115-22-3 | [7] |
| Molecular Formula | C₆H₉IN₂ | [7] |
| Molecular Weight | 236.05 g/mol | [7] |
| Appearance | Inferred to be a solid or liquid at room temperature | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, THF, and DMF. | - |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1H-pyrazole. The general strategy involves the N-isopropylation of the pyrazole ring followed by regioselective iodination at the 3-position.
3.1. Step 1: N-Isopropylation of 1H-Pyrazole
The introduction of the isopropyl group onto the pyrazole nitrogen can be accomplished via a standard N-alkylation reaction.
Caption: Synthesis of 1-isopropyl-1H-pyrazole.
Experimental Protocol: Synthesis of 1-isopropyl-1H-pyrazole
-
To a solution of 1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
To this suspension, add isopropyl bromide (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-isopropyl-1H-pyrazole.[9]
3.2. Step 2: Regioselective Iodination
The iodination of 1-isopropyl-1H-pyrazole is a critical step that introduces the reactive iodine atom. Several methods can be employed for the iodination of pyrazoles, with the choice of reagent influencing the regioselectivity. For 3-iodination, a common approach involves the use of n-butyllithium to deprotonate the 5-position, followed by quenching with iodine. However, a more direct electrophilic iodination at the 3-position can be challenging due to the directing effects of the N-alkyl group. A more reliable method involves the direct iodination of a pre-functionalized pyrazole or the use of specific iodinating agents that favor the 3-position. A general and effective method for the iodination of pyrazoles involves the use of iodine in the presence of an oxidizing agent or a strong base.[10]
Caption: Iodination of 1-isopropyl-1H-pyrazole.
Experimental Protocol: Iodination of 1-isopropyl-1H-pyrazole (Inferred)
-
Dissolve 1-isopropyl-1H-pyrazole (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, and stir the mixture for 30 minutes at -78 °C.
-
Add a solution of iodine (1.2 eq) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.[1]
Chemical Reactivity and Synthetic Utility
The iodine atom at the 3-position of this compound is the key to its synthetic versatility, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
4.1. Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound readily participates in this reaction, providing access to a wide range of 3-alkynyl-1-isopropyl-1H-pyrazoles. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and have applications in materials science.[11][12][13]
Caption: Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N, add phenylacetylene (1.2 eq).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a copper(I) co-catalyst, such as copper(I) iodide (CuI) (0.1 eq).
-
Heat the reaction mixture to 50-80 °C under an inert atmosphere and stir until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, filter the reaction mixture to remove the ammonium salt precipitate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 3-(phenylethynyl)-1-isopropyl-1H-pyrazole.[14]
4.2. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another powerful tool for C-C bond formation, reacting an organoboron compound with an organic halide. This compound serves as an excellent coupling partner, allowing for the introduction of various aryl and heteroaryl groups at the 3-position. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
References
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1399654-52-4|4-(4-Iodophenyl)-1-isopropyl-1H-pyrazole|BLDpharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1266115-22-3 [chemicalbook.com]
- 8. 3-Iodo-1-methyl-1H-pyrazole 95 92525-10-5 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. rsc.org [rsc.org]
An In-depth Technical Guide to the Electrophilic Iodination of 1-Isopropyl-1H-pyrazole
This guide provides a comprehensive technical overview of the electrophilic iodination of 1-isopropyl-1H-pyrazole, a critical transformation for synthesizing valuable intermediates in drug discovery and development. We will delve into the mechanistic underpinnings of this reaction, compare various synthetic protocols, and provide a detailed, field-tested experimental procedure.
Introduction: The Significance of Iodinated Pyrazoles in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The functionalization of the pyrazole ring is a key strategy for modulating the biological activity of these compounds. Specifically, the introduction of an iodine atom creates a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2][6] This enables the construction of complex molecular architectures, which is essential for the exploration of novel chemical space in the pursuit of new drug candidates.[2][7]
Core Principles: Mechanism and Regioselectivity of Pyrazole Iodination
The electrophilic iodination of 1-isopropyl-1H-pyrazole follows a classic electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles.[8][9]
The Underlying Mechanism
The reaction is initiated by the generation of a potent electrophilic iodine species, typically I⁺ or a polarized iodine-containing molecule. The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic iodine. This attack preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible site on the 1-substituted pyrazole ring.[8][10] The subsequent loss of a proton from the resulting sigma complex (also known as an arenium ion) restores the aromaticity of the pyrazole ring, yielding the final 4-iodo-1-isopropyl-1H-pyrazole product.[8]
Caption: Generalized mechanism of electrophilic iodination of 1-isopropyl-1H-pyrazole.
Comparative Analysis of Iodination Methodologies
Several reagents and conditions have been developed for the electrophilic iodination of pyrazoles. The choice of method often depends on the substrate's reactivity, the desired regioselectivity, and practical considerations such as cost and safety. Below is a comparative summary of common iodination methods applicable to 1-isopropyl-1H-pyrazole.
| Method/Reagent | Typical Conditions | Advantages | Disadvantages |
| Iodine Monochloride (ICl) | CH₂Cl₂, Li₂CO₃, room temp.[6][11] | High reactivity, good yields, mild conditions.[11][12] | Moisture sensitive, can lead to chlorination byproducts. |
| N-Iodosuccinimide (NIS) | Acidic media (e.g., H₂SO₄, TFA), room temp. to 80 °C.[2][6][13] | Easy to handle solid, good for deactivated pyrazoles.[13][14] | Requires acidic conditions which may not be compatible with all functional groups.[15] |
| Iodine/Ceric Ammonium Nitrate (CAN) | Acetonitrile, reflux.[6][8][16] | Effective for a range of substituted pyrazoles.[6] | Oxidative conditions may not be suitable for sensitive substrates.[2] |
| Iodine/Hydrogen Peroxide | Water, room temp.[6] | "Green" and practical method using water as a solvent.[6] | Reaction times can be long depending on the substrate.[6] |
For 1-isopropyl-1H-pyrazole, a relatively electron-rich N-alkyl pyrazole, milder conditions are generally sufficient. The use of N-Iodosuccinimide (NIS) in a non-oxidizing acidic medium offers a balance of reactivity, selectivity, and ease of handling, making it a preferred method for this transformation.
Detailed Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
This protocol is a self-validating system designed for high yield and purity of 4-iodo-1-isopropyl-1H-pyrazole.
Materials and Reagents
-
1-Isopropyl-1H-pyrazole (1.0 eq.)
-
N-Iodosuccinimide (NIS) (1.1 eq.)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure
-
Reaction Setup: To a solution of 1-isopropyl-1H-pyrazole (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add a catalytic amount of trifluoroacetic acid (e.g., 0.1 mmol). Cool the mixture to 0 °C in an ice bath.
-
Addition of NIS: To the stirred solution, add N-iodosuccinimide (1.1 mmol) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to the reaction mixture to reduce any unreacted iodine. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The bicarbonate wash is crucial to neutralize the trifluoroacetic acid catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-iodo-1-isopropyl-1H-pyrazole.
Caption: Experimental workflow for the synthesis of 4-iodo-1-isopropyl-1H-pyrazole.
Characterization Data
The final product, 4-iodo-1-isopropyl-1H-pyrazole, should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₆H₉IN₂[17][18] |
| Molecular Weight | 236.05 g/mol [18][19] |
| Appearance | Solid[17] |
| CAS Number | 313350-82-2[17][18] |
Expected NMR and Mass Spectrometry data would further confirm the structure. For instance, the ¹H NMR spectrum would show characteristic signals for the isopropyl group and the two pyrazole ring protons. The mass spectrum would exhibit the molecular ion peak corresponding to the product's molecular weight.
Safety Considerations
Iodination reactions require careful handling of reagents and adherence to safety protocols.
-
N-Iodosuccinimide (NIS): NIS is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Trifluoroacetic Acid (TFA): TFA is highly corrosive and can cause severe burns. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
General Precautions: It is recommended to perform a "cold" or "dummy" run of the procedure to identify any potential issues before using valuable starting materials.[20] Always maintain a clean and organized workspace. For reactions involving radioactive iodine isotopes, stringent safety measures must be followed in accordance with institutional and regulatory guidelines.[20][21]
Conclusion
The electrophilic iodination of 1-isopropyl-1H-pyrazole is a robust and highly regioselective transformation that provides a valuable intermediate for the synthesis of diverse and complex molecules for drug discovery. The use of N-iodosuccinimide in the presence of a catalytic amount of acid offers a reliable and efficient method for this conversion. By understanding the underlying mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can confidently and successfully synthesize 4-iodo-1-isopropyl-1H-pyrazole for their research and development endeavors.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation | Pharmaceuticals | MDPI [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 12. calibrechem.com [calibrechem.com]
- 13. researchgate.net [researchgate.net]
- 14. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR 313350-82-2 [sigmaaldrich.com]
- 18. calpaclab.com [calpaclab.com]
- 19. 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 20. ehs.umich.edu [ehs.umich.edu]
- 21. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
An In-depth Technical Guide to Regioselectivity in the Synthesis of Substituted Pyrazoles
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutic design. Its prevalence in blockbuster drugs underscores the necessity of precise and predictable synthetic control. However, the synthesis of unsymmetrically substituted pyrazoles is frequently complicated by a lack of regioselectivity, leading to isomeric mixtures that are challenging and costly to separate. This guide provides an in-depth exploration of the core principles governing regioselectivity in pyrazole synthesis, offering field-proven insights and actionable protocols to navigate this critical challenge.
The Foundational Challenge: Regioselectivity in Pyrazole Synthesis
The classical and most direct route to the pyrazole core is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[1][2] While elegant in its simplicity, this method introduces the fundamental challenge of regioselectivity when an unsymmetrical 1,3-dicarbonyl is employed. The substituted hydrazine can attack either of the two distinct carbonyl groups, potentially leading to two different regioisomeric pyrazoles.[3][4] The ability to selectively synthesize one isomer over the other is paramount for efficient drug development and manufacturing.
The regiochemical outcome is a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[3]
-
Electronic Effects: The electronic nature of the substituents significantly influences the electrophilicity of the carbonyl carbons. Electron-withdrawing groups can activate an adjacent carbonyl for nucleophilic attack.[3][4]
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can dramatically influence the reaction pathway and, consequently, the isomeric ratio.[4][5][6]
The Knorr Pyrazole Synthesis: A Deeper Dive into Regiocontrol
The Knorr synthesis remains a workhorse for pyrazole formation.[7][8][9] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[3] The initial point of attack by the substituted hydrazine on the unsymmetrical 1,3-dicarbonyl dictates the final regioisomer.
Mechanism and Regiochemical Fork
The reaction pathway can be visualized as a critical branching point after the initial nucleophilic attack. The choice of which carbonyl is attacked first determines the structure of the resulting pyrazole.
Caption: Knorr pyrazole synthesis pathways.
Influence of Reaction Conditions on Regioselectivity
The choice of solvent and the pH of the reaction medium can have a profound impact on the regioselectivity. Aprotic dipolar solvents have been shown to give improved results compared to polar protic solvents like ethanol.[2][5]
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Equimolar | [2] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc | >98:2 | [2][5] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 55:45 | [3] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Acetic Acid | 80:20 | [3] |
| 4,4-Difluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc | 86:14 to >99.8:0.2 | [5] |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | >99:1 |
Isomer A: N-substituted nitrogen adjacent to R¹; Isomer B: N-substituted nitrogen adjacent to R².
Experimental Protocol: Regioselective Synthesis of 1-Aryl-3-trifluoromethyl-5-arylpyrazoles[5]
-
To a solution of the 4,4,4-trifluoro-1-arylbutane-1,3-dione (1.0 equiv) in N,N-dimethylacetamide (DMAc) is added the arylhydrazine hydrochloride (1.0 equiv).
-
A catalytic amount of concentrated hydrochloric acid (50 mol%) is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The crude product is isolated by precipitation with water and purified by crystallization or column chromatography.
-
The regioisomeric ratio is determined by HPLC analysis of the crude product.
Synthesis from α,β-Unsaturated Carbonyl Compounds
The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides an alternative route to pyrazoles, often proceeding through a pyrazoline intermediate which is subsequently oxidized.[10][11] This method can offer improved regioselectivity compared to the Knorr synthesis.
Mechanism and Regiocontrol
The initial step is a Michael addition of the hydrazine to the α,β-unsaturated system, followed by cyclization and oxidation. The regioselectivity is generally governed by the initial nucleophilic attack of the substituted nitrogen of the hydrazine.
Caption: General workflow for pyrazole synthesis from α,β-unsaturated carbonyls.
An iodine-mediated metal-free oxidative C-N bond formation has been developed for a one-pot synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazine salts, avoiding the isolation of unstable hydrazone intermediates.[11] This method demonstrates high regioselectivity.
Experimental Protocol: Iodine-Mediated Synthesis of 3,5-Disubstituted Pyrazoles[12]
-
A mixture of the α,β-unsaturated carbonyl compound (1.0 mmol), hydrazine salt (1.2 mmol), and iodine (1.2 mmol) in ethanol (5 mL) is refluxed.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated.
-
The residue is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium thiosulfate solution, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloadditions offer a powerful and often highly regioselective method for constructing the pyrazole ring.[12][13][14] Common 1,3-dipoles used for this purpose include diazo compounds and nitrile imines.
Synthesis from Diazo Compounds and Alkynes
The reaction of diazo compounds with alkynes is a classic example of a [3+2] cycloaddition to form pyrazoles.[12][13][15][16] The regioselectivity is dictated by the electronic properties of both the diazo compound and the alkyne.
A catalyst-free cycloaddition of α-diazocarbonyl compounds to alkynes under solvent-free conditions by simple heating has been reported to afford pyrazoles in high yields and with significant regioselectivity, particularly with electron-deficient alkynes.[13][15]
Synthesis from Nitrile Imines
Nitrile imines, typically generated in situ from hydrazonoyl chlorides, react with various dipolarophiles to yield pyrazoles.[17][18] A highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles has been achieved through the 1,3-dipolar cycloaddition of nitrile imines with Morita–Baylis–Hillman carbonates.[18]
Experimental Protocol: Catalyst-Free Cycloaddition of a Diazo Compound to an Alkyne[14]
-
A mixture of the diazo compound (1.0 equiv) and the alkyne (1.2 equiv) is heated, with or without a solvent, depending on the reactivity of the substrates.
-
The reaction progress is monitored by ¹H NMR of the reaction mixture.
-
Upon completion, if the product is obtained in high purity, no further purification is needed. Otherwise, the product is purified by column chromatography.
Modern and Multicomponent Approaches
Recent advances have focused on the development of multicomponent reactions (MCRs) and novel catalytic systems to achieve high regioselectivity and efficiency.[10][19][20]
Synthesis from Enaminones
Enaminones are versatile precursors for pyrazole synthesis.[1][21][22][23] A metal-free cascade reaction between enaminones, hydrazines, and DMSO (as a C1 source) catalyzed by molecular iodine has been developed for the synthesis of 1,4-disubstituted pyrazoles.[22][23]
Experimental Protocol: Synthesis of 1,4-Disubstituted Pyrazoles from Enaminones[24]
-
To a round-bottom flask are added the enaminone (0.2 mmol), hydrazine hydrochloride (0.4 mmol), I₂ (10 mol%), and Selectfluor (5.0 equiv) in DMSO (2 mL).
-
The mixture is stirred at the appropriate temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched with saturated aqueous Na₂S₂O₃ and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The residue is purified by column chromatography.
Conclusion and Future Outlook
The regioselective synthesis of substituted pyrazoles is a critical aspect of modern organic and medicinal chemistry. While classical methods like the Knorr synthesis present inherent challenges, a deep understanding of the interplay between steric effects, electronic factors, and reaction conditions allows for a significant degree of control. The judicious choice of solvent, pH, and starting materials can often steer the reaction towards the desired regioisomer.
Furthermore, the development of modern synthetic methodologies, including multicomponent reactions and novel catalytic systems, continues to provide more efficient and highly regioselective routes to these important heterocyclic compounds. As our understanding of reaction mechanisms deepens, we can anticipate the emergence of even more sophisticated strategies for the precise and predictable synthesis of complex pyrazole derivatives, further empowering the fields of drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 12. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 21. Pyrazole synthesis [organic-chemistry.org]
- 22. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
The Alchemist's Halogen: A Technical Guide to the Reactivity of the C-I Bond in Iodinated Pyrazoles
Introduction: The Privileged Scaffold and the Versatile Handle
In the landscape of medicinal chemistry and drug development, the pyrazole ring stands as a "privileged scaffold." Its unique electronic properties and ability to engage in various biological interactions have cemented its presence in numerous marketed drugs. However, the true potential of this scaffold is only unlocked through precise functionalization. This is where the carbon-iodine (C-I) bond on the pyrazole ring emerges as a critical tool. The C-I bond acts as a versatile synthetic "handle," enabling chemists to introduce a vast array of molecular complexity through modern cross-coupling reactions.
This guide provides an in-depth exploration of the reactivity of the C-I bond in iodinated pyrazoles. We will move beyond simple reaction schemes to dissect the underlying principles that govern this reactivity, offering field-proven insights into experimental design, catalyst selection, and troubleshooting. For researchers, scientists, and drug development professionals, mastering the chemistry of iodinated pyrazoles is not just an academic exercise; it is a direct pathway to accelerating the discovery of novel chemical entities.
Chapter 1: The Foundation – Regioselective Synthesis of Iodinated Pyrazoles
Before we can harness the reactivity of the C-I bond, we must first be able to install it with precision. The pyrazole ring offers two primary positions for iodination: C4 and C5. The ability to selectively target one over the other is paramount for any synthetic campaign. The choice of iodination strategy is dictated by the desired regioisomer, a decision driven by the underlying reaction mechanism.
Causality of Regioselection:
The regioselectivity of pyrazole iodination hinges on the electronic nature of the pyrazole ring and the mechanism of the chosen iodinating system.
-
Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is the most electron-rich and sterically accessible, making it the prime target for electrophilic attack. Reagents that generate an electrophilic iodine species (like I⁺) will preferentially react at this position. Systems like Ceric Ammonium Nitrate (CAN) with elemental iodine (I₂) operate through this pathway.[1][2]
-
Directed Deprotonation-Trapping: Conversely, the C5 proton is the most acidic due to the inductive effect of the adjacent ring nitrogen. Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) allows for selective deprotonation at C5, generating a pyrazolide anion. This potent nucleophile can then be trapped with an electrophilic iodine source, such as elemental iodine, to furnish the 5-iodo isomer with high fidelity.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of 4-Iodopyrazoles via CAN-Mediated Iodination [2] This protocol is a self-validating system. The disappearance of the starting material (monitored by TLC/LC-MS) and the appearance of a single, higher Rf product spot confirms the progress of the reaction. The oxidative nature of CAN is evidenced by the color changes during the reaction.
-
Setup: To a solution of the starting pyrazole (1.0 mmol) in acetonitrile (6 mL), add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) and elemental iodine (1.3 mmol, 330 mg).
-
Reaction: Reflux the reaction mixture overnight. Monitor for completion by TLC or LC-MS.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (15 mL).
-
Purification: Wash the organic layer with saturated aqueous Na₂S₂O₃ to quench excess iodine, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 5-Iodopyrazoles via Deprotonation-Trapping [2] The success of this protocol relies on strictly anhydrous and anaerobic conditions to prevent quenching of the highly reactive lithium pyrazolide intermediate. The deep color change upon addition of n-BuLi indicates the formation of the anion.
-
Setup: In a flame-dried flask under an inert argon atmosphere, dissolve the starting pyrazole (1.0 mmol) in dry tetrahydrofuran (THF) (5 mL).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.3 mmol of a 2.5 M solution in hexanes) dropwise. Stir the mixture at -78 °C for 10 minutes.
-
Iodination: Add a solution of iodine (1.4 mmol, 356 mg) in dry THF (3 mL).
-
Workup: Allow the reaction to gradually warm to room temperature over 4 hours. Dilute with dichloromethane (30 mL) and wash with saturated aqueous Na₂S₂O₃ (10 mL) and water (5 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Pyrazole Substrate | Reagents | Position Iodinated | Typical Yield (%) | Reference |
| 1-Aryl-3-CF₃-pyrazole | CAN, I₂ | C4 | 70-95 | [1][2] |
| 1-Aryl-3-CF₃-pyrazole | n-BuLi, I₂ | C5 | 65-89 | [1][2] |
Chapter 2: The Core Reactivity – Palladium-Catalyzed Cross-Coupling
The utility of the C-I bond is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. The fundamental reason for its high reactivity lies in bond dissociation energies: the C-I bond is significantly weaker than C-Br and C-Cl bonds, making it more susceptible to the initial, often rate-determining, oxidative addition step in the catalytic cycle.[4][5] This inherent reactivity makes iodopyrazoles ideal substrates, often allowing for milder reaction conditions and broader substrate scope compared to their bromo- or chloro-counterparts.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[6] For iodopyrazoles, this reaction provides a direct route to biaryl and vinyl-pyrazole structures prevalent in pharmaceuticals.
Causality in Protocol Design:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice as it is a pre-formed, air-stable source of the active Pd(0) catalyst.[2][6] Alternatively, a combination of a Pd(II) pre-catalyst like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) can be used, which generates the active Pd(0) species in situ.[4][7]
-
Base: A base, typically an inorganic carbonate like Na₂CO₃ or K₂CO₃, is essential for the transmetalation step, activating the boronic acid partner.[6][7]
-
Solvent: A mixed solvent system, often dioxane/water or DMF/water, is used to dissolve both the organic-soluble pyrazole and the inorganic base/boronic acid salt.[2][6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]
-
Setup: In a Schlenk tube under an argon atmosphere, combine the 4-iodopyrazole derivative (0.1 mmol), the aryl boronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), and sodium carbonate (2.5 equiv.).[2]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (2 mL).
-
Reaction: Heat the reaction mixture at 90 °C for 6 hours or until completion as monitored by TLC/LC-MS.[2]
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Trustworthiness Note: A key side reaction with highly reactive iodopyrazoles is hydro-dehalogenation, where the C-I bond is cleaved and replaced by a C-H bond.[8] Running a control reaction without the boronic acid can help quantify the extent of this side reaction and validate that the observed product formation is indeed from the desired coupling.
| Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |
| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 56 | [1] |
| 1-Aryl-3-CF₃-5-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 62 | [1] |
| 1-Boc-4-iodopyrazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 95 | [4][7] |
Sonogashira Coupling: Accessing Alkynylpyrazoles
The Sonogashira coupling provides a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne, giving access to conjugated enyne systems and arylalkynes.[9][10] This reaction is instrumental for creating rigid linkers in drug molecules or as precursors for further cyclization reactions.[11]
Causality in Protocol Design:
-
Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a more reactive copper acetylide intermediate, which speeds up the transmetalation step.[7][9][11]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine, serves a dual role: it acts as the solvent and also neutralizes the HX acid formed during the reaction.[7][11]
Experimental Protocol: General Procedure for Sonogashira Coupling [7][11]
-
Setup: To a solution of the iodopyrazole (1.0 equiv) in a suitable solvent (e.g., DMF or triethylamine), add the terminal alkyne (1.2 equiv) and the amine base (if not the solvent).
-
Catalyst Addition: Degas the mixture with argon for 15-20 minutes. Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
Reaction: Stir the reaction under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and dilute with an organic solvent.
-
Purification: Wash the organic solution with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
| Iodopyrazole Substrate | Alkyne Partner | Catalyst System | Base | Yield (%) | Reference |
| 1,3-Disubstituted-5-chloro-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Good | [11] |
| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 65 | [1] |
| 1-Aryl-3-CF₃-5-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 73 | [1] |
Buchwald-Hartwig Amination: Installing the Critical C-N Bond
The Buchwald-Hartwig amination is arguably one of the most significant transformations for medicinal chemists, allowing for the direct formation of C-N bonds.[12] This reaction is crucial for synthesizing pyrazole-based compounds with diverse amine functionalities.
Causality in Protocol Design:
-
Ligand Choice is Critical: Unlike the Suzuki or Sonogashira couplings, Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or DavePhos are essential to promote the difficult reductive elimination step that forms the C-N bond.[4][13]
-
Base Strength: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine coupling partner.
-
Substrate Considerations: The free N-H on the pyrazole ring can interfere with the catalysis by coordinating to the palladium center or by reacting itself.[14] Therefore, N-H protection (e.g., with a Boc or Trityl group) is often a necessary prerequisite for successful amination.[15][16] Interestingly, for some aminopyrazole substrates, bromo-derivatives have shown higher efficacy than iodo-derivatives in specific palladium-catalyzed systems, while copper-catalyzed systems may favor the iodo-substituted pyrazoles.[4][15]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a strict argon atmosphere, add the Pd pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.
-
Reagent Addition: Add the N-protected iodopyrazole (1.0 equiv) and the amine (1.2 equiv), followed by anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture (e.g., 100 °C) for the required time (4-24 h), monitoring by LC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Conclusion
The carbon-iodine bond on a pyrazole ring is far more than a simple substituent; it is a master key that unlocks a world of synthetic possibilities. Its high reactivity, governed by a relatively weak bond strength, makes it the substrate of choice for a host of palladium-catalyzed transformations. By understanding the mechanistic principles behind the regioselective installation of iodine and the nuances of subsequent cross-coupling reactions, researchers can strategically and efficiently build molecular complexity. From the robust C-C bond formations of the Suzuki and Sonogashira reactions to the vital C-N linkages forged by the Buchwald-Hartwig amination, the iodopyrazole motif provides a reliable and powerful platform for innovation in drug discovery and materials science.
References
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Simple Heterocycle
First identified in the 19th century, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has risen to prominence as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility stems from its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and the capacity for substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and lipophilic parameters.[1] This inherent adaptability has enabled the pyrazole core to be incorporated into a multitude of clinically successful drugs across a wide therapeutic spectrum, from anti-inflammatory agents to anticancer therapies.[2] This guide provides a comprehensive exploration of the pyrazole core, delving into its synthesis, mechanisms of action in key drug classes, and the experimental methodologies that underpin its continued development.
The Architectural Blueprint: Synthesis of the Pyrazole Core
The construction of the pyrazole ring is a well-established area of synthetic organic chemistry, with several robust methodologies available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Knorr Pyrazole Synthesis: A Classic and Versatile Approach
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the formation of pyrazole rings.[3] This condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[3][4]
This protocol provides a general framework for the Knorr synthesis.
Materials:
-
1,3-Dicarbonyl Compound (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Acid catalyst (optional, can be the solvent itself if acidic)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent.
-
Addition of Hydrazine: Slowly add the hydrazine derivative (1.0 equivalent) to the solution. The reaction can be exothermic.
-
Heating: Heat the reaction mixture to reflux for a duration determined by the specific substrates (typically 1-4 hours).
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[3]
Caption: A generalized workflow for the Knorr pyrazole synthesis.
1,3-Dipolar Cycloaddition: A Modern and Efficient Alternative
A more contemporary approach to pyrazole synthesis involves the [3+2] cycloaddition reaction between a nitrile imine (a 1,3-dipole) and an alkyne or an alkyne surrogate. This method offers excellent control over regioselectivity and is often conducted under mild conditions.
This protocol outlines a general procedure for this cycloaddition.
Materials:
-
Hydrazonyl chloride (nitrile imine precursor)
-
Alkene or alkyne
-
Base (e.g., triethylamine)
-
Solvent (e.g., chloroform, dichloromethane)
Procedure:
-
Reaction Setup: Dissolve the hydrazonyl chloride (1.0 equivalent) and the alkene/alkyne (1.0 equivalent) in the chosen dry solvent in a reaction flask.
-
Base Addition: Add the base (1.1 equivalents) dropwise to the reaction mixture at room temperature. The base facilitates the in situ generation of the nitrile imine.
-
Stirring: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.
-
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.[5]
The Pyrazole Core in Action: A Showcase of FDA-Approved Drugs
The therapeutic success of the pyrazole scaffold is best illustrated by the number of FDA-approved drugs that feature this core. Here, we explore the mechanism of action of three prominent examples.
Celecoxib (Celebrex®): A Selective COX-2 Inhibitor for Inflammation
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[7] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[6]
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[8] Celecoxib binds to the active site of COX-2, blocking this conversion and thereby reducing the production of inflammatory mediators.[7]
Caption: Celecoxib's mechanism of action in the inflammatory pathway.
Rimonabant (Acomplia®): A CB1 Receptor Antagonist for Obesity
Although withdrawn from the market due to psychiatric side effects, Rimonabant's mechanism of action provides a valuable case study. It acts as a selective antagonist or inverse agonist of the cannabinoid receptor type 1 (CB1).[5] CB1 receptors are primarily located in the central nervous system and peripheral tissues and are involved in regulating appetite and energy balance.[5]
Endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), bind to and activate CB1 receptors, which in turn stimulates appetite.[5] Rimonabant blocks the binding of endocannabinoids to CB1 receptors, thereby reducing appetite and food intake.[5]
Caption: Rimonabant's antagonistic action on the CB1 receptor signaling pathway.
Sildenafil (Viagra®): A PDE5 Inhibitor for Erectile Dysfunction
Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[9] PDE5 is the predominant enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis.[10]
Sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum, which activates guanylate cyclase to produce cGMP.[11] Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, resulting in an erection.[11] Sildenafil inhibits PDE5, preventing the breakdown of cGMP and thus prolonging its vasodilatory effects.[11]
Caption: Sildenafil's role in the nitric oxide/cGMP signaling pathway.
The Pyrazole Core in Oncology: A Frontier of Drug Discovery
Beyond the established therapeutic areas, pyrazole derivatives are emerging as promising anticancer agents.[12] Their mechanisms of action in oncology are diverse and often involve the inhibition of key signaling pathways implicated in tumor growth and survival.[13]
Targeting Key Kinases in Cancer
Many pyrazole-containing compounds have been developed as inhibitors of various protein kinases that are often dysregulated in cancer, such as epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[4] By blocking the activity of these kinases, pyrazole derivatives can arrest the cell cycle and induce apoptosis in cancer cells.[13]
Anticancer Activity and Structure-Activity Relationship (SAR)
The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies have shown that specific substitutions can significantly enhance cytotoxicity and selectivity for cancer cells.[13]
| Compound Class | Target | Representative IC50 Values (µM) | Reference |
| Pyrazole-naphthalene analogs | MCF-7 cancer cells | Varies | [4] |
| Pyrazole-pyrimidine compounds | CDK2/cyclin A2 | 10.05 - 29.95 | [4] |
| Pyrazole carbaldehyde derivatives | PI3 Kinase | 0.25 | [4] |
| Differently substituted pyrazoles | MCF-7 and HT-29 cancer cells | 2.12 - 69.37 | [13] |
| Pyrazole benzamide derivatives | HCT-116 and MCF-7 cells | 4.98 - 92.62 | [14] |
Experimental Evaluation of Pyrazole Derivatives
The development of novel pyrazole-based therapeutics relies on robust and reproducible experimental assays to determine their biological activity.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.[15] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A step-by-step workflow for the MTT assay to evaluate the cytotoxicity of pyrazole compounds.
Conclusion and Future Perspectives
The pyrazole core has unequivocally established itself as a cornerstone of medicinal chemistry. Its continued prevalence in drug discovery is a testament to its synthetic accessibility and its ability to interact with a diverse range of biological targets. As our understanding of disease pathology deepens, the pyrazole scaffold will undoubtedly continue to serve as a versatile template for the design of novel, highly targeted, and effective therapeutics. Future research will likely focus on the development of novel pyrazole-based compounds with improved potency and selectivity, as well as the exploration of new therapeutic applications for this remarkable heterocycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. ClinPGx [clinpgx.org]
- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. srrjournals.com [srrjournals.com]
- 15. benchchem.com [benchchem.com]
- 16. atcc.org [atcc.org]
Methodological & Application
Application Notes & Protocols: 3-iodo-1-isopropyl-1H-pyrazole as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold," meaning it is frequently found in molecules exhibiting a wide range of biological activities.[3] Its presence in blockbuster drugs like Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and various kinase inhibitors underscores its therapeutic importance.[1][4] The pyrazole core's value lies in its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.
The functionalization of the pyrazole ring is therefore a critical endeavor in drug discovery.[5] Introducing substituents at specific positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This guide focuses on 3-iodo-1-isopropyl-1H-pyrazole , a highly versatile and strategically designed building block. The iodine atom at the C-3 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, while the N-1 isopropyl group provides several key advantages:
-
It protects the N-H position, preventing unwanted side reactions and the need for separate protection/deprotection steps.[6][7]
-
It enhances solubility in common organic solvents.
-
It introduces a degree of steric bulk that can influence binding selectivity and metabolic stability.
This document serves as a comprehensive guide for researchers, providing both the theoretical basis and practical, field-tested protocols for leveraging this compound in the synthesis of complex molecular architectures.
Characterization and Synthesis
Physicochemical Properties
A clear understanding of a building block's fundamental properties is the first step in successful experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₉IN₂ | - |
| Molecular Weight | 236.05 g/mol | Calculated |
| Appearance | Expected to be a solid | |
| SMILES | CC(C)n1cc(I)cn1 | - |
| InChI Key | CFXNVDUEBJYAAZ-UHFFFAOYSA-N (for 4-iodo isomer) |
Proposed Synthesis Protocol
The target molecule can be synthesized in a straightforward, two-step process from commercially available 3-iodo-1H-pyrazole.
Workflow for Synthesis of this compound
Caption: Proposed synthetic workflow for N-isopropylation of 3-iodo-1H-pyrazole.
Protocol 1: Synthesis of this compound
-
Expert Insight: This protocol employs a standard N-alkylation procedure. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the pyrazole N-H quantitatively without competing side reactions. Anhydrous conditions are essential as NaH reacts violently with water.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous N,N-Dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve 3-iodo-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. The cessation of hydrogen gas evolution indicates the completion of deprotonation.
-
Alkylation: Add 2-iodopropane (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the title compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in this compound is highly susceptible to oxidative addition by Palladium(0) catalysts, making it an ideal substrate for a variety of powerful C-C and C-N bond-forming reactions.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
-
Application Note: The Sonogashira reaction is an exceptionally reliable method for coupling terminal alkynes with aryl or vinyl halides.[8] This reaction is fundamental for synthesizing molecules containing the pyrazolyl-alkyne motif, which is prevalent in materials science (e.g., organic light-emitting diodes) and as a precursor for more complex heterocyclic systems.[6][9] A key feature of the classic Sonogashira is the use of a copper(I) co-catalyst, which facilitates the formation of a copper(I) acetylide intermediate, accelerating the transmetalation step in the catalytic cycle.[8]
General Sonogashira Reaction Workflow
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Protocol 2: Sonogashira Coupling with Phenylacetylene
-
Expert Insight: The choice of an amine base like triethylamine (Et₃N) is twofold: it acts as a scavenger for the HI produced during the reaction and also serves as a solvent. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and render it inactive.
-
Setup: To a Schlenk tube, add this compound (1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and Copper(I) iodide (CuI, 0.1 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. Finally, add phenylacetylene (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain 3-(phenylethynyl)-1-isopropyl-1H-pyrazole.
Table of Typical Sonogashira Coupling Conditions
| Catalyst | Co-Catalyst | Base | Solvent | Temp (°C) | Yield Range | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | High | [6][9] |
| Pd(OAc)₂/PPh₃ | CuI | DIPEA | DMF | 80 | Good-High | [10] |
| Pd(PPh₃)₄ | CuI | Et₃N | Dioxane | 70 | High | [6][9] |
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
-
Application Note: The Suzuki-Miyaura coupling is arguably one of the most important C-C bond-forming reactions in modern organic synthesis, enabling the construction of biaryl motifs.[11][12] For pyrazole-containing compounds, this reaction is instrumental in synthesizing kinase inhibitors and other pharmacologically active molecules where a (hetero)aryl group is required at the C-3 position.[11] The reaction is known for its mild conditions, functional group tolerance, and the low toxicity of its boron-based byproducts.[13]
Protocol 3: Suzuki Coupling with 4-methoxyphenylboronic acid
-
Expert Insight: The choice of ligand is critical in Suzuki couplings. Bulky, electron-rich phosphine ligands like SPhos or XPhos often accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species. The use of a mixed solvent system like toluene/water or dioxane/water with an inorganic base (e.g., K₂CO₃, Cs₂CO₃) is standard practice.[13]
-
Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield 3-(4-methoxyphenyl)-1-isopropyl-1H-pyrazole.
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
-
Application Note: The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals and agrochemicals.[14][15] This palladium-catalyzed reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines, often under milder conditions and with greater scope than classical methods like the Ullmann condensation.[14] For this compound, this reaction provides direct access to 3-amino-pyrazoles, a critical pharmacophore in many bioactive compounds.[16][17]
Logical Relationships in Buchwald-Hartwig Amination
Caption: Key components and their roles in the Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig Amination with Morpholine
-
Expert Insight: The success of this reaction is highly dependent on the catalytic system. A strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine or the intermediate palladium-amine complex.[18] The choice of ligand is crucial; bulky biarylphosphine ligands are often necessary to promote the reductive elimination step that forms the C-N bond.[15][18] The entire process must be conducted under strictly anhydrous and anaerobic conditions.
-
Setup: In a glovebox, add sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.08 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and anhydrous, degassed toluene. Finally, add morpholine (1.2 equiv).
-
Reaction: Seal the tube, remove it from the glovebox, and heat in an oil bath at 100 °C. Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield 4-(1-isopropyl-1H-pyrazol-3-yl)morpholine.
Conclusion
This compound is a robust and versatile building block for the synthesis of complex, high-value molecules. Its pre-installed N-isopropyl group offers advantages in terms of solubility and reaction simplicity, while the C-3 iodo substituent provides a reliable handle for the most powerful bond-forming reactions in the synthetic chemist's toolkit. The protocols and insights provided herein demonstrate its broad applicability in Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions, enabling the efficient construction of diverse pyrazole-based scaffolds for drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. arkat-usa.org [arkat-usa.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
Introduction: The Strategic Importance of Pyrazole Functionalization
An Application Guide to Suzuki-Miyaura Coupling Protocols for 3-iodo-1-isopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its versatility and favorable drug-like properties make it a "privileged scaffold" in the design of novel therapeutic agents, particularly kinase inhibitors targeting critical signaling pathways in diseases like cancer.[3] The ability to precisely and efficiently introduce molecular diversity at specific positions on the pyrazole ring is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for forging carbon-carbon bonds.[1][4][5] Its operational simplicity, mild reaction conditions, and exceptional tolerance for a vast array of functional groups have cemented its role in modern drug discovery.[5][6] This guide focuses on this compound, a key building block where the carbon-iodine bond at the C-3 position serves as an excellent handle for palladium-catalyzed cross-coupling. The high reactivity of the C-I bond facilitates the crucial oxidative addition step, enabling the synthesis of a diverse library of 3-aryl and 3-heteroaryl pyrazole derivatives.[1]
This document provides a detailed exploration of the Suzuki-Miyaura reaction mechanism, optimized protocols, and practical troubleshooting advice tailored for the successful coupling of this compound.
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][7] A thorough understanding of this mechanism is critical for rational optimization and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of the this compound. This irreversible step forms a square planar Pd(II) complex.[4][8]
-
Transmetalation : This is the pivotal step where the organic group from the boron reagent is transferred to the palladium center.[9] For this to occur, the organoboron compound (typically a boronic acid) must first be activated by a base.[9][10] The base converts the boronic acid into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic moiety with the halide on the Pd(II) complex.[9][11] The precise mechanism of transmetalation is complex and can vary with conditions, but the activation by the base is universally critical.[9][12]
-
Reductive Elimination : In the final step, the two organic groups (the pyrazole and the group from the boronic acid) on the Pd(II) center couple and are eliminated from the palladium, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of coupling this compound hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent system.
| Parameter | Selection Rationale & Common Choices |
| Palladium Source | Pd(0) vs. Pd(II) Precatalysts : The active catalyst is Pd(0). One can start with a stable Pd(0) source like Pd(PPh₃)₄ .[1] Alternatively, more common and often more robust are Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) , which are reduced in situ to Pd(0).[1][7] Modern, highly active "precatalysts" like XPhos Pd G2/G3 are particularly effective for challenging heteroaryl couplings, offering high stability and activity.[1][13] Catalyst loading typically ranges from 0.5 to 5 mol%.[1][14] |
| Ligand | Enhancing Catalytic Activity : The ligand stabilizes the palladium center and modulates its reactivity. For heteroaryl halides, bulky, electron-rich monophosphine ligands are often superior.[6][15] Ligands from the Buchwald group, such as XPhos and SPhos , are highly effective and have become the gold standard for many challenging Suzuki couplings, including those involving heteroaryl chlorides and hindered substrates.[6] Other effective ligands include P(t-Bu)₃ and PCy₃ .[6][10] |
| Base | Crucial for Transmetalation : The base activates the boronic acid.[10] The choice is critical and often interdependent with the solvent.[13] Inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are widely used, often in an aqueous solution.[1][16] Phosphates (K₃PO₄) are stronger and can be effective for less reactive partners.[13][17] For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF ) can be advantageous.[10][18] |
| Solvent System | Ensuring Solubility and Interaction : A solvent or solvent mixture is needed to dissolve all reaction components. Biphasic systems are common, where an organic solvent dissolves the substrates and catalyst, and an aqueous phase dissolves the inorganic base.[18] Common organic solvents include 1,4-Dioxane , Toluene , THF , and n-Butanol .[6][14] A typical ratio is 4:1 or 5:1 organic solvent to water.[17] |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the Suzuki-Miyaura coupling of this compound.
Caption: A typical experimental workflow for a Suzuki coupling reaction.[3]
Protocol 1: General Coupling with Pd(PPh₃)₄ and Conventional Heating
This protocol employs a classic and reliable catalyst system suitable for a wide range of arylboronic acids.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 250.08 | 0.2 | 1.0 | 50.0 mg |
| Arylboronic Acid | - | 0.24 | 1.2 | - |
| Pd(PPh₃)₄ | 1155.56 | 0.01 | 0.05 (5 mol%) | 11.6 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 0.5 | 2.5 | 53.0 mg |
| 1,4-Dioxane | - | - | - | 1.6 mL |
| Water (Degassed) | - | - | - | 0.4 mL |
Procedure:
-
To a Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).
-
Add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[19]
-
Using syringes, add the degassed 1,4-dioxane (1.6 mL) and degassed water (0.4 mL).
-
Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (5 mL).
-
Separate the layers. Wash the organic layer with brine (2 x 5 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-1-isopropyl-1H-pyrazole.[19]
Protocol 2: High-Efficiency Coupling with a Buchwald Precatalyst
This protocol utilizes a modern, air-stable precatalyst and a robust ligand, often leading to higher yields and shorter reaction times, especially for more challenging substrates.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 250.08 | 0.2 | 1.0 | 50.0 mg |
| Arylboronic Acid | - | 0.3 | 1.5 | - |
| XPhos Pd G3 | 863.66 | 0.004 | 0.02 (2 mol%) | 3.5 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 0.4 | 2.0 | 84.9 mg |
| Toluene | - | - | - | 1.8 mL |
| Water (Degassed) | - | - | - | 0.2 mL |
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely powdered potassium phosphate (2.0 equiv).
-
Add the XPhos Pd G3 precatalyst (2 mol%).
-
Seal the vial with a septum cap and purge with Argon or Nitrogen for 5-10 minutes.[13]
-
Add the degassed toluene (1.8 mL) and degassed water (0.2 mL) via syringe.
-
Place the vial in a preheated heating block or oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction, which is often complete within 1-4 hours.
-
After cooling, dilute the mixture with ethyl acetate (10 mL) and filter through a small pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
Even robust reactions like the Suzuki coupling can sometimes fail. Below are common problems and their solutions.
-
Q1: My reaction shows low to no conversion of the starting material. What should I check first?
-
A1: The primary suspects are catalyst activity and oxygen contamination.[13]
-
Catalyst Inactivity: Ensure your palladium source is active. Pd(PPh₃)₄ can degrade upon storage. Consider using a fresh batch or a more robust, air-stable precatalyst like a Buchwald palladacycle.[13]
-
Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst and promote the unwanted homo-coupling of the boronic acid.[4][13] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) and that the reaction is maintained under a strictly inert atmosphere.[13]
-
-
-
Q2: I am observing a significant amount of a byproduct corresponding to the de-iodinated starting material. How can I prevent this?
-
A2: This side reaction is dehalogenation. It can be caused by impurities or overly harsh conditions. Try lowering the reaction temperature, reducing the reaction time, or switching to a different catalyst/ligand system that promotes the cross-coupling pathway more efficiently.
-
-
Q3: My boronic acid seems to be decomposing, leading to low yields. What is happening?
-
A3: You are likely observing protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[13] This is a common issue, especially with electron-rich or certain heteroaryl boronic acids.[4]
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Switch to a weaker base like K₂CO₃ or KF.[13]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly mitigate the problem.[13]
-
Use Boronate Esters: Pinacol boronate esters are often more stable towards protodeboronation than their corresponding boronic acids.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Note: Optimizing the Heck-Mizoroki Reaction for the Synthesis of Novel Pyrazole Derivatives Using 3-Iodo-1-isopropyl-1H-pyrazole
Abstract
The palladium-catalyzed Heck-Mizoroki reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of the Heck reaction using 3-iodo-1-isopropyl-1H-pyrazole as a key building block. Pyrazole moieties are prevalent in a vast array of pharmacologically active compounds, making robust synthetic routes to functionalized pyrazoles highly valuable. We will delve into the mechanistic underpinnings of the catalytic cycle, explore critical reaction parameters, and provide detailed, field-proven protocols for systematic optimization. This guide emphasizes the rationale behind experimental design, aiming to empower scientists to develop efficient, scalable, and reproducible Heck couplings for this important class of heteroaromatic substrates.
Introduction: The Strategic Importance of the Heck Reaction with Pyrazole Substrates
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has revolutionized the synthesis of substituted alkenes since its discovery.[2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2] In the context of pharmaceutical and materials science, the ability to forge C(sp²)-C(sp²) bonds is paramount for constructing complex molecular architectures.
The substrate of focus, this compound, represents a versatile building block. The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The isopropyl group enhances solubility and modulates electronic properties, while the iodo-substituent provides a highly reactive handle for cross-coupling reactions. Compared to their bromo- and chloro-analogs, aryl iodides typically exhibit higher reactivity in the rate-determining oxidative addition step of the Heck catalytic cycle, often allowing for milder reaction conditions.
However, N-heteroaromatic halides can present unique challenges. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or poisoning.[3] Therefore, a carefully optimized protocol is essential to overcome this challenge and achieve high yields and selectivity. This guide will walk you through a logical, stepwise approach to achieving this optimization.
The Heck-Mizoroki Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for rational optimization. The widely accepted catalytic cycle for the Heck reaction involves palladium cycling between the Pd(0) and Pd(II) oxidation states.[4][5]
The primary steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by ligands, undergoes oxidative addition into the carbon-iodine bond of the this compound. This forms a square planar Pd(II) complex.
-
Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-pyrazole bond, forming a new carbon-carbon sigma bond.
-
β-Hydride Elimination: For the reaction to proceed, a hydrogen atom must be present on a carbon adjacent to the new C-C bond. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride species and releasing the final substituted alkene product.
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination. The base neutralizes the generated hydroiodic acid (HI), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Figure 1: The Catalytic Cycle of the Heck-Mizoroki Reaction.
Core Parameters for Reaction Optimization
The success of a Heck reaction hinges on the interplay of several key components. A systematic approach to optimizing these variables is crucial for developing a high-yielding and robust protocol.
Palladium Pre-catalyst
The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) salts are often used as pre-catalysts.[2] These are reduced in situ to Pd(0) by ligands (like phosphines), bases, or solvent.
-
Palladium(II) Acetate (Pd(OAc)₂): A common, cost-effective, and reliable choice. It is readily reduced to Pd(0) under typical reaction conditions.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that does not require in situ reduction. It can be advantageous in reactions sensitive to the byproducts of pre-catalyst reduction.
-
Palladacycles: These are pre-formed, stable Pd(II) complexes that can release the active catalytic species under thermal conditions. They often offer high stability and efficiency at low catalyst loadings.
Recommendation: For initial screening, Pd(OAc)₂ is an excellent starting point due to its availability and proven track record.
Ligands
Ligands are arguably the most critical variable for controlling reactivity and stability, especially with challenging heteroaromatic substrates. They stabilize the palladium nanoparticles, prevent catalyst decomposition (formation of palladium black), and modulate the electronic and steric environment of the metal center.[6][7]
-
Phosphine Ligands:
-
Triphenylphosphine (PPh₃): A standard, general-purpose ligand.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A bulkier ligand that can sometimes improve rates and selectivity.
-
Triethylphosphite (P(OEt)₃): A study on the Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles found P(OEt)₃ to be a particularly suitable ligand, leading to high yields.[8] This makes it a prime candidate for our specific substrate.
-
Bulky, Electron-Rich Phosphines: Ligands like Tri(tert-butyl)phosphine (P(tBu)₃) or Buchwald-type biaryl phosphines (e.g., JohnPhos, XPhos) are often effective for difficult couplings as they promote the oxidative addition step and stabilize the active catalyst.[9]
-
-
N-Heterocyclic Carbenes (NHCs): Strong σ-donating ligands that form very stable bonds with palladium. They can provide highly active and long-lived catalysts, often outperforming phosphines for certain substrates.[10]
Recommendation: Start screening with P(OEt)₃ based on literature precedent for similar pyrazoles,[8] alongside a standard like PPh₃ and a bulky ligand like P(o-tol)₃ for comparison.
Base
The base is required to neutralize the HI generated during the catalytic cycle, which is essential for regenerating the Pd(0) catalyst.[5] The choice of base can significantly affect the reaction outcome.
-
Organic Amine Bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or N,N-dicyclohexylmethylamine (Cy₂NMe) are commonly used. They are soluble in organic solvents but can sometimes act as ligands or lead to side reactions.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc), or Cesium carbonate (Cs₂CO₃) are often effective and can be easily removed during workup. Their limited solubility can sometimes be beneficial, maintaining a low concentration of base in solution.
Recommendation: Screen a common organic base like Et₃N against an inorganic base such as K₂CO₃ .
Solvent
The solvent must solubilize the reactants and catalyst system, but its role extends beyond that of an inert medium. Solvent polarity can influence catalyst stability and the rate of key mechanistic steps.[11][12][13]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Acetonitrile (MeCN), and 1,4-Dioxane are frequently used. They are excellent solvents for a wide range of substrates and palladium complexes.
-
Non-polar Solvents: Toluene or Xylene can be effective, particularly at higher temperatures.
-
Protic Solvents: While less common, alcohols or even water can be used in some modern Heck protocols, often with specialized ligands.[1]
Recommendation: Begin with a polar aprotic solvent like DMF or 1,4-Dioxane .
Experimental Protocols and Optimization Workflow
General Workflow for Optimization
A systematic approach is key to efficient optimization. High-throughput experimentation (HTE) techniques are ideal, but a structured, parallel screening in standard lab glassware is also highly effective.
Figure 2: Systematic Workflow for Heck Reaction Optimization.
Initial Screening Protocol
This protocol is designed to test the core parameters using an array of parallel reactions. A representative alkene, such as n-butyl acrylate, is recommended for initial screening due to its high reactivity.
Table 1: Initial Parameter Screening Matrix
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent (0.2 M) | Temp (°C) | Expected Outcome |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | Baseline reactivity with standard ligand. |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | Assess effect of increased steric bulk. |
| 3 | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N (1.5) | DMF | 100 | High potential for success based on literature.[8] |
| 4 | Pd(OAc)₂ (2) | P(OEt)₃ (4) | K₂CO₃ (2.0) | DMF | 100 | Compare inorganic vs. organic base. |
| 5 | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N (1.5) | 1,4-Dioxane | 100 | Assess effect of a less polar solvent. |
| 6 | Pd(OAc)₂ (2) | P(OEt)₃ (4) | K₂CO₃ (2.0) | 1,4-Dioxane | 100 | Test best ligand/base combo in alternate solvent. |
| 7 | Pd(OAc)₂ (2) | None | Et₃N (1.5) | DMF | 100 | Control to confirm the necessity of a ligand. |
Step-by-Step Laboratory Protocol (Based on Entry 3)
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
Triethylphosphite (P(OEt)₃) (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add this compound (e.g., 264 mg, 1.0 mmol) and Palladium(II) Acetate (4.5 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical as oxygen can oxidize the phosphine ligand and the active Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL to achieve 0.2 M).
-
Add the ligand, triethylphosphite (6.7 µL, 0.04 mmol), followed by the base, triethylamine (209 µL, 1.5 mmol).
-
Finally, add the alkene, n-butyl acrylate (171 µL, 1.2 mmol).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The disappearance of the starting iodo-pyrazole is a key indicator of reaction completion. Typical reaction times can range from 4 to 24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted alkene.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere. Check the quality of the palladium source, ligand, and anhydrous solvent. Consider increasing the temperature or switching to a more active ligand system (e.g., a bulky biarylphosphine or an NHC).
-
-
Formation of Palladium Black:
-
Cause: Catalyst decomposition and precipitation.[6]
-
Solution: The ligand-to-palladium ratio may be too low. Increase the ligand loading (e.g., to 8 mol%). Alternatively, a more strongly coordinating ligand may be required to stabilize the catalyst.
-
-
Formation of Side Products:
-
Cause: Double bond isomerization of the product can occur via a reversible β-hydride elimination and re-addition.
-
Solution: Adding certain salts (e.g., silver carbonate) can sometimes minimize this side reaction.[6] Alternatively, modifying the ligand or base may alter the selectivity.
-
Conclusion
The Heck-Mizoroki reaction is a powerful tool for the functionalization of heteroaromatic systems like this compound. By understanding the core mechanistic principles and systematically optimizing the key parameters—palladium source, ligand, base, and solvent—researchers can develop highly efficient and reproducible protocols. The insights and procedures detailed in this application note provide a robust framework for achieving success in these challenging yet rewarding transformations, paving the way for the synthesis of novel compounds for drug discovery and materials science.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of phosphine ligands on heck reaction / Nur Nadia Zubir - UiTM Institutional Repository [ir.uitm.edu.my]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-iodo-1-isopropyl-1H-pyrazole
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, with two adjacent nitrogen atoms, is a versatile scaffold found in marketed drugs treating a wide range of conditions, from cancer and inflammation to neurological disorders.[3][4] The ability to functionalize the pyrazole core at various positions is crucial for modulating the physicochemical and pharmacological properties of these molecules, making it a highly attractive target for drug development professionals.[3][5]
3-Iodo-1-isopropyl-1H-pyrazole is a key building block for the synthesis of diverse pyrazole derivatives. The carbon-iodine bond at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a robust and versatile handle for the introduction of a wide array of substituents.[6][7] The N-isopropyl group not only enhances lipophilicity but also pre-empts the need for N-H protection, which can be a necessary step in the functionalization of unsubstituted pyrazoles.[6][7]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound, focusing on four of the most powerful and widely used transformations in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Each section is designed to provide not only a step-by-step methodology but also the underlying scientific rationale for the selection of reagents and conditions, empowering researchers to confidently apply and adapt these protocols for their specific research needs.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8][9] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[8] The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The reaction is initiated by the oxidative addition of the organic halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[10] The high reactivity of the C-I bond makes iodopyrazoles excellent substrates for this step.[11]
-
Transmetalation (for Suzuki and Sonogashira) or Carbopalladation/β-Hydride Elimination (for Heck):
-
In Suzuki-Miyaura coupling , an organoboron species (boronic acid or ester) transfers its organic group to the palladium center in a step called transmetalation, which is typically facilitated by a base.[10][11]
-
In Sonogashira coupling , a copper(I) co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II) complex.[12] Copper-free variants are also prevalent.[13]
-
In the Heck reaction , an alkene coordinates to the Pd(II) center and undergoes migratory insertion into the Pd-C bond (carbopalladation). A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species.[14][15]
-
-
Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8][10]
The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and substrate scope.[16] Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle and stabilize the palladium catalyst.[8][16]
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocols
The following protocols are designed as a starting point for the functionalization of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Heteroaryl-1-isopropyl-1H-pyrazoles
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)-C(sp²) bonds and is widely used for the synthesis of biaryl compounds.[17][18] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[18]
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add 1,4-dioxane (e.g., 5 mL) and water (e.g., 1 mL) to the reaction mixture.
-
Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using the freeze-pump-thaw method (3 cycles).
-
Place the flask under a positive pressure of inert gas and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-aryl/heteroaryl-1-isopropyl-1H-pyrazole.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination, suitable for challenging couplings.[19] |
| Base | K₃PO₄ | A moderately strong base effective in promoting transmetalation while minimizing side reactions.[19] |
| Solvent | Dioxane/Water | The aqueous biphasic system aids in dissolving both the organic substrates and the inorganic base.[11] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome activation barriers, though some modern catalyst systems can operate at lower temperatures. |
Sonogashira Coupling: Synthesis of 3-Alkynyl-1-isopropyl-1H-pyrazoles
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to substituted alkynes.[12][20] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12]
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous THF or DMF (e.g., 10 mL) and the amine base (e.g., Et₃N, 3.0 equiv) via syringe.
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-60 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-1-isopropyl-1H-pyrazole.[6]
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A classic and effective catalyst system for Sonogashira couplings.[20][21] Copper(I) facilitates the formation of a copper acetylide intermediate.[12] |
| Base | Et₃N or DIPEA | Acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases. It also scavenges the HI formed during the reaction.[20] |
| Solvent | THF or DMF | Aprotic polar solvents that are effective in dissolving the reactants and catalysts. |
| Temperature | Room temp to 60 °C | The reaction is often efficient at room temperature, but gentle heating can increase the rate for less reactive substrates. |
Heck Reaction: Synthesis of 3-Vinyl-1-isopropyl-1H-pyrazoles
The Heck reaction couples the iodopyrazole with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[14][15]
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃)
-
Anhydrous acetonitrile (MeCN) or DMF
Protocol:
-
To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Add the base (e.g., Et₃N, 2.0 equiv).
-
Add the alkene (1.5 equiv) and the solvent (e.g., MeCN or DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A common catalyst system for the Heck reaction. The phosphine ligand stabilizes the palladium species.[22] |
| Base | Et₃N or Na₂CO₃ | Essential for neutralizing the HI generated during the catalytic cycle.[14] |
| Solvent | MeCN or DMF | Polar aprotic solvents are typically used for Heck reactions. |
| Temperature | 80-120 °C | Higher temperatures are often required for the Heck reaction compared to Suzuki or Sonogashira couplings. |
Buchwald-Hartwig Amination: Synthesis of 3-Amino-1-isopropyl-1H-pyrazoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of the iodopyrazole with a wide range of primary and secondary amines.[23][24]
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
Protocol:
-
To a dry Schlenk flask or glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), Xantphos (0.024 mmol, 2.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add the solvent (e.g., toluene, 5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 equiv).
-
Seal the flask and heat the mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | Xantphos is a bidentate ligand with a large bite angle, which is highly effective for C-N bond-forming reductive elimination.[23] |
| Base | NaOtBu or Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[22][23] |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar, or weakly polar aprotic solvents are preferred for this reaction. |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to drive the reaction to completion. |
Conclusion
This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions provide robust starting points for the synthesis of a diverse library of functionalized pyrazoles. By understanding the fundamental principles behind these transformations and carefully selecting the appropriate reaction conditions, researchers in drug discovery and development can efficiently generate novel molecular entities with tailored properties, accelerating the journey towards new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpcsonline.com [ijpcsonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. research.rug.nl [research.rug.nl]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Experimental Procedures for the N-Alkylation of Iodinated Pyrazoles: A Comprehensive Guide to Regioselective Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkylated iodinated pyrazoles are invaluable building blocks in medicinal chemistry and materials science, serving as versatile scaffolds for further functionalization through cross-coupling reactions. However, their synthesis is complicated by the challenge of controlling regioselectivity, as alkylation can occur at either of the two nitrogen atoms (N1 or N2) of the pyrazole ring. This guide provides a detailed exploration of the experimental procedures for the N-alkylation of iodinated pyrazoles, with a focus on strategies to achieve high regioselectivity. We delve into the mechanistic principles behind experimental choices, offering field-proven protocols for classical alkylation, phase-transfer catalysis, and microwave-assisted methods. This document is designed to equip researchers with the knowledge to select and optimize reaction conditions, troubleshoot common issues, and confidently synthesize the desired N-alkylated iodinated pyrazole regioisomer.
Introduction: The Synthetic Challenge of Pyrazole Alkylation
The pyrazole nucleus is a prominent feature in numerous FDA-approved drugs and agrochemicals, prized for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The introduction of an iodine atom onto the pyrazole core further enhances its synthetic utility, providing a reactive handle for diversification via palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4] The final piece of this molecular scaffold, the N-alkyl group, is crucial for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
The primary hurdle in the synthesis of these valuable compounds is controlling the site of alkylation on the unsymmetrical pyrazole ring. The two nitrogen atoms, N1 and N2, exhibit similar electronic properties and can both act as nucleophiles, often leading to a mixture of regioisomers.[2][5] The formation of these isomeric mixtures complicates purification and reduces the overall yield of the desired product. The regioselectivity of the reaction is delicately influenced by a combination of factors, including the steric bulk of substituents on the pyrazole ring, the electronic nature of the substituents, the choice of alkylating agent, the base, and the solvent system.[6] This guide will dissect these factors and provide robust protocols to navigate this complex synthetic landscape.
The Core Challenge: Understanding and Controlling Regioselectivity
In an unsymmetrically substituted pyrazole, such as an iodinated pyrazole, the two nitrogen atoms are non-equivalent. Alkylation can therefore produce two distinct regioisomers: the N1-alkylated product and the N2-alkylated product. The observed product ratio is a direct consequence of the kinetic and thermodynamic parameters governing the reaction pathway.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: This is often the most dominant factor. A bulky substituent at the C5 position will sterically hinder the approach of the alkylating agent to the adjacent N1 nitrogen, thereby favoring alkylation at the more accessible N2 position.[7] Conversely, a substituent at the C3 position favors N1 alkylation.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the acidity of the N-H proton and the nucleophilicity of the resulting pyrazolate anion.
-
Base and Cation Effects: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) determines the nature of the counter-ion associated with the pyrazolate anion. The size and charge of this cation can influence the site of alkylation.[2]
-
Solvent: The polarity of the solvent can affect the solvation of the pyrazolate anion and the transition state, thereby influencing the reaction's regiochemical outcome.
-
Alkylating Agent: The size and reactivity of the electrophile (e.g., methyl iodide vs. benzyl bromide) can also play a role in determining the preferred site of attack.
Experimental Protocols
The following protocols are presented as robust starting points for the N-alkylation of iodinated pyrazoles. Researchers should consider pilot reactions and optimization based on their specific substrate and desired outcome.
Protocol 1: Classical N-Alkylation with Alkyl Halides
This is the most common and straightforward method, relying on the deprotonation of the pyrazole N-H with a base, followed by nucleophilic attack on an alkyl halide. The choice of base is critical for controlling selectivity.
Causality Behind Component Selection:
-
Base:
-
Potassium Carbonate (K₂CO₃): A mild and inexpensive base, often used in polar aprotic solvents like DMF or acetonitrile. It is a good starting point for many alkylations.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the pyrazole. This generates the pyrazolate anion quantitatively, which can lead to faster reactions but sometimes lower selectivity. It is typically used in anhydrous solvents like THF or DMF.
-
Cesium Carbonate (Cs₂CO₃): Often provides higher yields and better selectivity due to the "cesium effect," where the large, soft Cs⁺ cation coordinates less tightly with the pyrazolate, increasing its nucleophilicity.
-
-
Solvent:
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN): Polar aprotic solvents are ideal as they effectively dissolve the pyrazolate salt and the alkyl halide without interfering with the reaction.
-
-
Alkylating Agent: Alkyl iodides are the most reactive, followed by bromides and chlorides. Typically, 1.1 to 1.5 equivalents are used to ensure complete consumption of the starting pyrazole.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the iodinated pyrazole (1.0 eq).
-
Add anhydrous DMF (or another suitable solvent, approx. 0.2 M concentration).
-
Add the base (e.g., K₂CO₃, 2.0 eq) and stir the suspension for 15 minutes at room temperature.
-
Add the alkyl halide (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature or heat as required (typically 50-80 °C).
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
Table 1: Representative Conditions for Classical N-Alkylation
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | N1:N2 Ratio | Yield (%) | Reference |
| 4-Iodopyrazole | Benzyl Bromide | K₂CO₃ | MeCN | Reflux | 6 | N/A (Symmetric) | >90 | [5] |
| 3-CF₃-pyrazole | Ethyl Iodoacetate | K₂CO₃ | MeCN | Reflux | 12 | 1:1 | 85 (total) | [5] |
| 3-Phenylpyrazole | Methyl Iodide | NaH | THF | RT | 4 | 9:1 | 92 | [8] |
| 3-Methylpyrazole | Benzyl Bromide | Cs₂CO₃ | DMF | 60 | 5 | 4:1 | 88 | [6] |
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
PTC offers a milder and often more efficient alternative, especially for substrates sensitive to strong bases or high temperatures. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the pyrazolate anion from a solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs.[1][9]
Causality Behind Component Selection:
-
Catalyst: TBAB is a common and effective choice. Its lipophilic cation (TBA⁺) pairs with the pyrazolate anion, shuttling it into the organic phase.
-
Base/Phase System: The reaction can be run under liquid-liquid (e.g., 50% NaOH / Toluene) or solid-liquid (e.g., K₂CO₃ / MeCN) conditions. The solid-liquid system is often preferred to avoid potential hydrolysis of sensitive functional groups.[9]
Step-by-Step Procedure (Solid-Liquid PTC):
-
To a round-bottom flask, add the iodinated pyrazole (1.0 eq), powdered K₂CO₃ (3.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Add the solvent (e.g., acetonitrile or toluene).
-
Add the alkyl halide (1.2 eq).
-
Stir the mixture vigorously at the desired temperature (often room temperature to 60 °C) until the reaction is complete as monitored by TLC/LC-MS.
-
Filter off the solid base and catalyst.
-
Wash the solid with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Protocol 3: Microwave-Assisted N-Alkylation
Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[10][11] This can lead to higher yields and cleaner reactions by minimizing the formation of degradation byproducts.
Causality Behind Component Selection:
-
Solvent: A polar solvent like DMF, acetonitrile, or even water is necessary to absorb microwave energy effectively.[12] Solvent-free conditions are also possible if the reactants are liquids or have low melting points.[13][14]
-
Reaction Vessel: Use a sealed microwave-specific reaction vial to allow the temperature to rise above the solvent's boiling point, which requires careful monitoring of internal pressure.
Step-by-Step Procedure:
-
In a microwave reaction vial, combine the iodinated pyrazole (1.0 eq), base (e.g., K₂CO₃, 2.0 eq), and a polar solvent (e.g., DMF).
-
Add the alkylating agent (1.2 eq) and a magnetic stir bar.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Set the reaction parameters: Temperature (e.g., 120-150 °C), Time (e.g., 5-20 minutes), and maximum pressure limit.
-
After the reaction is complete, cool the vial to room temperature (using the instrument's cooling system).
-
Perform the work-up and purification as described in Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Insufficiently active alkylating agent. | Switch to a more reactive halide (Cl < Br < I). |
| Base is not strong enough or is hydrated. | Use a stronger base (e.g., NaH, t-BuOK). Ensure base and solvent are anhydrous. | |
| Reaction temperature is too low or time is too short. | Increase temperature or reaction time. Consider switching to microwave-assisted synthesis. | |
| Poor Regioselectivity | Steric and electronic factors are closely balanced. | Screen different bases (K₂CO₃ vs. Cs₂CO₃ vs. NaH) and solvents. Bulky alkylating agents can improve selectivity. |
| Thermodynamic equilibration is occurring. | Run the reaction at a lower temperature for a longer time to favor the kinetic product. | |
| Formation of Side Products | Di-alkylation (quaternary salt formation). | Use the pyrazole as the limiting reagent or add the alkylating agent slowly at a lower temperature. |
| Degradation of starting material or product. | Use milder conditions (e.g., PTC) or reduce reaction temperature and time (e.g., microwave). |
Safety Precautions
-
Alkylating Agents: Many alkyl halides (e.g., methyl iodide, benzyl bromide) are toxic, lachrymatory, and potential carcinogens. Always handle them in a well-ventilated fume hood.
-
Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Handle under an inert atmosphere and quench carefully.
-
Solvents: Anhydrous solvents can be flammable. Work away from ignition sources.
-
Microwave Synthesis: Reactions in sealed vessels can build up significant pressure. Never exceed the recommended temperature or pressure limits for the vial and the instrument.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when performing these procedures.
Conclusion
The N-alkylation of iodinated pyrazoles is a critical transformation for generating advanced intermediates in drug discovery and materials science. While achieving regioselectivity can be challenging, a systematic approach to optimizing reaction conditions can lead to the successful synthesis of the desired isomer. By understanding the interplay of steric and electronic effects and carefully selecting the base, solvent, and reaction method—whether classical heating, phase-transfer catalysis, or microwave assistance—researchers can efficiently access these versatile chemical building blocks. The protocols and insights provided in this guide serve as a comprehensive resource to streamline this important synthetic operation.
References
- 1. researchgate.net [researchgate.net]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
Application Notes and Protocols: Advanced Synthetic Strategies in the Development of Modern Agrochemical Fungicides
Introduction: The Imperative for Innovation in Fungicide Synthesis
Fungicides are indispensable tools in modern agriculture, safeguarding crop yields and ensuring global food security. They represent a significant portion of the agrochemical market, with major classes including sterol biosynthesis inhibitors (e.g., triazoles), respiration inhibitors like strobilurins and succinate dehydrogenase inhibitors (SDHIs), and compounds with multi-site action.[1][2] The relentless evolution of fungal pathogens, leading to increased resistance, coupled with growing environmental concerns, necessitates a continuous pipeline of novel, effective, and sustainable fungicides.[1][3] This demand drives innovation not only in the discovery of new active ingredients but also in the synthetic methodologies used to produce them.
Modern synthetic chemistry offers powerful tools to address these challenges. The development of new catalytic systems, the application of green chemistry principles, and the use of advanced techniques like continuous-flow synthesis are revolutionizing how fungicidal molecules are made.[4][5][6] These approaches aim to improve efficiency, reduce waste, enhance safety, and ultimately deliver more effective and environmentally benign crop protection solutions.[5][7]
This application note provides an in-depth guide for researchers, scientists, and professionals in the agrochemical industry on advanced synthetic applications in the development of key fungicide classes. We will explore the synthesis of strobilurins, triazoles, and SDHIs, providing detailed protocols, mechanistic insights, and data presentation to facilitate the practical application of these modern synthetic strategies.
Strobilurin Fungicides: Harnessing Catalysis for a Bio-inspired Scaffold
Strobilurins, inspired by naturally occurring antifungal compounds, are a cornerstone of modern disease management.[8] They act by inhibiting mitochondrial respiration at the Qo site of cytochrome bc1.[9][10] The synthesis of strobilurin analogues often involves the construction of the characteristic (E)-β-methoxyacrylate pharmacophore.[10] Microwave-assisted synthesis has emerged as a highly efficient method for preparing strobilurin derivatives, offering advantages such as shorter reaction times and higher yields.[9][10]
Synthetic Workflow: Microwave-Assisted Synthesis of Strobilurin Analogues
The following workflow illustrates a general and efficient approach for the synthesis of novel strobilurin thioether derivatives, a class of compounds that has shown promising broad-spectrum fungicidal activity.[9]
Caption: Microwave-assisted synthesis workflow for strobilurin thioether analogues.
Protocol: Microwave-Assisted Synthesis of a Benzothiazole-Containing Strobilurin Analogue
This protocol describes the synthesis of a strobilurin analogue containing a benzothiazole side chain, which has demonstrated significant fungicidal activity.[9]
Materials:
-
2-Mercaptobenzothiazole
-
(E)-methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate (Strobilurin precursor)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a 10 mL microwave reaction vessel, combine 2-mercaptobenzothiazole (1.2 mmol), (E)-methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate (1.0 mmol), and potassium carbonate (1.5 mmol).
-
Add 5 mL of DMF to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure strobilurin thioether analogue.
Rationale for Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate, leading to shorter reaction times and often cleaner reactions with higher yields compared to conventional heating.[9]
-
Potassium Carbonate: A mild base is used to deprotonate the thiol, forming a thiolate nucleophile that readily displaces the chloride on the strobilurin precursor.
-
DMF: A polar aprotic solvent is chosen for its ability to dissolve the reactants and its high boiling point, which is suitable for microwave synthesis.
Data Summary: Physicochemical and Biological Activity
| Compound ID | Yield (%) | Melting Point (°C) | EC₅₀ (mg/L) vs. Sphaerotheca fuliginea | EC₅₀ (mg/L) vs. Pseudoperonospora cubensis |
| 3g (Benzothiazole analogue) | 85 | 110-112 | 2.5 | 3.1 |
| Kresoxim-methyl (Standard) | - | - | 5.8 | 6.4 |
Data adapted from a study on new strobilurin derivatives, demonstrating the enhanced in vivo activity of the synthesized compound compared to a commercial standard.[9]
Triazole Fungicides: Building the Core Heterocycle
Triazoles are a major class of fungicides that inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, by targeting the enzyme lanosterol 14α-demethylase (CYP51).[11] The 1,2,4-triazole ring is the key pharmacophore, and its synthesis is a critical step in the production of these agrochemicals. A common and straightforward method for synthesizing 1,2,4-triazole derivatives is through the N-alkylation of the triazole ring.[11]
Synthetic Workflow: Multi-step Synthesis of a Novel Triazole Fungicide
The following diagram outlines a typical multi-step synthesis of a novel 1,2,4-triazole fungicide, starting from a commercially available substituted pyridine.[11]
Caption: A multi-step synthetic route to novel 1,2,4-triazole fungicides.
Protocol: Synthesis of a 1,2,4-Triazole Intermediate
This protocol details the N-alkylation step to produce a key intermediate in the synthesis of a series of novel triazole fungicides.[11]
Materials:
-
2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one (Brominated ketone)
-
1H-1,2,4-triazole sodium salt
-
Acetonitrile (ACN)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Dissolve the brominated ketone (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add 1H-1,2,4-triazole sodium salt (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude 1-(6-chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one intermediate.
-
The crude product can be used in the next step without further purification or can be purified by recrystallization if necessary.
Rationale for Experimental Choices:
-
N-Alkylation: This is a classic and efficient method for forming a C-N bond between an electrophilic carbon (adjacent to the carbonyl group and bearing a bromine leaving group) and the nucleophilic nitrogen of the triazole anion.[11]
-
Sodium Salt of 1,2,4-Triazole: Using the pre-formed sodium salt ensures a high concentration of the nucleophile and avoids the need for an additional base.
-
Acetonitrile: A polar aprotic solvent is suitable for this Sₙ2 reaction, as it effectively solvates the cation of the salt while not strongly solvating the nucleophilic anion.
Data Summary: Fungicidal Activity of Final Triazole Compounds
| Compound ID | EC₅₀ (mg/L) vs. S. sclerotiorum | EC₅₀ (mg/L) vs. P. infestans | EC₅₀ (mg/L) vs. R. solani |
| 5a4 | 1.59 | 0.46 | 0.27 |
| 5a18 | 3.24 | 2.18 | 1.85 |
Data adapted from a study on new 1,2,4-triazole derivatives, showcasing the potent and broad-spectrum antifungal activities of the synthesized compounds.[11]
Succinate Dehydrogenase Inhibitors (SDHIs): Modern Coupling Strategies
SDHIs are a rapidly growing class of fungicides that target complex II in the mitochondrial respiratory chain.[12] The synthesis of SDHIs often involves the formation of an amide bond, and modern organic synthesis has provided a plethora of efficient coupling reagents and catalytic methods to achieve this transformation. Recently, innovative strategies such as incorporating a conjugated alkyne motif have led to the discovery of highly potent SDHI fungicides.[13][14] The synthesis of such compounds can be achieved through Sonogashira coupling.
Synthetic Workflow: Sonogashira Coupling for Novel SDHI Synthesis
The following diagram illustrates the key Sonogashira coupling step in the synthesis of novel SDHI fungicides featuring a conjugated alkyne moiety.[13]
Caption: Sonogashira coupling as a key step in the synthesis of novel SDHI fungicides.
Protocol: Sonogashira Coupling for the Synthesis of a Conjugated Alkyne SDHI
This protocol describes the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide to construct the core of a novel SDHI fungicide.[13]
Materials:
-
N-(substituted-phenyl)-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Intermediate VI with a terminal alkyne)
-
Substituted aryl iodide (Intermediate III)
-
Copper(I) iodide (CuI)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen atmosphere setup
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the pyrazole carboxamide intermediate with the terminal alkyne (1.82 mmol), the substituted aryl iodide (2.0 mmol), CuI (0.18 mmol), and Pd(PPh₃)₂Cl₂ (0.09 mmol).
-
Add a solvent mixture of Et₃N (10 mL) and THF (10 mL).
-
Heat the reaction mixture at 70°C overnight, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any solids.
-
Add 50 mL of water to the filtrate and stir thoroughly.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final SDHI fungicide.
Rationale for Experimental Choices:
-
Sonogashira Coupling: This is a powerful and reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is widely used in medicinal and agrochemical synthesis due to its functional group tolerance.
-
Palladium and Copper Catalysts: The palladium catalyst is essential for the catalytic cycle of the cross-coupling reaction, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Triethylamine: This serves as both a base to deprotonate the terminal alkyne and as a solvent.
-
Nitrogen Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation of the palladium(0) species, which is the active form of the catalyst.
Data Summary: In Vitro Fungicidal Activity of Novel SDHIs
| Compound ID | EC₅₀ (µmol/L) vs. Rhizoctonia solani |
| 4 | 0.05 |
| 16 | 0.20 |
| Boscalid (Standard) | 1.55 |
Data adapted from a study on novel SDHI fungicides, highlighting the significantly enhanced potency of the synthesized compounds with a conjugated alkyne motif compared to the commercial fungicide boscalid.[13][14]
Green Chemistry in Fungicide Synthesis: A Sustainable Approach
The principles of green chemistry are increasingly being integrated into the synthesis of agrochemicals to minimize their environmental footprint.[5][6][7] This involves the use of renewable feedstocks, safer solvents, catalytic reagents, and designing processes that are more energy-efficient and generate less waste.[5][15]
One notable trend is the development of continuous-flow synthesis methods.[4] These systems offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety when handling hazardous reagents, and the potential for automation and process intensification. The synthesis of the fungicide metalaxyl has been successfully demonstrated using a two-step continuous-flow process, showcasing the potential of this technology for more sustainable agrochemical manufacturing.[4]
Another key aspect of green chemistry is the use of biocatalysis and the development of pesticides derived from natural products.[16] Natural compounds often have the advantage of being biodegradable and having more specific modes of action.[16]
Conclusion and Future Outlook
The synthesis of agrochemical fungicides is a dynamic field that is constantly evolving to meet the challenges of modern agriculture. The examples provided in this application note for strobilurins, triazoles, and SDHIs highlight the power of modern synthetic methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to efficiently construct complex and highly active molecules.
Looking ahead, the integration of green chemistry principles and innovative technologies like continuous-flow synthesis will be crucial for the development of the next generation of fungicides.[4][5] The focus will continue to be on designing synthetic routes that are not only efficient and cost-effective but also safe and environmentally sustainable. By embracing these advanced synthetic strategies, the agrochemical industry can continue to provide farmers with the tools they need to protect their crops while minimizing the impact on the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changing trends in discovery of new fungicides: a perspective | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. books.kdpublications.in [books.kdpublications.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. azocleantech.com [azocleantech.com]
- 8. Investigations into the biosynthesis of the antifungal strobilurins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Potential and Green Chemistry Attributes of Biopesticides for Sustainable Agriculture [mdpi.com]
- 16. Recent Trends in Studies on Botanical Fungicides in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-iodo-1-isopropyl-1H-pyrazole
Welcome to the technical support guide for the purification of 3-iodo-1-isopropyl-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we address common challenges and provide practical, field-tested solutions to ensure the successful purification of your target compound.
Understanding the Compound
This compound is a key building block in medicinal chemistry and agrochemical synthesis. Its purification can be challenging due to potential side products from its synthesis, such as regioisomers and colored impurities.[1] A solid understanding of its physical properties is the first step toward effective purification.
| Property | Value | Source |
| CAS Number | 1266115-22-3 | [2] |
| Molecular Formula | C6H9IN2 | [3] |
| Molecular Weight | 236.05 g/mol | [3] |
| Appearance | Varies (often an oil or low-melting solid) | Inferred from related compounds |
| Solubility | Generally soluble in organic solvents like ethyl acetate, dichloromethane, and hexane. Insoluble in water. | [4] |
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark-colored oil. What are the likely impurities and how can I remove them?
A1: Dark coloration, often yellow or red, in pyrazole synthesis is typically due to byproducts from side reactions involving the hydrazine starting material or oxidation.[1][5]
-
Troubleshooting Colored Impurities:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite. The charcoal can adsorb many colored impurities. Be aware that this may slightly reduce your overall yield as some product may also be adsorbed.[6]
-
Silica Gel Plug: A quick and effective method is to dissolve your compound in a minimal amount of a relatively non-polar solvent (like hexane or a low percentage ethyl acetate in hexane) and pass it through a short plug of silica gel. Highly colored, polar impurities will often be retained at the top of the silica.[7]
-
Q2: I'm observing multiple spots on my TLC, even after an initial workup. What are these and how can I separate them?
A2: Multiple spots on a Thin-Layer Chromatography (TLC) plate often indicate the presence of starting materials, regioisomers, or other byproducts.[1] In the synthesis of substituted pyrazoles, the formation of regioisomers is a common challenge.[1]
-
Identification and Separation Strategy:
-
Spectroscopic Analysis: Use NMR spectroscopy and mass spectrometry to identify the structures of the major components in your crude mixture.[1]
-
Column Chromatography: This is the most robust method for separating compounds with different polarities, such as regioisomers.[7][8] Experiment with different solvent systems (e.g., a gradient of ethyl acetate in hexane) to find the optimal separation conditions. An Rf value of 0.3-0.4 for your target compound on TLC is a good starting point for column chromatography.[7]
-
Fractional Recrystallization: If the impurities are crystalline and have different solubilities from your product, fractional recrystallization can be effective.[6] This involves multiple recrystallization steps to enrich one isomer.
-
Troubleshooting Purification Workflows
This section provides a logical workflow for tackling common purification challenges with this compound.
Caption: A decision-making workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This is often the most effective method for purifying this compound, especially if it is an oil or if regioisomers are present.[7][8][9]
Step 1: TLC Analysis and Solvent System Selection
-
Dissolve a small sample of the crude product in ethyl acetate or dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various ratios of ethyl acetate and hexane (e.g., 5:95, 10:90, 20:80) to find a solvent system that provides good separation and an Rf value of approximately 0.3-0.4 for the desired product.[7]
Step 2: Column Packing
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column with the stopcock closed.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
Step 3: Sample Loading
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to get a free-flowing powder.[10]
-
Carefully add the sample to the top of the column.
Step 4: Elution and Fraction Collection
-
Begin eluting the column with the selected solvent system.
-
Collect fractions in test tubes.
-
A gradient elution, where the polarity of the solvent is gradually increased, can be used for better separation.[10]
Step 5: Analysis and Product Isolation
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
If your crude product is a solid, recrystallization can be an efficient purification method.[6]
Step 1: Solvent Selection
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but not when cold.[6] Common solvents for pyrazoles include ethanol, methanol, isopropanol, and mixed solvent systems like hexane/ethyl acetate or ethanol/water.[6][11]
Step 2: Dissolution
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. Using excess solvent will reduce the yield.[6]
Step 3: Hot Filtration (Optional)
-
If there are insoluble impurities, perform a hot filtration to remove them.
Step 4: Crystallization
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath can maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]
Step 5: Isolation and Drying
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a desiccator or under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1266115-22-3 [chemicalbook.com]
- 3. |1266115-22-3||0|有机合成-上海珂华生物有限公司 [coolpharm.com]
- 4. 3-Iodo-1H-pyrazole | 4522-35-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. youtube.com [youtube.com]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
common side products in the synthesis of 3-iodo-1-isopropyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-iodo-1-isopropyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring a higher success rate and purity of your target molecule.
Introduction: The Synthetic Challenge
The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. The iodine atom at the 3-position serves as a versatile handle for further functionalization, typically through cross-coupling reactions. However, the iodination of the pyrazole ring is not always straightforward, with the potential for several side reactions that can complicate purification and reduce yields. This guide is structured to help you understand, identify, and mitigate the formation of these common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most prevalent side products include:
-
Regioisomers: Formation of 4-iodo-1-isopropyl-1H-pyrazole and 5-iodo-1-isopropyl-1H-pyrazole is a significant challenge. The electronic nature of the pyrazole ring makes the 4-position highly susceptible to electrophilic attack.[1][2]
-
Di-iodinated products: Over-iodination can lead to the formation of species such as 3,4-diiodo- or 3,5-diiodo-1-isopropyl-1H-pyrazole, especially when using strong iodinating agents or extended reaction times.[3]
-
Unreacted starting material: Incomplete reaction can leave residual 1-isopropyl-1H-pyrazole in the final mixture.
Q2: How does the choice of iodinating agent affect the regioselectivity of the reaction?
A2: The choice of iodinating agent and reaction conditions is critical in controlling the regioselectivity of pyrazole iodination.
-
Electrophilic Iodination (e.g., I₂/oxidizing agent, NIS): These methods often favor iodination at the most electron-rich position, which is typically the C4 position of the pyrazole ring.[1][2]
-
Deprotonation-Iodolysis (e.g., n-BuLi then I₂): This pathway involves the deprotonation of the pyrazole ring, usually at the C5 position, followed by quenching with an iodine source. This method can provide access to the 5-iodo isomer.[2][3]
Q3: Can I selectively synthesize the 3-iodo isomer?
A3: Direct and selective synthesis of the 3-iodo isomer can be challenging due to the inherent reactivity of the pyrazole ring. Often, the synthesis of 3-substituted pyrazoles involves the construction of the pyrazole ring from a pre-functionalized precursor rather than direct iodination of the pre-formed ring.[4][5] However, specific strategies involving protecting groups or directed metalation can be employed to favor 3-substitution.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 3-iodo isomer | * Formation of regioisomeric side products (4-iodo and 5-iodo).* Incomplete reaction.* Product degradation during workup or purification. | * Optimize reaction conditions (temperature, reaction time, stoichiometry) to favor the desired isomer.* Consider a multi-step synthesis involving ring formation from an iodinated precursor.* Ensure mild workup conditions and efficient purification methods like column chromatography.[6][7] |
| Presence of significant amounts of the 4-iodo isomer | The C4 position is electronically favored for electrophilic substitution.[1] | * Employ a less reactive iodinating agent or milder reaction conditions.* Investigate directed ortho-metalation strategies if applicable. |
| Formation of di-iodinated products | * The pyrazole ring is activated towards further iodination after the first iodine is introduced.* Excess iodinating agent. | * Carefully control the stoichiometry of the iodinating agent.* Reduce the reaction time and temperature.[3] |
| Complex mixture of products that is difficult to separate | * Multiple side reactions occurring simultaneously.* Decomposition of starting material or product under the reaction conditions. | * Re-evaluate the synthetic route. A different approach might be necessary.* Utilize high-resolution analytical techniques (e.g., 2D NMR) to identify all components of the mixture and understand the side reactions.[7] |
Experimental Protocols
Protocol 1: General Electrophilic Iodination (Illustrative for 4-Iodo Formation)
This protocol describes a general method for the electrophilic iodination of an N-alkylpyrazole, which typically yields the 4-iodo isomer as the major product.
Materials:
-
1-isopropyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-isopropyl-1H-pyrazole (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Iodosuccinimide (1.1 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Protocol 2: Purification by Column Chromatography
Procedure:
-
Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Visualizing Reaction Pathways
To better understand the potential outcomes of the iodination reaction, the following diagram illustrates the formation of the main product and its common regioisomeric side products.
Caption: Potential iodination pathways of 1-isopropyl-1H-pyrazole.
This logical workflow illustrates the decision-making process for troubleshooting unexpected results during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 3-Iodo-1-isopropyl-1H-pyrazole
Welcome to the dedicated technical support guide for the synthesis and purification of 3-iodo-1-isopropyl-1H-pyrazole. This resource is tailored for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this valuable synthetic intermediate. Drawing upon established chemical principles and field-tested methodologies, this guide provides in-depth troubleshooting advice, detailed experimental protocols, and comparative data to navigate the common challenges encountered in this synthesis.
Section 1: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound in a direct question-and-answer format.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors, primarily related to the two key transformations: the N-isopropylation of pyrazole and the subsequent iodination.
-
Inefficient N-Isopropylation: The reaction of pyrazole with an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) in the presence of a base is a common method. However, incomplete reaction or side reactions can lower the yield of the desired 1-isopropyl-1H-pyrazole intermediate.
-
Base Selection: A strong base like sodium hydride (NaH) is effective but requires anhydrous conditions. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are often used and can be more practical for larger scale reactions.[1] The choice of base can influence the regioselectivity of the alkylation.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are typically used to dissolve the pyrazole salt and facilitate the Sₙ2 reaction.
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures may lead to decomposition or side reactions.
-
-
Suboptimal Iodination: The direct iodination of 1-isopropyl-1H-pyrazole is an electrophilic aromatic substitution. The success of this step is highly dependent on the choice of iodinating agent and reaction conditions.
-
Iodinating Agent: Molecular iodine (I₂) alone is often not electrophilic enough for efficient iodination of the relatively electron-rich pyrazole ring. More potent iodinating systems are generally required.
-
I₂ with an Oxidant: A combination of iodine with an oxidizing agent like ceric ammonium nitrate (CAN) or hydrogen peroxide (H₂O₂) can generate a more powerful electrophilic iodine species in situ.[2][3][4][5][6][7] The I₂/H₂O₂ system in water is considered a greener alternative.[3][4]
-
N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent, often used with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) for less reactive substrates.[3][8][9]
-
-
Reaction Conditions: Temperature and solvent play a crucial role. For some substrates, heating may be necessary to drive the reaction to completion.[8][9]
-
Q2: I am observing the formation of multiple products in my iodination reaction. What are these byproducts and how can I minimize them?
A2: The formation of multiple products is a common challenge, often due to a lack of regioselectivity or over-iodination.
-
Isomeric Products: Besides the desired 3-iodo isomer, you may also form the 4-iodo and 5-iodo isomers. The regioselectivity of iodination is highly dependent on the synthetic route. Direct iodination of 1-substituted pyrazoles typically favors substitution at the 4-position. To achieve substitution at the 3- or 5-position, a strategy involving lithiation followed by quenching with iodine is often employed.[2][5][9][10]
-
Over-iodination: The pyrazole ring can be susceptible to further iodination, leading to di-iodinated products, especially if the ring is activated by electron-donating groups.[2] To mitigate this, carefully control the stoichiometry of the iodinating agent and consider using milder reaction conditions (e.g., lower temperature, shorter reaction time).[2]
Q3: What is the best synthetic strategy to ensure the formation of the 3-iodo isomer specifically?
A3: To selectively synthesize this compound, a two-step approach starting from 3-iodo-1H-pyrazole is generally more reliable than direct iodination of 1-isopropyl-1H-pyrazole.
-
Synthesis of 3-Iodo-1H-pyrazole: This can be achieved through various methods, such as the diazotization of 3-amino-1H-pyrazole followed by treatment with an iodide source.
-
N-Isopropylation of 3-Iodo-1H-pyrazole: The subsequent N-alkylation of 3-iodo-1H-pyrazole with an isopropyl halide will yield a mixture of 1-isopropyl-3-iodo-1H-pyrazole and 1-isopropyl-5-iodo-1H-pyrazole. The ratio of these isomers is influenced by steric and electronic factors, as well as the reaction conditions.[1][11][12] Separation of these isomers can be achieved by chromatography.
An alternative and highly regioselective method involves the deprotonation of a protected pyrazole at the 5-position (which becomes the 3-position after deprotection) with a strong base like n-butyllithium (n-BuLi), followed by quenching with iodine.[5][9][10]
Frequently Asked Questions (FAQs) - Purification
Q4: My crude product is an oil/low-melting solid and difficult to purify by recrystallization. What are my options?
A4: For non-crystalline products or those that are difficult to recrystallize, column chromatography is the most effective purification method.[3][8]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrazole derivatives.[13][14] For basic pyrazoles that might interact strongly with the acidic silica gel, deactivating the silica with triethylamine or using neutral alumina can be beneficial.[15][16]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should provide good separation of your desired product from impurities on a TLC plate, with an Rf value for the product ideally between 0.2 and 0.4.[15][16] A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for separating complex mixtures.[15]
Q5: I am struggling to separate the 3-iodo and 5-iodo isomers of 1-isopropyl-1H-pyrazole. What are some tips for improving separation?
A5: The separation of regioisomers can be challenging due to their similar polarities.
-
Optimize Column Chromatography:
-
Solvent System: Meticulous optimization of the eluent system is crucial. Small changes in the solvent ratio can significantly impact separation.
-
Column Dimensions: Using a longer and narrower column can improve resolution.
-
Loading Technique: Loading the crude product onto the column in a concentrated band using a minimal amount of solvent is important. For products that are not very soluble in the eluent, dry loading (adsorbing the product onto a small amount of silica gel before adding it to the column) can be advantageous.[15]
-
-
Consider an Alternative Synthetic Route: If separation remains a significant issue, it may be more efficient to explore a more regioselective synthetic strategy that minimizes the formation of the undesired isomer.
Q6: My final product has a slight color. How can I decolorize it?
A6: A persistent color can often be removed by treating a solution of the compound with activated charcoal.[3] Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter the mixture through a pad of celite to remove the charcoal. The product can then be recovered by removing the solvent. Recrystallization, if possible, is also an effective method for removing colored impurities.[3][17][18][19]
Section 2: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for the synthesis and purification of this compound.
Protocol 1: Synthesis of 1-Isopropyl-1H-pyrazole
This protocol describes the N-isopropylation of pyrazole.
Materials:
-
Pyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Iodopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add 2-iodopropane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-isopropyl-1H-pyrazole, which can be purified by column chromatography if necessary.
Protocol 2: Regioselective Synthesis of this compound via Lithiation
This protocol is adapted from methods for regioselective iodination of pyrazoles.[5][9][10]
Materials:
-
1-Isopropyl-1H-pyrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-isopropyl-1H-pyrazole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the lithium pyrazolide solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine, followed by saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound.[13][14]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (or heptane)
-
Ethyl acetate
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system that gives the desired product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[16]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar starting eluent for gradient chromatography) and pour it into a chromatography column. Allow the silica to settle, ensuring a well-packed, crack-free column bed. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting free-flowing powder to the top of the column.[15]
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound. Further dry the product under high vacuum.
Section 3: Data and Visualization
Table 1: Comparison of Common Iodinating Agents for Pyrazoles
| Iodinating Agent/System | Typical Conditions | Regioselectivity | Advantages | Disadvantages |
| **I₂ / Oxidant (e.g., CAN, H₂O₂) ** | MeCN or H₂O, RT to reflux | Primarily C4[2][5] | Good yields, can be "green" (I₂/H₂O₂)[3][4] | May require heating, potential for over-iodination[2] |
| N-Iodosuccinimide (NIS) | MeCN or TFA/AcOH, RT to 80°C | Primarily C4[9] | Mild, effective for less reactive substrates[8] | Can be more expensive, may require acidic catalyst |
| n-BuLi then I₂ | Anhydrous THF, -78°C to RT | C5 (or C3 depending on starting material)[2][5][9][10] | Highly regioselective | Requires strictly anhydrous and inert conditions, cryogenic temperatures |
| ICl / Li₂CO₃ | Dichloromethane, RT | Primarily C4[20][21] | Effective, room temperature reaction | ICl is corrosive, base is required to neutralize HCl[20] |
Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
Section 4: References
-
BenchChem. (n.d.). Identifying side reactions in the synthesis of iodinated pyrazoles. Retrieved from 2
-
BenchChem. (n.d.). Technical Support Center: 4-Iodopyrazole Reactions. Retrieved from 3
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole. Retrieved from 8
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
-
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Derivatives. Retrieved from 4
-
Guidechem. (n.d.). How to Prepare 3-Iodo-1H-pyrazole?. Retrieved from 10
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(33), 25881-25889.
-
PubChem. (n.d.). 3-Iodo-1H-pyrazole. Retrieved from --INVALID-LINK--
-
Connon, S. J., & Hegarty, A. F. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Journal of Visualized Experiments, (87), e51523.
-
Semantic Scholar. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Iodo-1H-pyrazole. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from --INVALID-LINK--
-
Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670.
-
National Center for Biotechnology Information. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery. Retrieved from --INVALID-LINK--
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. --INVALID-LINK--
-
University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemBK. (n.d.). This compound-4-carbaldehyde. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole. Retrieved from --INVALID-LINK--
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. --INVALID-LINK--
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. --INVALID-LINK--
-
Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Retrieved from --INVALID-LINK--
-
Synfacts. (2020). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Synfacts, 16(03), 0318.
-
EvitaChem. (n.d.). 3-Iodo-1-methyl-1H-pyrazole. Retrieved from --INVALID-LINK--
-
Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from --INVALID-LINK--
-
Magritek. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)ethanone. Retrieved from --INVALID-LINK--
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. --INVALID-LINK--
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from --INVALID-LINK--
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000863). Retrieved from --INVALID-LINK--
-
PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from --INVALID-LINK--
-
University of Michigan. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. University of Michigan. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). 1-Isopropyl-pyrazole. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 10. Page loading... [wap.guidechem.com]
- 11. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. magritek.com [magritek.com]
- 15. Purification [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing exothermic reactions during the synthesis of pyrazole-based compounds. Our goal is to provide you with in-depth technical guidance and actionable troubleshooting strategies to ensure safe, efficient, and scalable pyrazole synthesis.
Introduction: The Energetic Nature of Pyrazole Formation
The synthesis of pyrazoles, a cornerstone in pharmaceutical and agrochemical development, often involves highly exothermic reactions.[1][2][3] The classic Knorr pyrazole synthesis, for instance, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a prime example of a reaction that can generate significant heat.[1][4][5] While this exothermicity can be advantageous in driving the reaction to completion, it poses significant safety and scalability challenges if not properly managed. Uncontrolled exotherms can lead to thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature, potentially causing side reactions, product degradation, and even reactor failure.[1][6]
This guide will address common issues encountered during pyrazole synthesis, providing a framework for understanding and controlling reaction exotherms.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazole synthesis is showing a rapid and difficult-to-control temperature increase. What are the primary causes?
A1: A rapid temperature spike during pyrazole synthesis is a clear indicator of an uncontrolled exothermic reaction. The primary causes are often related to reaction kinetics and heat transfer dynamics.
-
Rapid Reagent Addition: The condensation reaction between the 1,3-dicarbonyl compound and hydrazine is typically fast.[7] Adding the hydrazine derivative too quickly can lead to a rapid release of heat that overwhelms the cooling capacity of your system.[1]
-
Inadequate Cooling: The ability to dissipate heat is crucial. This can be hampered by insufficient cooling fluid flow, a high coolant temperature, or a reactor with a low surface-area-to-volume ratio, a common issue during scale-up.[1][8]
-
Poor Mixing: Inefficient stirring can create localized "hot spots" where reactant concentrations are high, leading to accelerated reaction rates and localized temperature increases.[1][8] This can also result in the formation of impurities.
-
Solvent Choice: The solvent plays a critical role in heat dissipation. A solvent with a low heat capacity or a boiling point close to the reaction temperature may not be effective at absorbing and distributing the generated heat.
Q2: How can I proactively manage the exotherm during a laboratory-scale pyrazole synthesis?
A2: Proactive management is key to a safe and successful synthesis. Here are several strategies to employ at the lab scale:
-
Controlled Reagent Addition: This is the most critical control parameter. Utilize a syringe pump or a dropping funnel for the slow, dropwise addition of the hydrazine derivative to the solution of the 1,3-dicarbonyl compound.[1] Continuous monitoring of the internal reaction temperature is essential during the addition.
-
Cooling Bath: Conduct the reaction in an ice-water or ice-salt bath to maintain a low and stable temperature.[9] Ensure the cooling bath has sufficient capacity to absorb the expected heat of reaction.
-
Vigorous Stirring: Employ efficient magnetic or overhead stirring to ensure homogeneity and prevent the formation of localized hot spots.[1]
-
Dilution: Performing the reaction in a larger volume of a suitable solvent can help to better absorb and dissipate the generated heat.
Scaling Up Pyrazole Synthesis: From the Bench to the Pilot Plant
Transitioning a pyrazole synthesis from the laboratory to a pilot or production scale introduces significant challenges related to heat management due to the change in the surface-area-to-volume ratio.[1][2][3]
Q3: We are experiencing a significant loss of yield and an increase in impurities upon scaling up our Knorr pyrazole synthesis. What are the likely causes related to the exotherm?
A3: This is a common and multifaceted problem during scale-up. The root causes are often interconnected and stem from inadequate control of the reaction exotherm.[1]
-
Inefficient Heat Transfer: As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This makes it much more difficult to remove the heat generated by the reaction, leading to a higher internal temperature than observed at the lab scale.[1][8]
-
Localized Hot Spots and Side Reactions: In large reactors, achieving uniform mixing can be challenging.[1] Poor mixing leads to areas of high reactant concentration and temperature, which can promote the formation of side products and degrade the desired pyrazole.
-
Thermal Degradation: The desired pyrazole product or intermediates may be thermally sensitive. Elevated temperatures due to poor heat dissipation can lead to their degradation, directly impacting the final yield.
Q4: What are the best practices for managing exothermic reactions during the scale-up of pyrazole synthesis?
A4: A systematic approach is necessary to safely and efficiently scale up exothermic pyrazole syntheses.
-
Process Safety Assessment: Before any scale-up, a thorough process safety assessment is crucial. This includes determining the heat of reaction through techniques like reaction calorimetry. Understanding the thermal hazards is paramount.
-
Reactor Selection: Utilize jacketed reactors with efficient heat transfer capabilities.[8] The choice of heating/cooling fluid and its flow rate are critical parameters.
-
Semi-Batch Operation: Instead of adding all reactants at once (batch mode), a semi-batch approach where one reactant is added gradually to the other is highly recommended for exothermic reactions.[8] This allows for precise control over the rate of heat generation.
-
Mixing Studies: The impeller design and stirring speed should be optimized to ensure adequate mixing without causing other issues like excessive shear.[8]
-
In-Process Monitoring: Implement real-time monitoring of the reaction temperature using multiple probes to detect any localized temperature deviations.
Quantitative Data & Protocols
Table 1: Recommended Starting Parameters for Exotherm Control in Knorr Pyrazole Synthesis
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Consideration |
| Reagent Addition Time | 30 - 60 minutes | 2 - 8 hours | Slower addition allows for better heat dissipation.[1] |
| Initial Reaction Temp. | 0 - 5 °C | -5 to 0 °C | A lower starting temperature provides a larger safety margin. |
| Cooling System | Ice Bath / Cryocooler | Jacketed Reactor with Chiller | Must have sufficient capacity to handle the total heat evolution.[8] |
| Stirring Speed | 300 - 500 RPM (Magnetic) | 100 - 300 RPM (Overhead) | Ensure good surface vortex and bulk mixing. |
| Solvent Volume | 10 - 20 mL per gram of limiting reagent | 5 - 10 L per kg of limiting reagent | Higher dilution helps in managing the exotherm. |
Experimental Protocol: Safe Laboratory-Scale Synthesis of a Generic Pyrazole
Disclaimer: This is a generalized protocol and must be adapted based on the specific reactivity of the substrates and a thorough risk assessment.
-
Reactor Setup: Equip a round-bottom flask with a magnetic stir bar, a thermocouple for internal temperature monitoring, and a dropping funnel. Place the flask in a secondary container (e.g., a crystallizing dish) filled with an appropriate cooling medium (e.g., ice-water).
-
Initial Charge: Charge the flask with the 1,3-dicarbonyl compound and the chosen solvent. Begin stirring and cool the mixture to 0-5 °C.
-
Reagent Preparation: Dissolve the hydrazine derivative in a suitable solvent in the dropping funnel.
-
Controlled Addition: Once the reactor contents are at the target temperature, begin the dropwise addition of the hydrazine solution. Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction if necessary (e.g., by adding water or a mild acid/base). Proceed with the standard aqueous work-up and purification.
Visualizing Workflows and Concepts
Diagram 1: Decision-Making Workflow for Managing Exotherms
Caption: A workflow for assessing and managing thermal hazards in pyrazole synthesis.
Diagram 2: Key Factors Influencing Exotherm Control
Caption: Interrelated factors critical for effective exotherm management.
References
- 1. benchchem.com [benchchem.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. Safety Precautions for Handling Exothermic Reactions - Google 文件 [docs.google.com]
Technical Support Center: Regioselective Synthesis of 3-Substituted Pyrazoles
Welcome to the technical support center for the regioselective synthesis of 3-substituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.
Introduction
Pyrazoles are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3][4] The precise control of substituent placement on the pyrazole ring, or regioselectivity, is paramount as different regioisomers can exhibit vastly different biological activities. The synthesis of 3-substituted pyrazoles, in particular, often presents significant challenges, primarily the formation of undesired 5-substituted regioisomers. This guide provides practical, field-proven insights to help you overcome these hurdles and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles, and why is regioselectivity an issue?
The most classic and widely used method for pyrazole synthesis is the Knorr cyclocondensation reaction.[5] This involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][6] When an unsymmetrical 1,3-dicarbonyl is reacted with a monosubstituted hydrazine, two regioisomeric pyrazoles can be formed: the 3-substituted and the 5-substituted product.[1][7] The challenge lies in directing the reaction to selectively produce the desired 3-substituted isomer.
Q2: What are the primary factors that influence regioselectivity in pyrazole synthesis?
Several factors can influence the regiochemical outcome of the Knorr pyrazole synthesis, including:
-
Electronic Effects: The electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine play a crucial role. Electron-withdrawing groups can influence the reactivity of the carbonyl carbons, directing the initial nucleophilic attack of the hydrazine.
-
Steric Hindrance: Bulky substituents on either reactant can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl group.[2]
-
Reaction Conditions: The pH, solvent, and temperature of the reaction can significantly impact the reaction pathway and, consequently, the regioselectivity.[7] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in certain cases.[8][9]
Q3: Are there alternative methods to the Knorr synthesis for preparing 3-substituted pyrazoles with better regioselectivity?
Yes, several other methods have been developed to overcome the regioselectivity challenges of the Knorr synthesis. These include:
-
[3+2] Cycloaddition Reactions: These reactions, involving 1,3-dipoles like diazo compounds or sydnones with alkynes, can offer high regioselectivity.[6][10]
-
Synthesis from α,β-Unsaturated Carbonyl Compounds: The reaction of hydrazines with α,β-unsaturated ketones or aldehydes can also lead to pyrazoles, with regioselectivity often being more predictable.[1]
-
Flow Chemistry Approaches: Continuous-flow synthesis offers enhanced control over reaction parameters, which can lead to improved yields and regioselectivity.[4][11][12][13]
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of 3- and 5-substituted pyrazole regioisomers. How can I increase the yield of the 3-substituted product?
This is a classic challenge in pyrazole synthesis. Here’s a step-by-step guide to troubleshoot and optimize your reaction for the desired 3-substituted isomer.
Root Cause Analysis:
The formation of a regioisomeric mixture arises from the two possible initial points of attack of the substituted hydrazine on the unsymmetrical 1,3-dicarbonyl. The relative reactivity of the two carbonyl groups dictates the product ratio.
Workflow for Optimizing Regioselectivity:
Caption: Workflow for Optimizing Regioselectivity in Pyrazole Synthesis.
Detailed Troubleshooting Steps:
-
Solvent Modification:
-
Rationale: The solvent can influence the stability of intermediates and transition states, thereby affecting the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer.[8][9]
-
Protocol:
-
Set up parallel reactions using your standard conditions as a control.
-
In separate vials, replace your current solvent with TFE and HFIP.
-
Run the reactions under the same temperature and time as the control.
-
Analyze the product mixture of each reaction by NMR or LC-MS to determine the regioisomeric ratio.
-
-
-
pH Control:
-
Rationale: The reaction mechanism can be pH-dependent. Under acidic conditions, the reaction may proceed via a pathway that favors one regioisomer, while basic conditions might favor the other.[7]
-
Protocol:
-
To explore acidic conditions, add a catalytic amount of a weak acid like acetic acid to your reaction.
-
For basic conditions, try a non-nucleophilic base such as sodium ethoxide.
-
Monitor the reactions and analyze the product ratios.
-
-
-
Temperature Adjustment:
-
Rationale: The formation of one regioisomer may be kinetically favored (lower activation energy), while the other is thermodynamically more stable. Lowering the reaction temperature can favor the kinetic product.
-
Protocol:
-
Run the reaction at a lower temperature (e.g., 0 °C or room temperature if you are currently heating).
-
Conversely, if you suspect the desired 3-substituted isomer is the thermodynamic product, try running the reaction at a higher temperature.
-
-
Problem 2: The overall yield of my pyrazole synthesis is low, even though I have achieved good regioselectivity.
Low yields can be frustrating. Here are some common causes and solutions.
Root Cause Analysis:
Low yields can stem from incomplete reactions, side reactions, or degradation of starting materials or products.
Troubleshooting Low Yields:
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst activity. | Increase reaction time and/or temperature. If using a catalyst, ensure it is active and consider increasing its loading. |
| Side Reactions | The starting materials might be participating in undesired side reactions, such as self-condensation of the 1,3-dicarbonyl. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Add the hydrazine slowly to the 1,3-dicarbonyl to minimize self-condensation. |
| Product Degradation | The desired pyrazole product may be unstable under the reaction or workup conditions. | If the reaction is run at a high temperature, try lowering it. During workup, avoid strongly acidic or basic conditions if your product is sensitive to them. |
| Starting Material Purity | Impurities in the starting materials can interfere with the reaction. | Ensure the purity of your 1,3-dicarbonyl and hydrazine by purification techniques such as distillation or recrystallization. |
Problem 3: I am trying a [3+2] cycloaddition approach, but the reaction is not proceeding or is giving a complex mixture of products.
While [3+2] cycloadditions can offer excellent regioselectivity, they come with their own set of challenges.
Root Cause Analysis:
The success of a [3+2] cycloaddition depends on the efficient generation of the 1,3-dipole (e.g., a diazo compound) and its subsequent reaction with the alkyne. Instability of the dipole or competing side reactions can be problematic.
Workflow for Troubleshooting [3+2] Cycloadditions:
Caption: Troubleshooting Workflow for [3+2] Cycloaddition Reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
Technical Support Center: Optimization of Catalyst Loading for Pyrazole Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the optimization of catalyst loading for pyrazole coupling reactions. The goal is to empower you with the scientific rationale behind experimental choices to achieve robust and efficient syntheses.
Introduction: The Critical Role of Catalyst Loading
Pyrazole moieties are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their synthesis often relies on cross-coupling reactions, where the choice and amount of catalyst are paramount.[3][4][5][6] Optimizing catalyst loading is not merely about cost reduction; it is a critical parameter that influences reaction yield, selectivity, and purity by minimizing side reactions and catalyst decomposition.[7][8][9] This guide will navigate the nuances of achieving the lowest effective catalyst loading for your pyrazole coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for screening pyrazole coupling reactions?
A typical starting point for palladium catalyst loading in initial screening experiments is between 1-5 mol%.[7][10] This range is often sufficient to promote the reaction and provide a baseline for further optimization. For process development and cost-effectiveness, the ultimate goal is to reduce this loading to the 0.1-1 mol% range, or even lower if possible.[7]
Q2: How does the choice of ligand impact the optimal catalyst loading?
The ligand plays a crucial role in stabilizing the active catalytic species and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[3][11] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can enhance catalyst activity, often allowing for lower catalyst loadings.[3][7][12] The optimal catalyst-to-ligand ratio also needs to be considered and is typically screened during optimization.
Q3: Can the type of pyrazole precursor and coupling partner affect the required catalyst loading?
Absolutely. The electronic and steric properties of both the pyrazole and its coupling partner significantly influence the reaction kinetics. For instance, coupling reactions involving less reactive C-Cl bonds on a pyrazole ring will generally require more active catalyst systems and potentially higher loadings compared to more reactive C-Br or C-I bonds.[13] Similarly, sterically hindered substrates may necessitate higher catalyst concentrations to achieve reasonable reaction rates.[14]
Q4: When should I consider using a pre-catalyst versus generating the active catalyst in situ?
Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often preferred as they provide a reliable and clean generation of the active Pd(0) species.[14][15] This can lead to more reproducible results and may allow for lower catalyst loadings compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, where the in situ reduction to Pd(0) can be less efficient.[16]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides a logical, step-by-step approach to troubleshooting.
Issue 1: Low or No Product Yield
Question: My pyrazole coupling reaction shows low or no conversion, even with a standard catalyst loading. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield is a common challenge that can stem from several factors. A systematic approach is key to identifying the root cause.
Troubleshooting Workflow for Low Yield
Caption: A logical guide for troubleshooting low yield in pyrazole coupling reactions.
Detailed Troubleshooting Steps:
-
Verify Reagent Purity and Reaction Setup:
-
Solvent and Base: Ensure your solvent is anhydrous and properly degassed, as oxygen can deactivate the palladium catalyst.[14] The base should be of high purity and appropriate strength for the specific coupling reaction.
-
Starting Materials: Confirm the purity of your pyrazole precursor and coupling partner. Impurities can inhibit the catalyst.
-
Inert Atmosphere: The reaction vessel must be properly purged with an inert gas like nitrogen or argon to exclude oxygen.[14]
-
-
Evaluate Catalyst and Ligand Integrity:
-
Systematically Increase Catalyst Loading:
-
If the initial checks do not resolve the issue, a systematic increase in catalyst loading may be necessary. Increment the loading in a controlled manner (e.g., from 1 mol% to 2 mol%, then to 5 mol%) while monitoring the reaction progress.
-
-
Screen Other Reaction Parameters:
-
If increasing the catalyst loading does not lead to a significant improvement, the issue may lie with other reaction parameters. A Design of Experiments (DoE) approach can be efficient for optimizing multiple variables.[17]
-
Ligand: The chosen ligand may not be optimal for your specific substrates. Screen a panel of ligands with varying steric and electronic properties.[7]
-
Base and Solvent: The choice of base and solvent can have a profound impact on reaction kinetics and catalyst stability.[7][18]
-
Issue 2: Catalyst Deactivation and Side Reactions
Question: I am observing the formation of significant side products, and the reaction seems to stall before completion. Could this be related to catalyst loading?
Answer: Yes, both high and low catalyst loadings can contribute to catalyst deactivation and the formation of side products.
Common Side Reactions and Their Relation to Catalyst Loading:
| Side Reaction | Potential Cause Related to Catalyst Loading | Troubleshooting Strategy |
| Homocoupling of Boronic Acid (in Suzuki reactions) | Can occur at both low and high catalyst loadings. At low loadings, slow transmetalation can favor homocoupling. At high loadings, increased catalyst concentration can accelerate this side reaction. | Optimize catalyst to ligand ratio. Ensure efficient stirring to avoid localized high concentrations.[18] |
| Hydrodehalogenation | Often observed with highly active catalysts or at elevated temperatures. Higher catalyst loadings can exacerbate this issue.[14] | Reduce catalyst loading. Screen for a less active but more selective catalyst/ligand system. Lower the reaction temperature. |
| Catalyst Decomposition (e.g., formation of Palladium Black) | Can be caused by high temperatures, impurities, or an inappropriate ligand. Very high catalyst concentrations can sometimes accelerate decomposition pathways. | Ensure all reagents are pure and the system is inert.[14] Screen different ligands to find one that better stabilizes the catalyst. Consider a lower reaction temperature. |
Experimental Protocol: Catalyst Loading Optimization Screen
This protocol provides a general framework for systematically optimizing catalyst loading.
Materials:
-
Pyrazole precursor (1.0 equiv)
-
Coupling partner (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst)
-
Base (e.g., K₃PO₄, Cs₂CO₃)[14]
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)[14]
-
Array of reaction vials (e.g., in a parallel synthesizer or heated aluminum block)
Procedure:
-
Setup: In an inert atmosphere glovebox, add the pyrazole precursor, coupling partner, and base to a series of reaction vials.
-
Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium catalyst and ligand in the reaction solvent. This ensures accurate dispensing of small quantities.
-
Variable Catalyst Loading: Add varying amounts of the catalyst/ligand stock solution to the reaction vials to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Reaction: Seal the vials, remove them from the glovebox, and heat the reaction block to the desired temperature with vigorous stirring.
-
Monitoring: Take aliquots from each reaction at regular time intervals (e.g., 2, 4, 8, and 24 hours) and analyze by LC-MS or GC-MS to determine conversion and yield.
-
Analysis: Plot the yield as a function of catalyst loading and time to identify the optimal conditions.
Catalyst Optimization Workflow
Caption: A workflow for optimizing catalyst loading in pyrazole coupling reactions.
By methodically addressing these common issues and employing systematic screening protocols, researchers can confidently optimize catalyst loading for their pyrazole coupling reactions, leading to more efficient, cost-effective, and reproducible synthetic routes.
References
- 1. mdpi.com [mdpi.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
removal of copper co-catalyst from Sonogashira reaction mixtures
Technical Support Center: Sonogashira Reaction Purification
A Senior Application Scientist's Guide to the Effective Removal of Copper Co-catalysts from Reaction Mixtures
Welcome to the Technical Support Center for post-reaction purification of Sonogashira couplings. This guide is designed for researchers, chemists, and process development professionals who utilize the copper-co-catalyzed Sonogashira reaction and require robust, scalable, and verifiable methods for removing residual copper to meet the stringent purity requirements of pharmaceutical and fine chemical synthesis.
The presence of residual copper, even at trace levels, can interfere with downstream synthetic steps, compromise the stability of the final compound, and poses significant toxicity concerns for active pharmaceutical ingredients (APIs). This document provides a logical framework for selecting a purification strategy, detailed experimental protocols, and a comprehensive troubleshooting guide to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of copper so critical in pharmaceutical applications? A1: Residual copper is a major concern in drug development for several reasons. Firstly, it is a known toxicant, and regulatory bodies like the FDA and EMA have strict limits on elemental impurities in final drug products. Secondly, trace copper can act as an unwanted catalyst in subsequent reactions or during storage, leading to the degradation of the API and the formation of impurities. This compromises the drug's stability, efficacy, and safety profile.
Q2: My reaction mixture has a green or blue tint after workup. What does this mean? A2: A persistent green or blue color is a clear visual indicator of residual copper contamination. Copper(II) species, often formed from the oxidation of the Cu(I) catalyst, form colored complexes. The blue color is particularly characteristic of the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which forms when ammonia-based solutions are used for removal.[1] If the color persists in your organic layer after washing, your chosen purification method was insufficient.
Q3: What are the primary methods for removing copper from a Sonogashira reaction? A3: The main strategies fall into three categories:
-
Aqueous Extraction/Washing: Utilizes aqueous solutions of chelating agents to form water-soluble copper complexes that can be washed away from the organic product layer.
-
Solid-Phase Scavenging: Employs functionalized solid supports (typically silica or polymer beads) that selectively bind to the metal, which is then removed by simple filtration.[2]
-
Precipitation/Filtration: Involves changing the solvent composition or adding a reagent to cause the copper salts to precipitate, after which they can be filtered off.
Q4: Can I just use a silica gel column to remove the copper? A4: While standard silica gel chromatography can remove some baseline metal salts, it is often not sufficient for achieving the low ppm levels required for APIs. Copper can streak down the column, especially if the product itself has chelating moieties (e.g., imidazoles, pyridines), leading to broad cuts and contaminated fractions.[3] It is far more effective to use a dedicated copper removal technique before final chromatographic purification.
Decision Guide: Selecting Your Copper Removal Strategy
The optimal strategy depends on the properties of your product and the scale of your reaction. The following decision tree provides a logical path for selecting the most appropriate method.
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Caption: Decision workflow for selecting a copper removal method.Experimental Protocols & Technical Insights
Method 1: Aqueous Extraction with Chelating Agents
This is often the first and most cost-effective method attempted. The principle is to use a chelating agent that forms a highly stable, water-soluble complex with copper ions, thereby extracting them from the organic phase into the aqueous phase.
A. Ammonia/Ammonium Chloride Wash (For Base-Stable Products)
-
Causality: Ammonia (NH₃) is a strong ligand for copper(I) and copper(II), forming the highly water-soluble and intensely blue-colored tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺. This complex has very low partition into common organic solvents. The ammonium chloride (NH₄Cl) acts as a buffer and helps break up emulsions. This method is highly effective but introduces a basic aqueous phase (pH ~8-9).[1][4]
-
Protocol:
-
Following the Sonogashira reaction, dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Toluene, DCM).
-
Transfer the organic solution to a separatory funnel.
-
Prepare the wash solution: a saturated aqueous solution of NH₄Cl containing 5-10% v/v of aqueous ammonium hydroxide (28% NH₃).
-
Wash the organic layer with an equal volume of the NH₄Cl/NH₄OH solution. Shake vigorously for 1-2 minutes.
-
Observe the aqueous layer. A distinct blue color indicates the successful complexation and removal of copper.[1]
-
Separate the layers. Repeat the wash (Step 4) until the aqueous layer is colorless. Typically, 2-3 washes are sufficient.
-
Wash the organic layer with brine to remove residual ammonia.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate.
-
B. EDTA Wash (For pH-Sensitive Products)
-
Causality: Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent that forms a very stable, water-soluble complex with copper(II). To be effective, the Cu(I) from the reaction must first be oxidized to Cu(II), which typically occurs upon exposure to air during the workup. The disodium salt of EDTA is commonly used to prepare an aqueous solution with a pH that can be adjusted to be near-neutral, making it suitable for products sensitive to strong acids or bases.[5]
-
Protocol:
-
Dilute the reaction mixture with a suitable water-immiscible organic solvent.
-
Prepare a 0.1 - 0.5 M aqueous solution of disodium EDTA (Na₂EDTA). Adjust the pH of the solution as needed to ensure product stability (typically between 7 and 8). Full dissolution of EDTA may require adjusting the pH to ~8.0 with NaOH.[5]
-
Wash the organic layer with an equal volume of the EDTA solution in a separatory funnel. Shake vigorously for at least 5 minutes. Chelation can be slower than ammonia complexation.
-
Separate the layers. The aqueous layer may take on a light blue/green hue.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with water, then brine, to remove residual EDTA.
-
Dry the organic layer, filter, and concentrate.
-
Method 2: Solid-Phase Metal Scavengers
Solid-supported scavengers are an excellent choice for products that are sensitive, water-soluble, or when aqueous washes prove ineffective. These are materials, typically silica gel, functionalized with ligands that have a high affinity for copper.[2] The product solution is either stirred with the scavenger in a batch mode or passed through a cartridge packed with the scavenger.
-
Causality: Scavengers work by chemisorption. Functional groups on the silica surface (e.g., thiols, amines, thioureas) act as powerful ligands that coordinate strongly to dissolved copper species, effectively sequestering them onto the solid phase. The purified product remains in solution and is recovered by simple filtration. This method avoids aqueous workups entirely, which can be advantageous for water-sensitive compounds or to prevent product loss due to emulsification.[6]
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Caption: General workflow for batch-mode metal scavenging.Scavenger Selection and Performance
Choosing the right scavenger is critical for efficient removal. The table below summarizes common silica-based scavengers effective for copper.
| Scavenger Functional Group | Commercial Name (Example) | Typical Loading (mmol/g) | Binding Affinity & Comments |
| Thiourea | SiliaMetS® Thiourea | ~1.2 | Very high affinity for Cu. Often the most effective scavenger, reducing levels to <10 ppm.[7] Versatile for many metals. |
| Dimercaptotriazine (DMT) | SiliaMetS® DMT | ~0.6 | A powerful, tridentate scavenger with very strong binding to a broad range of metals, including copper.[8] |
| Triaminetetraacetate (EDTA) | SiliaMetS® TAAcONa | ~0.8 | The silica-bound version of EDTA. Highly effective for Cu(II) and other metals in higher oxidation states.[9][10] |
| Diamine / Triamine | SiliaMetS® Diamine | ~1.4 | Good affinity for copper. Also scavenges other metals like Pd, Pt, and Cr.[9] |
| Aminopropyl | QuadraSil® AP | 1.5 - 2.0 | A basic amine scavenger that is effective for removing a range of metals including copper.[11] |
General Protocol for Batch Scavenging:
-
After the reaction, filter off any solids if necessary. Dilute the crude mixture with a suitable solvent if it is too concentrated.
-
Determine the initial concentration of copper if possible. If not, a good starting point is to use a weight-to-weight ratio of scavenger-to-crude product (e.g., 10-20% w/w) or to use a molar excess of scavenger relative to the catalyst loading (e.g., 4-8 molar equivalents).[12][13]
-
Add the selected scavenger to the solution.
-
Stir the mixture at room temperature for 1-4 hours. For difficult cases, the temperature can be increased (most silica scavengers are stable to >100 °C) or stirring time can be extended.[12][14]
-
Filter the mixture through a fritted funnel or a cotton plug to remove the scavenger.
-
Wash the collected scavenger with fresh solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate to yield the purified product.
Troubleshooting Guide
| Problem | Observation | Probable Cause(s) | Recommended Solution(s) |
| Ineffective Aqueous Wash | Organic layer remains colored (blue/green) after 3+ washes. | 1. Insufficient Chelator: Not enough chelating agent to bind all the copper. 2. Product Chelation: Your product itself contains a strong chelating group (e.g., imidazole, bipyridine) that competes with the washing agent.[3] 3. Poor Partitioning: The copper-chelate complex is not sufficiently water-soluble. | 1. Increase Wash Concentration/Volume: Use a more concentrated wash solution (e.g., 0.5 M EDTA) or perform additional washes. 2. Switch to Solid Scavenger: A solid-supported scavenger with a stronger binding affinity (e.g., SiliaMetS Thiourea or DMT) will likely outperform an aqueous wash.[6] 3. Change Solvent: Ensure the organic solvent used has low water miscibility. |
| Emulsion Formation | A persistent, cloudy layer forms between the organic and aqueous phases during extraction. | 1. High Concentration: The reaction mixture is too concentrated. 2. Insoluble Byproducts: Amine salts or other byproducts are acting as surfactants. | 1. Dilute: Add more organic solvent and aqueous solution. 2. Filter: Pass the entire mixture through a pad of Celite®. 3. Break Emulsion: Add brine (saturated NaCl solution) and swirl gently; avoid vigorous shaking. Allow the mixture to stand for an extended period. |
| Scavenger Inefficiency | Significant copper remains in solution after batch treatment with a scavenger. | 1. Insufficient Equivalents/Time: Not enough scavenger was used, or the contact time was too short.[14] 2. Poor Scavenger Choice: The selected scavenger does not have a high enough affinity for copper in your specific solvent system. 3. Equilibrium Reached: A single treatment may not be sufficient if the binding is reversible. | 1. Optimize Conditions: Increase the equivalents of scavenger, increase the temperature, or extend the stirring time.[14] 2. Screen Scavengers: Test a panel of different scavengers (Thiourea, DMT, TAAcONa) to find the most effective one for your system.[7] 3. Multiple Treatments: Filter off the used scavenger and treat the solution with a fresh batch. This is often more effective than a single treatment with a larger amount.[7] |
| Product is Water-Soluble | Product is lost to the aqueous phase during washing. | The product has high polarity and/or contains salt-forming functional groups. | Use Solid-Phase Scavengers: This is the ideal scenario for using scavengers, as it completely avoids an aqueous workup.[6] |
Verification: Quantifying Residual Copper
Verifying the success of your purification is a critical, self-validating step. Visual inspection alone is not sufficient for pharmaceutical applications.
-
Inductively Coupled Plasma (ICP-MS or ICP-OES): This is the gold standard for trace metal analysis, offering exceptional sensitivity down to parts-per-billion (ppb) levels. The sample is digested in strong acid and nebulized into a high-temperature plasma, and the atomic emission (OES) or mass (MS) is measured.[15][16][17][18] This is the required method for regulatory submissions.
-
Colorimetric Analysis: For a rapid, in-process check, colorimetric methods can be used. These involve adding a reagent that forms a colored complex with copper, the intensity of which can be measured with a UV-Vis spectrophotometer and correlated to concentration.[19][20][21] While less sensitive than ICP, it can quickly confirm if copper levels have been significantly reduced.
References
- 1. Workup [chem.rochester.edu]
- 2. velocityscientific.com.au [velocityscientific.com.au]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. EDTA Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. QuadraSil® AP extent of labeling: 1.5-2.0 mmol/g loading | Sigma-Aldrich [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. silicycle.com [silicycle.com]
- 14. silicycle.com [silicycle.com]
- 15. s27415.pcdn.co [s27415.pcdn.co]
- 16. analytik-jena.fr [analytik-jena.fr]
- 17. scielo.br [scielo.br]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. sphinxsai.com [sphinxsai.com]
- 20. emerginginvestigators.org [emerginginvestigators.org]
- 21. Colorimetric determination of copper in copper soap solutions in organic solvents (1969) | K. N. Mehrotra | 2 Citations [scispace.com]
Technical Support Center: Large-Scale Synthesis of 3-Iodo-1-isopropyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-iodo-1-isopropyl-1H-pyrazole. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, address common challenges, and provide robust, field-proven troubleshooting strategies.
Section 1: Strategic Overview of Synthesis
The synthesis of this compound on a large scale requires careful consideration of regioselectivity in two key transformations: N-alkylation and C-iodination. Two primary synthetic routes are viable, each with distinct advantages and challenges.
-
Route A: Begins with the N-isopropylation of pyrazole, followed by a regioselective iodination at the C3 position. This route is often challenged by the directing effects of the N1-isopropyl group, which can favor iodination at other positions.
-
Route B: Involves the initial iodination of 1H-pyrazole to form 3-iodo-1H-pyrazole, followed by N-isopropylation. This route often provides better control over the final isomer but may involve handling a less stable iodinated starting material.
The choice between these routes depends on raw material availability, process safety, and the ability to control regioselectivity at scale. This guide will focus on troubleshooting common issues encountered in both approaches.
Caption: High-level overview of the two primary synthetic routes.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Part A: N-Isopropylation Step
Question 1: My N-isopropylation of pyrazole (or 3-iodo-1H-pyrazole) is stalling, showing low conversion by TLC/GC-MS. What are the likely causes and solutions?
Answer: Low conversion in N-alkylation reactions is a common scale-up challenge. The root cause often lies with the base, solvent, or reagent quality.
-
Cause 1: Inappropriate Base or Insufficient Deprotonation. The pKa of pyrazole is approximately 14.5. A base strong enough to ensure complete deprotonation is crucial. While weaker bases like K₂CO₃ can work, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are more effective.[1] On a large scale, ensuring efficient mixing of a heterogeneous base like NaH is critical.
-
Solution 1a: Switch to a stronger, more soluble base like KOtBu in a solvent like THF or DMF.
-
Solution 1b: If using NaH, ensure it is fresh (not passivated) and that the reaction temperature is sufficient to initiate the reaction. A small amount of a phase-transfer catalyst can sometimes be beneficial with carbonate bases.
-
Cause 2: Poor Solvent Choice or Water Contamination. Polar aprotic solvents like DMF or DMSO are generally excellent for N-alkylation as they solvate the cation of the base, leaving a more reactive "naked" pyrazolide anion.[2] However, these solvents must be anhydrous, as water will quench the base and the pyrazolide anion.
-
Solution 2: Ensure all solvents are rigorously dried before use. Perform a Karl Fischer titration on the solvent batch to confirm water content is below the acceptable limit for your process (typically <100 ppm).
-
Cause 3: Inactive Alkylating Agent. Isopropyl halides can degrade over time.
-
Solution 3: Use a fresh bottle of isopropyl bromide or iodide. Consider an alternative alkylating agent like isopropyl triflate if reactivity is still an issue, though cost at scale is a factor.
Question 2: I am observing a significant amount of the N2-isopropyl isomer alongside my desired N1 product. How can I improve regioselectivity?
Answer: Controlling N1 vs. N2 alkylation is a classic challenge in pyrazole chemistry.[3][4] The outcome is influenced by sterics, electronics, and reaction conditions. For 3-substituted pyrazoles, alkylation often favors the less sterically hindered N1 position, but this is not always guaranteed.
-
Cause: Reaction Conditions Favoring the Thermodynamic Product. The N1 and N2 isomers can interconvert under certain conditions. The ratio is often dependent on the counter-ion of the base and the solvent.
-
Solution 1: Kinetic vs. Thermodynamic Control. Generally, using a strong base to pre-form the pyrazolide anion at low temperature, followed by the slow addition of the alkylating agent, favors kinetic control and can improve selectivity.
-
Solution 2: Choice of Base/Solvent System. A study by Norman et al. highlights that different conditions can strongly favor one isomer.[4] For example, using a non-coordinating base in a non-polar solvent may favor one isomer, while a chelating cation (like Li⁺) in a polar solvent may favor another. Systematic screening of conditions (e.g., NaH in THF vs. K₂CO₃ in DMF) is recommended during process development.
-
Solution 3: Alternative Alkylation Chemistry. For substrates where selectivity is poor, consider using alternative methods like Michael addition to activated alkenes if applicable, which can offer very high regioselectivity.[5]
Part B: C3-Iodination Step
Question 3: My direct iodination of 1-isopropyl-1H-pyrazole is yielding the C4-iodo isomer as the major product, not the desired C3-iodo isomer. Why is this happening and how can I fix it?
Answer: This is the most critical challenge in Route A. The C4 position of the pyrazole ring is often the most electron-rich and sterically accessible, making it the default site for electrophilic aromatic substitution.[6][7]
-
Cause: Inherent Electronic and Steric Effects. The N1-isopropyl group and the lone pair on N2 direct electrophiles preferentially to the C4 position. Standard electrophilic iodinating agents like I₂/H₂O₂ or ICl will almost exclusively yield the 4-iodo product.[6][8]
-
Solution 1: Switch to a Directed Metallation-Iodination Strategy. To force iodination at the C3 position, you must override the natural reactivity. This is typically achieved by deprotonation at C3 with a strong organolithium base, followed by quenching the resulting anion with an iodine source.
-
Step 1: Treat 1-isopropyl-1H-pyrazole with a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous solvent like THF. LDA is often preferred over n-BuLi to prevent potential nucleophilic attack on the ring.
-
Step 2: After formation of the 3-lithiated pyrazole, quench the reaction with a solution of molecular iodine (I₂). This sequence directs the iodine to the specific site of metallation. A similar strategy is used to achieve C5-iodination using n-BuLi.[9][10]
-
Caption: Troubleshooting workflow for incorrect iodination regioselectivity.
Question 4: I am seeing di-iodinated byproducts in my final product mixture. How can I prevent this over-iodination?
Answer: Over-iodination occurs when the mono-iodinated product is reactive enough to undergo a second iodination.[11]
-
Cause 1: Excess Iodinating Agent. Using a significant excess of the iodinating agent (e.g., I₂ or n-BuLi/I₂) increases the likelihood of a second reaction.
-
Solution 1: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the limiting reagent (e.g., the organolithium base in a directed metallation). On a large scale, this requires accurate measurement and controlled addition rates.
-
Cause 2: Reaction Temperature Too High. Higher temperatures can provide the activation energy needed for the less favorable second iodination.
-
Solution 2: Maintain strict temperature control, especially during the addition of reagents. For metallation-iodination protocols, keeping the temperature at -78 °C until the iodine quench is complete is critical.[10]
Section 3: Frequently Asked Questions (FAQs)
Q1: For a large-scale campaign, which synthetic route is generally recommended?
A1: Route B (N-isopropylation of 3-iodo-1H-pyrazole) is often preferred for large-scale synthesis. While it requires the synthesis or purchase of 3-iodo-1H-pyrazole, it simplifies the most critical regioselectivity challenge. The subsequent N-alkylation is typically a more controllable and higher-yielding reaction than the directed C3-iodination of 1-isopropyl-1H-pyrazole, which requires cryogenic temperatures and organolithium reagents that are more hazardous at scale.
Q2: What are the primary safety concerns when running this synthesis at scale?
A2:
-
Organolithium Reagents (Route A): n-Butyllithium and LDA are highly pyrophoric and react violently with water and protic solvents. Large-scale handling requires specialized equipment (e.g., sealed reactors, inert atmosphere) and trained personnel.
-
Iodine: Iodine is corrosive and can cause severe respiratory irritation. Proper personal protective equipment (PPE) and enclosed charging systems are necessary to handle large quantities of solid iodine.
-
Exothermic Reactions: Both N-alkylation and the quenching of organolithium reagents can be highly exothermic.[12] Scale-up requires a thorough thermal hazard assessment (e.g., using reaction calorimetry) to design adequate cooling capacity and emergency procedures to prevent thermal runaway.
-
Solvent Hazards: Solvents like THF can form explosive peroxides. DMF is a reproductive toxin. Always consult the Safety Data Sheet (SDS) and implement appropriate engineering controls.
Q3: How do different iodinating agents compare for pyrazole synthesis?
A3: The choice of reagent is critical for controlling regioselectivity.
| Reagent System | Typical Regioselectivity | Scale-Up Considerations | Reference |
| I₂ / H₂O₂ | C4 (Electrophilic) | "Green" method, uses water as a solvent. Simple workup. | [6] |
| ICl / Li₂CO₃ | C4 (Electrophilic) | Highly reactive, but generates HCl, requiring a base. ICl is corrosive. | [13] |
| I₂ / CAN | C4 (Electrophilic) | Effective for many substituted pyrazoles, but requires a stoichiometric oxidant. | [9][10] |
| n-BuLi then I₂ | C5 (Directed Metallation) | Requires cryogenic temperatures (-78 °C) and handling of pyrophoric n-BuLi. | [9][10] |
| LDA then I₂ | C3 (Directed Metallation) | Similar hazards to n-BuLi. The most plausible route to the C3 isomer from 1-isopropyl-1H-pyrazole. | (Mechanistic Analogy to[9][10]) |
Q4: Can the final product be purified on a large scale without resorting to column chromatography?
A4: Yes, avoiding chromatography is a primary goal of process chemistry.
-
Crystallization: If the final product is a solid, developing a robust crystallization procedure is the best approach. This may involve screening various solvent/anti-solvent systems (e.g., heptane/ethyl acetate, isopropanol/water).
-
Distillation: this compound is likely a liquid or low-melting solid. Purification by vacuum distillation may be feasible if the product is thermally stable and has a significantly different boiling point from key impurities.
-
Acid/Base Wash or Salt Formation: As pyrazoles are basic, an acidic wash during workup can remove non-basic organic impurities. It may also be possible to purify the product by forming a salt (e.g., with HCl), crystallizing the salt, and then liberating the free base.[14]
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of 1-Isopropyl-1H-pyrazole (Route A Intermediate)
-
Reactor Setup: Charge a suitably sized, inerted, and jacketed reactor with anhydrous N,N-dimethylformamide (DMF, 5 volumes based on pyrazole).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equivalents) to the DMF with strong agitation.
-
Pyrazole Addition: Add 1H-pyrazole (1.0 equivalent) to the suspension.
-
Alkylating Agent Addition: Add isopropyl bromide (1.5 equivalents) dropwise via an addition funnel, maintaining the internal temperature between 60-70 °C. The addition may be exothermic.[1]
-
Reaction Monitoring: Stir the reaction at 60-70 °C for 12-24 hours. Monitor the reaction progress by GC or TLC until the starting pyrazole is consumed.
-
Workup: Cool the reaction mixture to room temperature and slowly quench by pouring it into ice-cold water (10 volumes).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or toluene, 3 x 5 volumes).
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
Protocol 2: Directed C3-Iodination of 1-Isopropyl-1H-pyrazole (Route A, Step 2)
NOTE: This procedure involves highly reactive and hazardous materials and must be performed under a strict inert atmosphere with appropriate safety precautions.
-
Reactor Setup: Charge a cryogenic reactor with anhydrous tetrahydrofuran (THF, 10 volumes) and cool to -78 °C under a nitrogen or argon atmosphere.
-
Substrate Addition: Add 1-isopropyl-1H-pyrazole (1.0 equivalent) to the cold THF.
-
Base Preparation: In a separate vessel, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to diisopropylamine (1.15 equivalents) in anhydrous THF at -78 °C.
-
Deprotonation: Slowly add the freshly prepared LDA solution to the reactor containing the pyrazole, maintaining the internal temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete formation of the 3-lithiated species.
-
Iodine Quench: Prepare a solution of iodine (I₂, 1.2 equivalents) in anhydrous THF. Slowly add this solution to the reaction mixture at -78 °C. A color change from the dark iodine solution to a lighter yellow/brown is expected.
-
Warming & Quench: After the iodine addition is complete, allow the reaction mixture to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize excess iodine.
-
Extraction & Workup: Dilute with water and extract with ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate, water, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation or crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
Comparative Reactivity Analysis: 3-Iodo- vs. 3-Bromo-1-isopropyl-1H-pyrazole in Cross-Coupling Reactions
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold is a privileged structure, forming the core of numerous approved therapeutics and clinical candidates. The strategic functionalization of this heterocycle is paramount for tuning pharmacological activity, and palladium-catalyzed cross-coupling reactions are the workhorse for achieving this. A critical decision in any synthetic campaign is the choice of the halide on the pyrazole core, as this dictates reactivity, reaction conditions, and ultimately, the efficiency of the synthetic route.
This guide provides an in-depth, data-supported comparison between two common building blocks: 3-iodo-1-isopropyl-1H-pyrazole and 3-bromo-1-isopropyl-1H-pyrazole . We will dissect the fundamental principles governing their differential reactivity and provide field-proven insights and protocols for their application in key C-C and C-N bond-forming reactions.
The Decisive Factor: Carbon-Halogen Bond Strength
The observed difference in reactivity between aryl iodides and bromides is not empirical guesswork; it is grounded in fundamental physical organic principles. The rate-determining step for most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst. The efficiency of this step is directly correlated to the strength of the carbon-halogen (C-X) bond being broken.
The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond. This is quantified by their respective bond dissociation energies (BDE):
This energy gap means the C-I bond requires less energy to cleave, facilitating a much faster rate of oxidative addition.[4] Consequently, reactions involving aryl iodides typically proceed under milder conditions—lower temperatures, shorter reaction times, and sometimes lower catalyst loadings—compared to their bromo counterparts.[4] The general reactivity trend for aryl halides in these transformations is firmly established as: I > Br > Cl .[4][5]
Comparative Performance in Cornerstone Cross-Coupling Reactions
To illustrate the practical implications of this reactivity difference, we will compare the performance of 3-iodo- and 3-bromo-1-isopropyl-1H-pyrazole in three indispensable synthetic transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The following data is a composite representation based on established protocols for similar halopyrazole systems.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C-C bonds due to its operational simplicity and high functional group tolerance.[6][7][8] Here, the enhanced reactivity of the 3-iodopyrazole allows for significantly milder conditions.
Comparative Data: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
| Parameter | This compound | 3-Bromo-1-isopropyl-1H-pyrazole |
| Substrate | 1.0 equiv | 1.0 equiv |
| Boronic Acid | 4-Methoxyphenylboronic acid (1.2 equiv) | 4-Methoxyphenylboronic acid (1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.5 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) |
| Temperature | 80 °C | 110 °C |
| Time | 4 hours | 16 hours |
| Representative Yield | >90% | ~85% |
Field Insights: The 3-iodo derivative can be effectively coupled using a standard, first-generation catalyst like Pd(PPh₃)₄ at a moderate temperature. In contrast, the less reactive 3-bromo analogue often requires a more robust catalyst system (e.g., one with a specialized ligand like dppf) and significantly higher temperatures to achieve a comparable yield. This difference is critical when dealing with thermally sensitive substrates where prolonged heating at 110 °C could lead to decomposition. While the iodo-substrate is superior in reactivity, it can be more prone to a dehalogenation side reaction, although this is often minimal under optimized conditions.[9]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol: Suzuki Coupling of this compound
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired 3-arylpyrazole product.
Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira reaction is a powerful tool for coupling terminal alkynes with aryl halides, providing access to key intermediates for pharmaceuticals and organic materials.[10][11][12] In this reaction, the reactivity gap between the iodo- and bromo-pyrazoles becomes even more pronounced.
Comparative Data: Sonogashira Coupling with Phenylacetylene
| Parameter | This compound | 3-Bromo-1-isopropyl-1H-pyrazole |
| Substrate | 1.0 equiv | 1.0 equiv |
| Alkyne | Phenylacetylene (1.2 equiv) | Phenylacetylene (1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) |
| Base | Triethylamine (Et₃N) | Diisopropylamine (DIPA) |
| Solvent | THF | DMF |
| Temperature | Room Temperature (25 °C) | 80 °C |
| Time | 6 hours | 24 hours |
| Representative Yield | >95% | ~60% (or No Reaction) |
Field Insights: The 3-iodopyrazole couples efficiently at room temperature, often providing near-quantitative yields.[13][14] Strikingly, studies on related halopyrazoles have shown that under conditions where the iodo-derivatives react smoothly, the analogous bromo-pyrazoles are often completely unreactive.[15] Achieving a successful Sonogashira coupling with the 3-bromo substrate requires significantly higher temperatures, a stronger amine base, and often results in lower yields. This makes the 3-iodo-pyrazole the vastly superior choice for this transformation.
Protocol: Sonogashira Coupling of this compound
-
To a Schlenk tube, add this compound (1.0 equiv), Pd(PPh₃)₄ (2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed THF, followed by degassed triethylamine.
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor consumption of the starting material by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds that are ubiquitous in pharmaceuticals.[16][17] The choice of ligand is critical, but even with advanced catalyst systems, the C-I bond's inherent reactivity provides a significant advantage.[18]
Comparative Data: Buchwald-Hartwig Coupling with Morpholine
| Parameter | This compound | 3-Bromo-1-isopropyl-1H-pyrazole |
| Substrate | 1.0 equiv | 1.0 equiv |
| Amine | Morpholine (1.2 equiv) | Morpholine (1.5 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (4 mol%) |
| Ligand | Xantphos (4.4 mol%) | tBuDavePhos (8.8 mol%) |
| Base | Cs₂CO₃ (1.5 equiv) | NaOtBu (2.0 equiv) |
| Solvent | Toluene | Dioxane |
| Temperature | 90 °C | 110 °C |
| Time | 8 hours | 20 hours |
| Representative Yield | >85% | ~75% |
Field Insights: While modern, sterically demanding phosphine ligands can facilitate the coupling of less reactive aryl bromides, the 3-iodo-pyrazole can often be coupled effectively with more common and less expensive ligands like Xantphos.[18][19] The reaction with the iodo-substrate typically proceeds at a lower temperature and with a milder carbonate base, whereas the bromo-substrate often necessitates a stronger alkoxide base like NaOtBu and a more specialized, electron-rich ligand to achieve high conversion.[20]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Summary and Strategic Recommendations
The choice between 3-iodo- and 3-bromo-1-isopropyl-1H-pyrazole is a strategic one that should be guided by the specific demands of the synthetic project.
| Feature | This compound | 3-Bromo-1-isopropyl-1H-pyrazole |
| Reactivity | High | Moderate |
| Reaction Conditions | Milder (lower temp, shorter time) | More Forcing (higher temp, longer time) |
| Catalyst Choice | Broader range, including less active catalysts | Often requires specialized, bulky ligands |
| Cost | Higher | Lower |
| Stability | Generally lower | Generally higher |
| Key Advantage | Efficiency and compatibility with sensitive substrates | Cost-effectiveness and potential for selective reactions |
| Best For... | Rapid library synthesis, complex molecule synthesis with sensitive functional groups, difficult couplings (e.g., Sonogashira). | Process scale-up where cost is a major driver, simpler substrates, and when orthogonal reactivity with other halides is needed. |
For researchers in discovery and early development, This compound is unequivocally the more versatile and reactive building block. Its ability to undergo a wide range of cross-coupling reactions under mild, efficient conditions makes it the preferred substrate for rapidly accessing diverse analogues and for constructing complex molecular architectures where preserving functional group integrity is paramount. While 3-bromo-1-isopropyl-1H-pyrazole presents a more economical option, its lower reactivity necessitates more forceful conditions, which can limit substrate scope and complicate optimization. The selection, therefore, hinges on a careful balance between chemical efficiency, substrate complexity, and economic considerations.
References
- 1. quora.com [quora.com]
- 2. Covalent Bond Energies [gchem.cm.utexas.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Confirming the Purity of Pyrazole Derivatives: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The efficacy and safety of these compounds, however, are intrinsically linked to their purity. The presence of even minute quantities of impurities—such as regioisomers, starting materials, byproducts, or degradation products—can have significant consequences, impacting biological activity and toxicological profiles.[3][4] Therefore, rigorous analytical characterization to confirm the purity of pyrazole derivatives is not merely a quality control step but a fundamental aspect of scientific integrity and regulatory compliance.
This guide provides an in-depth, comparative analysis of the principal analytical techniques employed for purity determination of pyrazole derivatives. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offers field-proven insights, and presents detailed protocols to ensure the generation of robust and reliable data. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), providing a self-validating framework for your analytical workflows.
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatographic methods are indispensable for separating the main pyrazole derivative from its impurities, allowing for their individual detection and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and precise technique for assessing the purity of a wide range of pyrazole derivatives, particularly those that are non-volatile or thermally labile.[4] It excels at separating complex mixtures, making it the go-to method for purity analysis in most pharmaceutical applications.[5]
The Principle of Separation: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. For pyrazole derivatives, which are often moderately polar, Reverse-Phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). More polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer.
Causality Behind Experimental Choices:
-
Column Chemistry: The choice of a C18 (octadecyl) column is a robust starting point for many pyrazole derivatives due to its hydrophobicity, which provides good retention for a wide range of organic molecules. For more polar pyrazoles, a C8 column or a column with a polar-embedded stationary phase may be more suitable to prevent poor retention.
-
Mobile Phase Composition: A gradient elution (where the mobile phase composition is changed over time) is often preferred over an isocratic elution (constant mobile phase composition) for purity analysis. This is because a gradient can effectively separate impurities with a wide range of polarities from the main peak in a reasonable timeframe. The use of a buffer (e.g., phosphate or formate) in the aqueous portion of the mobile phase is crucial for maintaining a consistent pH, which is important for the reproducible ionization state of acidic or basic pyrazole derivatives, thereby ensuring consistent retention times.
-
Detector Selection: The Photodiode Array (PDA) detector is highly recommended for purity analysis. Unlike a standard UV-Vis detector that monitors at a single wavelength, a PDA detector acquires a full UV-Vis spectrum at each point in the chromatogram. This allows for peak purity analysis, where the spectra across a single peak are compared. If the spectra are consistent, it provides a high degree of confidence that the peak represents a single, pure compound.[6]
Experimental Protocol: Purity Determination of 3-Methylpyrazole by RP-HPLC [4]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 3-Methylpyrazole reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[4]
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 3-Methylpyrazole sample and prepare as described for the standard solution.[4]
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Determine the area of the main peak and any impurity peaks in the sample chromatogram.
-
Calculate the percentage purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Data Presentation: HPLC Purity Analysis of 3-Methylpyrazole
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Hydrazine | ~2.5 | ~0.25 |
| 1,3-Dicarbonyl Precursor | ~4.0 | ~0.40 |
| 3-Methylpyrazole | ~10.0 | 1.00 |
| Pyrazoline Intermediate | ~12.5 | ~1.25 |
| Regioisomer | ~14.0 | ~1.40 |
Data adapted from a representative HPLC method for 3-Methylpyrazole.[4]
Mandatory Visualization: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC Purity Determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
For pyrazole derivatives that are volatile and thermally stable, GC-MS is an exceptionally powerful technique.[3][4] It offers high resolution for separating isomers and the mass spectrometer provides definitive identification of impurities.[3]
The Principle of Separation and Detection: In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (e.g., helium) carries the sample through the column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio.
Critical Experimental Choices:
-
Column Selection: A DB-5ms or equivalent 5% phenyl-methylpolysiloxane column is a good general-purpose column for the analysis of many pyrazole derivatives.[3] Its relatively nonpolar nature separates compounds primarily based on their boiling points, but the phenyl groups provide some selectivity for aromatic compounds.
-
Temperature Program: A temperature program (a gradual increase in column temperature) is essential for separating a mixture of compounds with different boiling points. The program should be optimized to achieve baseline separation of the main peak from all impurities.
-
Ionization Mode: Electron Ionization (EI) is the most common ionization mode for GC-MS. It is a hard ionization technique that produces a reproducible fragmentation pattern, which acts as a "fingerprint" for a specific compound and can be compared to spectral libraries for identification.
Experimental Protocol: GC-MS Analysis of Pyrazole Isomers [3]
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Injector Temperature: 250 °C.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]
-
Oven Temperature Program: Initial temperature 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.[3]
-
MS Ion Source: EI at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation:
-
Data Analysis:
-
Identify the main pyrazole peak and any isomeric or other impurity peaks based on their retention times and mass spectra.
-
Compare the fragmentation patterns of unknown peaks to a library (e.g., NIST) to tentatively identify them.
-
Calculate purity based on the area percent of the main peak.
-
Mandatory Visualization: GC-MS Analysis Workflow
Caption: Workflow for GC-MS Purity Analysis.
Spectroscopic Techniques: Unveiling Molecular Identity and Purity
Spectroscopic techniques provide information about the chemical structure of a molecule and can be powerful tools for both confirming the identity of the main component and identifying and quantifying impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazole derivatives and can also be used as a primary method for purity determination.[7] ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.[7][8]
Principle and Strengths for Purity Assessment: NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field. The chemical shift of a nucleus is highly sensitive to its local electronic environment, making it possible to distinguish between protons and carbons in different parts of a molecule, including those in impurities. A key advantage of NMR for purity analysis is that the signal intensity is directly proportional to the number of nuclei, allowing for quantitative analysis (qNMR) without the need for a reference standard of the impurity itself.
Experimental Considerations for Quantitative NMR (qNMR):
-
Internal Standard: A high-purity internal standard with a known concentration and a simple spectrum that does not overlap with the analyte signals is required.
-
Relaxation Delay: A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the nuclei of interest) must be used to ensure complete relaxation of all nuclei between pulses, which is critical for accurate quantification.
-
Data Processing: Careful integration of the signals from the analyte and the internal standard is necessary.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [7]
-
Sample Preparation: Weigh 5-10 mg of the pyrazole derivative.[7] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.[7]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For qNMR, use appropriate parameters as described above.
-
Data Interpretation:
-
Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the pyrazole derivative.
-
Look for any unexpected signals, even at low intensities, which may indicate the presence of impurities.
-
The chemical shifts of the protons on the pyrazole ring are characteristic and can be used to identify the main component and potential isomeric impurities.[7][9]
-
For qNMR, calculate the molar purity by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that is primarily used for the identification of functional groups in a molecule. While not typically used for quantifying low levels of impurities, it is an excellent tool for confirming the identity of the main component by comparing its spectrum to that of a known reference standard.
Principle and Application: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). The resulting spectrum is a unique "fingerprint" of the molecule. For pyrazole derivatives, characteristic peaks for N-H, C-H, C=N, and C=C bonds can be observed.[8][10] Any significant differences between the FTIR spectrum of a sample and its reference standard may indicate the presence of a gross impurity or that the sample is not the correct compound.
Thermal Analysis: A Measure of Absolute Purity
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that can be used to determine the purity of highly crystalline organic compounds.[11][12] It is considered an absolute method as it does not require a reference standard of the impurities.
Principle of DSC Purity Determination: The presence of an impurity in a crystalline substance typically causes a depression and broadening of the melting point.[13] DSC measures the heat flow into a sample as a function of temperature. By analyzing the shape of the melting endotherm, the purity of the sample can be calculated using the van't Hoff equation.[11] This method is most accurate for purity levels above 98.5 mol%.[12]
Experimental Protocol for DSC Purity Determination [11]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Experimental Conditions:
-
Sample Mass: 1-3 mg.
-
Heating Rate: 0.5-1.0 K/min.
-
Atmosphere: Inert (e.g., nitrogen).
-
Crucible: Aluminum, hermetically sealed.
-
-
Data Analysis: The DSC software typically has a purity analysis module that automatically calculates the purity based on the van't Hoff equation. The analysis involves integrating the melting peak at different temperature intervals to determine the fraction melted as a function of temperature.
Limitations: DSC is not suitable for amorphous compounds, compounds that decompose upon melting, or for samples where the impurity is a solid solution in the main component.[12]
Comparative Analysis of Techniques
The selection of the most appropriate analytical technique(s) for purity determination depends on the specific properties of the pyrazole derivative and its potential impurities, as well as the goals of the analysis.
Data Presentation: Comparison of Analytical Techniques for Purity Determination
| Technique | Selectivity | Sensitivity | Quantitative Accuracy | Throughput | Primary Application |
| HPLC-PDA | High to Very High | High | Very High | Medium | Routine purity testing, separation of non-volatile impurities and isomers. |
| GC-MS | Very High | Very High | High | Medium | Analysis of volatile impurities and isomers, definitive identification of unknowns. |
| NMR (qNMR) | High | Low to Medium | Very High (Primary Method) | Low | Structural confirmation, absolute quantification without impurity standards. |
| FTIR | Low | Low | Low (Qualitative) | High | Rapid identity confirmation, detection of gross impurities. |
| DSC | Low | Low | High (for >98.5% pure) | Medium | Determination of absolute purity for highly crystalline, stable compounds. |
Mandatory Visualization: Decision Tree for Technique Selection
Caption: Decision Tree for Selecting Purity Analysis Techniques.
Method Validation: The Foundation of Trustworthy Data
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[14] For purity analysis, method validation is a regulatory requirement and essential for ensuring the reliability of the results.[5][15] The key validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] For chromatographic methods, this can be demonstrated by showing that the peaks for impurities and the main compound are well-resolved and by performing peak purity analysis using a PDA detector or MS.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[14]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same analyst, same day) and intermediate precision (different days, analysts, or equipment).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion: An Integrated and Orthogonal Approach
Confirming the purity of pyrazole derivatives requires a thoughtful and systematic approach. No single analytical technique is sufficient to provide a complete picture of a sample's purity profile. A comprehensive strategy relies on the use of orthogonal methods—techniques that measure the same attribute using different principles. For instance, a combination of HPLC for quantitative purity and the separation of non-volatile impurities, GC-MS for volatile impurities, and NMR for structural confirmation and as a primary quantitative method, provides a high degree of confidence in the final purity assessment.
By understanding the principles behind each technique, making informed experimental choices, and adhering to rigorous validation standards, researchers and drug development professionals can ensure the quality and integrity of their pyrazole derivatives, ultimately contributing to the development of safer and more effective medicines.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cs.purdue.edu [cs.purdue.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 14. wjarr.com [wjarr.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Senior Application Scientist's Guide to Palladium Catalysts for Pyrazole Suzuki Coupling
For researchers and professionals in drug development, the pyrazole motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the carbon-carbon bonds necessary to build these complex molecules. However, the nitrogen-rich, electron-donating nature of the pyrazole ring presents unique challenges to this otherwise robust transformation, often leading to catalyst inhibition and sluggish reactivity.
This guide provides an in-depth comparison of common palladium catalyst systems for pyrazole Suzuki coupling. Moving beyond a simple recitation of protocols, we will dissect the function of each component in the catalytic system, explain the mechanistic rationale behind experimental choices, and provide field-proven data to help you select and optimize the ideal conditions for your specific synthetic challenge.
The Core Challenge: Catalyst Inhibition by Pyrazoles
The primary hurdle in the Suzuki coupling of pyrazoles is the coordination of the heterocyclic substrate or product to the palladium center. The lone pair of electrons on the pyrazole's nitrogen atoms can bind to the metal, effectively sequestering the active catalyst and preventing it from participating in the catalytic cycle.[1][2] This catalyst inhibition can lead to incomplete conversions, the need for high catalyst loadings, and the formation of undesired side products.[3]
The development of highly active catalyst systems, particularly those employing sterically hindered and electron-rich phosphine ligands, has been pivotal in overcoming this challenge. These bulky ligands shield the palladium center, disfavoring the formation of inhibitory off-cycle complexes and promoting the desired reaction pathway.[4]
Visualizing the Catalytic Cycle and Experimental Approach
To understand the comparative data, it is essential to first visualize the fundamental reaction pathway and the general workflow for setting up these reactions.
References
A Senior Application Scientist's Guide to the Iodination of 1-Isopropyl-1H-pyrazole: A Comparative Analysis of Modern Reagents
Introduction: The Strategic Value of 4-Iodopyrazoles in Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Functionalization of the pyrazole ring is paramount for modulating the physicochemical and pharmacological properties of these molecules. Among the various functionalization strategies, the introduction of an iodine atom, particularly at the C4 position, is of exceptional strategic importance.[2][3]
4-Iodopyrazoles, such as the target molecule 4-iodo-1-isopropyl-1H-pyrazole, are not merely final products; they are versatile synthetic intermediates. The carbon-iodine bond serves as a highly effective "synthetic handle" for forming new carbon-carbon and carbon-heteroatom bonds through a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings.[2][4] This capability allows researchers to construct complex molecular architectures, enabling the exploration of novel chemical space in drug discovery.[2][4]
This guide provides a comparative analysis of key alternative reagents for the electrophilic iodination of 1-isopropyl-1H-pyrazole, moving beyond traditional methods to highlight modern, efficient, and selective alternatives. We will delve into the causality behind reagent choice, provide validated experimental protocols, and present quantitative data to empower researchers to select the optimal method for their specific synthetic challenges.
Understanding the Reaction: Mechanism and Regioselectivity
The direct iodination of 1-isopropyl-1H-pyrazole is a classic electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[1] The regioselectivity of this reaction is dictated by the inherent electronic properties of the ring, where the C4 position is the most electron-rich and sterically accessible site, making it the preferred point of attack for an incoming electrophilic iodine species (I⁺).[1][2]
The general mechanism involves two key steps:
-
Generation of a potent electrophilic iodine species (I⁺) or a polarized iodine-containing molecule from the chosen reagent.
-
Nucleophilic attack by the C4 position of the pyrazole ring on the electrophile, forming a resonance-stabilized carbocation known as a sigma complex (or arenium ion).
-
Subsequent deprotonation from the C4 position restores the aromaticity of the ring, yielding the final 4-iodopyrazole product.[1]
Caption: General mechanism of electrophilic iodination at the C4 position of the pyrazole ring.
It is crucial to distinguish this from C5 iodination, which requires an entirely different synthetic strategy. C5 iodination is typically achieved through a directed ortho-metalation approach, using a strong base like n-butyllithium (n-BuLi) to deprotonate the C5 position, followed by quenching the resulting lithium pyrazolide with molecular iodine.[4][5][6] This guide will focus on the more common electrophilic substitution at C4.
Comparative Guide to Iodination Reagents
The choice of iodinating reagent is critical and depends on factors such as substrate reactivity, functional group tolerance, desired reaction conditions (e.g., temperature, pH), cost, and green chemistry considerations.[4][7]
| Method/Reagent | Typical Conditions | Typical Yield (%) | Regioselectivity | Key Advantages & Disadvantages |
| I₂ / H₂O₂ | Water, Room Temp., <1 - 72 h | 63 - 100% | C4 | Advantages: Environmentally friendly ("green"), uses water as solvent, only byproduct is water, cost-effective.[4][8] Disadvantages: Reaction times can be long for less reactive substrates.[4] |
| I₂ / CAN | Acetonitrile, Reflux, Overnight | Good to Excellent | C4 | Advantages: Highly effective, especially for pyrazoles with electron-withdrawing groups.[1][6] Disadvantages: Generates significant cerium waste, which can be difficult to remove; requires elevated temperatures.[8] |
| N-Iodosuccinimide (NIS) | Acidic Media (TFA, H₂SO₄), Various Solvents, RT - 80°C, <16 h | Good | C4 | Advantages: Mild and selective, excellent functional group tolerance, ideal for sensitive substrates, cleaner reaction profiles.[4][9][10] Disadvantages: More expensive than I₂-based systems.[8] |
| Iodine Monochloride (ICl) | CH₂Cl₂, Li₂CO₃, Room Temp., 1 - 24 h | Up to 95% | C4 | Advantages: Highly reactive and potent electrophile, effective for a broad range of substrates.[4][11] Disadvantages: More hazardous reagent, base (Li₂CO₃) is required to neutralize HCl byproduct.[11] |
Detailed Experimental Protocols
The following protocols are self-validating systems, providing clear steps and rationale for their execution. They are adapted from established literature procedures.
Method 1: Green Iodination using Molecular Iodine and Hydrogen Peroxide (I₂/H₂O₂)
This environmentally benign protocol is an excellent starting point, leveraging water as the solvent and producing water as the sole byproduct.[3][8] The role of H₂O₂ is to act as a mild oxidant, facilitating the in-situ generation of the electrophilic iodine species.
Materials:
-
1-isopropyl-1H-pyrazole (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
30% Hydrogen Peroxide (H₂O₂) (0.6 eq)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
Procedure:
-
Suspend the 1-isopropyl-1H-pyrazole (1.0 eq) in water in a round-bottom flask equipped with a magnetic stir bar.
-
Add solid iodine (0.5 eq) to the suspension.
-
To this stirred mixture, add 30% hydrogen peroxide (0.6 eq) dropwise at room temperature.[3]
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[3]
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine) and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Method 2: Iodination using N-Iodosuccinimide (NIS) in Acidic Media
This method is the preferred choice for substrates containing sensitive functional groups that may not tolerate the oxidative conditions of other systems.[12] The acid (e.g., Trifluoroacetic Acid - TFA) activates the NIS, making it a more potent electrophile.[10][13]
Materials:
-
1-isopropyl-1H-pyrazole (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.5 mmol)
-
Glacial Acetic Acid (1 mL)
-
Trifluoroacetic Acid (TFA) (1 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a reaction vessel, dissolve the 1-isopropyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (1 mL).
-
In a separate vial, prepare a solution of N-iodosuccinimide (1.5 mmol) in trifluoroacetic acid (1 mL).
-
Add the NIS/TFA solution to the pyrazole solution at room temperature.[1][13]
-
For a less reactive substrate, the mixture may be heated (e.g., to 80 °C) and stirred overnight.[1][13] Monitor reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (60 mL).
-
Wash the organic phase sequentially with a saturated aqueous solution of Na₂S₂O₃ (2x) and a saturated aqueous solution of NaHCO₃ (3x) to neutralize acids and remove unreacted iodine/NIS.[1]
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel.
Workflow and Decision Making
The general experimental workflow for these iodination reactions is consistent. The key differentiation lies in the initial reaction setup and the choice of reagents.
Caption: A generalized experimental workflow for the iodination of pyrazoles.
How to Choose the Right Reagent?
-
For Green Chemistry and Scale-up: The I₂/H₂O₂ method is superior due to its use of water as a solvent, low cost, and minimal waste generation.[4][8]
-
For Sensitive Substrates: NIS is the reagent of choice when the pyrazole contains delicate functional groups that are intolerant to strong oxidants or harsh conditions.[9][12] Its selectivity often leads to cleaner reactions and higher purity.[9]
-
For Deactivated or Difficult Substrates: When milder reagents fail, the more potent systems like I₂/CAN or Iodine Monochloride (ICl) may be required to achieve a satisfactory conversion rate.[1][4]
Safety and Handling of Iodinating Reagents
Chemical safety is paramount. Researchers must adhere to their institution's safety protocols.
-
Molecular Iodine (I₂): Harmful if inhaled or swallowed. It can cause skin and eye irritation.[14] Handle in a well-ventilated fume hood. Avoid contact with ammonia, as it can form explosive nitrogen triiodide.[15]
-
N-Iodosuccinimide (NIS): Is an irritant. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Hydrogen Peroxide (30%): Is a strong oxidizer and can cause severe skin burns and eye damage. Handle with care.
-
Acids (TFA, Acetic Acid): Are corrosive and should be handled in a fume hood with appropriate PPE.
-
General Precautions: All iodination reactions should be performed in a well-ventilated fume hood.[16] Quenching with a reducing agent like sodium thiosulfate is a critical step to neutralize excess electrophilic iodine before disposal.[1]
Conclusion
The C4 iodination of 1-isopropyl-1H-pyrazole is a critical transformation for accessing valuable synthetic intermediates. While traditional methods exist, modern alternatives offer significant advantages in terms of environmental impact, substrate compatibility, and reaction mildness. The I₂/H₂O₂ system stands out as a green, cost-effective method suitable for many applications. For more delicate or complex substrates, N-Iodosuccinimide provides a mild and highly selective alternative, minimizing side reactions and simplifying purification. By understanding the mechanistic underpinnings and comparative performance of these reagents, researchers can make informed decisions to optimize their synthetic routes, accelerating progress in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodination - Wordpress [reagents.acsgcipr.org]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. calibrechem.com [calibrechem.com]
- 10. N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent [benchchem.com]
- 11. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemsupply.com.au [chemsupply.com.au]
- 15. nj.gov [nj.gov]
- 16. ehs.umich.edu [ehs.umich.edu]
A Comparative Guide to the Kinetic Studies of Halogenation in Pyrazole and Other Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Halogenated heterocyclic compounds are cornerstones in modern medicinal chemistry and materials science. The introduction of a halogen atom can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1] Understanding the kinetics of halogenation is therefore not merely an academic exercise; it is a critical component of rational drug design and process optimization. This guide provides a comparative analysis of halogenation kinetics, focusing on pyrazole and contrasting its reactivity with other key heterocycles—imidazole, pyridine, and thiophene. We will delve into the mechanistic underpinnings, present comparative experimental data, and offer robust protocols for designing and executing your own kinetic studies.
Part 1: The Kinetics of Pyrazole Halogenation
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique electronic structure makes them susceptible to electrophilic substitution, which predominantly occurs at the C4 position.[2] The rate and mechanism of this reaction are highly dependent on the halogenating agent and the reaction conditions.
General Mechanism of Electrophilic Halogenation
The halogenation of pyrazole follows a classic electrophilic aromatic substitution (SEAr) pathway. The π-system of the pyrazole ring acts as a nucleophile, attacking an electrophilic halogen species (X⁺). This leads to the formation of a resonance-stabilized cationic intermediate, often called a sigma complex or Wheland intermediate. Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the 4-halopyrazole product.
Caption: General mechanism for the electrophilic halogenation of pyrazole.
Kinetic studies have shown that the nature of the reacting pyrazole species (neutral, protonated, or deprotonated) can significantly influence the reaction rate. For instance, the iodination rate of pyrazole increases with deprotonation, indicating that the pyrazolyl anion is a more potent nucleophile.[2]
Comparative Kinetic Data for Pyrazole Halogenation
The choice of halogenating agent is a critical variable. N-halosuccinimides (NXS) are widely used due to their mild reaction conditions and high yields of 4-halopyrazoles.[2][3] The reactivity order typically follows Br > Cl > I, which is influenced by both the electrophilicity of the halogen and the strength of the N-X bond.
| Heterocycle | Halogenating Agent | Solvent | Conditions | Outcome | Reference |
| Pyrazole | N-Bromosuccinimide (NBS) | CCl₄ or H₂O | Room Temp | Excellent Yields | [2] |
| Pyrazole | N-Chlorosuccinimide (NCS) | CCl₄ or H₂O | Room Temp | Excellent Yields | [2] |
| 3-Aryl-1H-pyrazol-5-amines | N-Iodosuccinimide (NIS) | DMSO | Room Temp | Good to Excellent Yields | [3] |
Part 2: Comparative Kinetics with Other Heterocycles
To truly appreciate the reactivity of pyrazole, it is essential to compare it with other common heterocyclic scaffolds. The electronic properties of the ring—whether it is electron-rich or electron-deficient—are the primary determinants of its susceptibility to electrophilic attack.
Imidazole: The More Reactive Isomer
Imidazole, a constitutional isomer of pyrazole, also features a five-membered ring with two nitrogen atoms, but in a 1,3-relationship. This arrangement leads to a significant difference in reactivity. Imidazole is generally more reactive towards electrophilic substitution than pyrazole.[4] The "pyrrole-like" nitrogen in imidazole strongly activates the C5 position for electrophilic attack, while the "pyridine-like" nitrogen directs the substitution.[4][5]
Pyridine: The Electron-Deficient Challenge
Pyridine is a six-membered, electron-deficient heterocycle. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making halogenation significantly more challenging than for pyrazoles or imidazoles.[6] These reactions often require harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, and can result in mixtures of regioisomers.[6] Consequently, the kinetics are much slower, and alternative, non-SEAr pathways are often employed for selective halogenation.[6][7]
Thiophene: The Electron-Rich Powerhouse
Thiophene, a five-membered ring containing a sulfur atom, is highly electron-rich and extremely reactive towards electrophilic halogenation. The rate of halogenation for thiophene is dramatically faster than for benzene, estimated to be around 10⁸ times greater at 25°C.[8] Reactions are often rapid even at low temperatures (-30°C), and care must be taken to control the stoichiometry to avoid polyhalogenation.[8] This high reactivity places thiophene at the opposite end of the spectrum from pyridine.
Caption: Relative reactivity of heterocycles in electrophilic halogenation.
Part 3: Practical Guide to Designing Kinetic Experiments
For scientists aiming to quantify halogenation rates, a well-designed kinetic study is paramount. The following workflow outlines the key steps for obtaining reliable and reproducible data, typically by establishing pseudo-first-order conditions.
Experimental Workflow for Kinetic Analysis
Caption: A typical experimental workflow for kinetic analysis of halogenation.
Detailed Experimental Protocol: UV-Vis Spectrophotometry
This protocol describes a common method for monitoring the reaction rate by observing the change in absorbance of a reactant or product over time.
-
Instrumentation and Reagents:
-
A UV-Vis spectrophotometer equipped with a thermostatted cell holder.
-
Quartz cuvettes (1 cm path length).
-
High-purity heterocycle, halogenating agent, and solvent (e.g., acetonitrile, water with appropriate buffer).
-
-
Causality Behind Choices:
-
Why a Thermostat? Reaction rates are highly sensitive to temperature. Maintaining a constant temperature (e.g., 25.0 ± 0.1 °C) is crucial for reproducibility and accurate determination of activation parameters.
-
Why Pseudo-First-Order? By using a large excess (at least 10-fold) of the heterocycle, its concentration remains effectively constant throughout the reaction. This simplifies the rate law to Rate = k_obs[Halogenating Agent], making the data analysis more straightforward.
-
-
Procedure:
-
Step 1: Determine λmax: Record the UV-Vis spectra of the starting materials and the expected product to identify a wavelength where the change in absorbance is maximal and follows Beer's Law.
-
Step 2: Prepare Solutions: Prepare a stock solution of the halogenating agent. Prepare a series of solutions of the heterocycle at different concentrations (e.g., 5, 10, 15, 20 mM) in the chosen solvent/buffer system.
-
Step 3: Kinetic Run: Pipette a known volume of the heterocycle solution into a quartz cuvette and place it in the thermostatted cell holder. Allow it to equilibrate for 5-10 minutes.
-
Step 4: Initiate Reaction: Add a small, known volume of the halogenating agent stock solution to the cuvette, mix rapidly, and immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
Step 5: Data Analysis:
-
Plot the natural logarithm of the change in absorbance (ln(At - A∞) or ln(At) if the product doesn't absorb) against time.
-
The slope of the resulting straight line is the negative of the pseudo-first-order rate constant, -kobs.
-
-
-
Trustworthiness & Validation:
-
Control Experiments: Run the reaction without the heterocycle to ensure the halogenating agent is stable under the experimental conditions.
-
Reproducibility: Perform each kinetic run in triplicate to ensure the precision of the calculated kobs values.
-
Linearity: To determine the second-order rate constant (k₂), plot the calculated kobs values against the corresponding concentrations of the heterocycle. The plot should be linear with a slope equal to k₂ and a y-intercept close to zero.
-
Conclusion
The kinetic study of halogenation is indispensable for optimizing synthetic routes and understanding structure-activity relationships. This guide has demonstrated that the reactivity of heterocycles towards electrophilic halogenation varies dramatically, following the general trend: Thiophene > Imidazole > Pyrazole >> Pyridine . This reactivity is governed by the electron density of the aromatic ring. For the medicinal chemist, this means that conditions for halogenating a thiophene core will be vastly different and much milder than those required for a pyridine scaffold. By employing robust kinetic analysis, researchers can move beyond trial-and-error, enabling the precise and efficient synthesis of novel halogenated heterocycles for the next generation of pharmaceuticals and advanced materials.
References
- 1. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. quora.com [quora.com]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]
A Senior Application Scientist's Guide to the Stability of N-Protecting Groups on Pyrazoles
Introduction: The Strategic Imperative of Pyrazole N-Protection
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its unique electronic properties and versatile biological activities.[1][2] However, the inherent amphoteric nature of the pyrazole ring—possessing both an acidic pyrrole-like N-H proton and a basic pyridine-like nitrogen—presents a significant challenge in synthetic chemistry.[3] Unprotected N-H pyrazoles can undergo undesired side reactions, including N-alkylation, N-acylation, or interference with organometallic reagents, leading to low yields and complex product mixtures.
Therefore, the strategic application and selective removal of N-protecting groups are not merely procedural steps but critical elements that dictate the success of a synthetic campaign. A protecting group must be robust enough to withstand a range of reaction conditions yet labile enough for clean, high-yielding removal without affecting other functionalities. This guide provides an in-depth comparison of the stability of common pyrazole N-protecting groups, supported by experimental data and protocols, to empower researchers in making informed strategic decisions.
The Regioselectivity Challenge: N1 vs. N2
A primary consideration in pyrazole chemistry is the presence of two reactive nitrogen atoms. Alkylation or acylation of an unsubstituted pyrazole often yields a mixture of N1 and N2 isomers, complicating purification and reducing the yield of the desired product. Protecting the pyrazole nitrogen circumvents this issue, allowing for subsequent, highly regioselective functionalization at other positions of the ring (e.g., C3, C4, C5) before deprotection. The choice of protecting group can be pivotal, with some, like the 2-(trimethylsilyl)ethoxymethyl (SEM) group, even enabling transposition from one nitrogen to another to facilitate sequential functionalization.[4]
Comparative Stability of Common N-Protecting Groups
The concept of orthogonal protection is central to modern synthesis, allowing for the selective removal of one protecting group in the presence of others.[5][6] The stability profile of a given group across acidic, basic, reductive, and oxidative conditions determines its utility and orthogonality.
| Protecting Group | Abbreviation | Stable to Base | Stable to Acid | Stable to Hydrogenolysis | Stable to Oxidation | Common Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Labile (specific conditions) | Labile | Stable | Stable | TFA, HCl; NaBH4/EtOH; Cs2CO3/MeOH |
| Benzyl | Bn | Stable | Stable | Labile | Stable | H₂, Pd/C; Na/liq. NH₃ |
| p-Methoxybenzyl | PMB | Stable | Labile | Labile | Labile | TFA; CAN; DDQ |
| Tosyl (p-Toluenesulfonyl) | Ts | Labile (harsh) | Stable | Stable | Stable | Mg/MeOH; SmI₂; Cs₂CO₃/MeOH; NaOH (reflux) |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable | Labile | Stable | Stable | HCl/EtOH; TBAF |
In-Depth Analysis & Experimental Protocols
The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is one of the most widely used protecting groups due to its general stability under basic and reductive conditions and its clean, straightforward removal with acid.[7] The cleavage mechanism involves protonation of the carbonyl oxygen, followed by decomposition to isobutylene and carbon dioxide, which are volatile and easily removed.
-
Acidic Lability: The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or HCl in organic solvents. This is the most common deprotection method.
-
Reductive Lability: While stable to catalytic hydrogenation, a novel and selective cleavage of N-Boc on pyrazoles and imidazoles can be achieved using sodium borohydride (NaBH₄) in ethanol.[8] This method is particularly useful as it leaves primary N-Boc protected amines and other sensitive heterocycles like indoles intact, offering excellent orthogonality.[7][8]
-
Basic Lability: Although generally considered base-stable, the N-Boc group on electron-deficient heterocycles like pyrazole can be cleaved under certain basic conditions, such as with cesium carbonate in methanol or refluxing sodium carbonate in DME.[9][10]
-
Dissolve the N-Boc protected pyrazole (1.0 mmol) in ethanol (95% or dry, 5 mL).
-
Add sodium borohydride (NaBH₄) (3.0 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until completion (typically 1-4 hours).
-
Cool the mixture to 0 °C and carefully quench the reaction by dropwise addition of 3N HCl until gas evolution ceases (pH ~7).
-
Evaporate the solvent under reduced pressure.
-
Extract the residue with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the deprotected pyrazole.
The Benzyl (Bn) Group: Stability and Reductive Cleavage
The benzyl group is exceptionally robust, demonstrating stability to a wide range of acidic, basic, and oxidative conditions, making it ideal for multi-step syntheses.[11] Its primary mode of removal is catalytic hydrogenolysis.
-
Reductive Lability: The standard condition for N-debenzylation is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[12][13] Transfer hydrogenolysis using reagents like ammonium formate can also be effective.
-
Orthogonality: The Bn group's stability profile makes it orthogonal to acid-labile groups (Boc, PMB, Trityl) and base-labile groups (acyls, Tosyl).
-
Causality in Catalysis: The choice of catalyst and solvent is critical. For substrates containing aromatic halogens, catalyst selection can prevent undesired dehalogenation.[14] Using aqueous solvent mixtures can suppress the unwanted saturation of aromatic rings.[15]
-
In a high-pressure reactor, dissolve the N-benzyl pyrazole (1.0 mmol) in a suitable solvent (e.g., THF:tert-butyl alcohol:buffer mixture, 60:10:30 v/v/v).[15]
-
Carefully add 10% Palladium on Carbon (Pd/C) (0.1-0.2 equivalents by weight).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-10 bar).
-
Stir the mixture vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to afford the deprotected pyrazole, which can be purified further if necessary.
The p-Methoxybenzyl (PMB) Group: The Versatile Oxidatively-Labile Group
The PMB group offers a unique advantage: it can be removed under both oxidative and acidic conditions, providing synthetic flexibility.[16][17] The electron-rich p-methoxyphenyl ring makes it highly susceptible to oxidation.
-
Oxidative Lability: The most common method for PMB cleavage is treatment with ceric ammonium nitrate (CAN).[16] The mechanism involves a single-electron transfer from the electron-rich PMB ring to Ce(IV), initiating cleavage. Other oxidative systems like DDQ or hypervalent iodine reagents are also effective.[18]
-
Acidic Lability: Similar to the Boc group, the PMB group can be cleaved with strong acids like neat TFA, often at room temperature or with gentle heating.[17]
-
Orthogonality: The PMB group is orthogonal to the Bn group (cleaved by hydrogenolysis) and the Tosyl group (cleaved by strong base/reduction). This allows for selective deprotection strategies in complex molecules.
The Tosyl (Ts) Group: The Robust Protector
The tosyl group is an electron-withdrawing sulfonyl group that renders the N-Ts bond exceptionally stable to acidic conditions, oxidation, and many organometallic reagents. Its removal often requires harsh reductive or basic conditions.
-
Stability: The tosyl group's robustness makes it suitable for protecting the pyrazole nitrogen during reactions that would cleave other groups, such as strong acid-catalyzed cyclizations or certain oxidations.
-
Lability: Cleavage typically requires forcing conditions. Reductive methods include dissolving metals (Na/NH₃) or reagents like magnesium in methanol.[19] Basic cleavage often requires refluxing in strong aqueous base or using specific reagent systems like cesium carbonate in THF/MeOH, which can be effective at lower temperatures.[20]
Strategic Selection: Choosing the Right Tool for the Job
The optimal protecting group is dictated entirely by the planned synthetic route. Consider the following:
-
Downstream Reactions: Will your synthesis involve strong acids, bases, reducing agents, or oxidants? Choose a group that is stable to all planned downstream conditions.
-
Orthogonality: Does your molecule contain other protected functional groups? Select a pyrazole protecting group that can be removed without affecting the others. For example, if you have an acid-labile ester, avoid using a Boc or PMB group on the pyrazole. A benzyl group, removed by hydrogenation, would be an excellent orthogonal choice.
-
Final Product Sensitivity: Is your final molecule sensitive to acid or harsh basic conditions? If so, a group that can be removed under neutral conditions, like the benzyl group (hydrogenolysis), is preferable.
Conclusion
The judicious selection and application of N-protecting groups are paramount for the successful synthesis of complex pyrazole-containing molecules. By understanding the nuanced stability profiles of common groups like Boc, Bn, PMB, and Tosyl, chemists can design robust, efficient, and high-yielding synthetic routes. This guide serves as a foundational resource, grounded in experimental evidence, to aid researchers in navigating the critical decisions of protection and deprotection in their pursuit of novel chemical entities.
References
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nacatsoc.org [nacatsoc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. holzer-group.at [holzer-group.at]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity Screening of 3-Iodo-1-isopropyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazole derivatives stand out as a versatile scaffold, underpinning a multitude of compounds with a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the potential biological activities of 3-iodo-1-isopropyl-1H-pyrazole derivatives, offering insights into their screening against various biological targets. While specific experimental data for this exact derivative is emerging, we will draw upon established findings for structurally related pyrazoles to provide a predictive comparison and detailed screening protocols. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of this promising class of compounds.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents. Its structural features allow for diverse substitutions, leading to a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4] The introduction of a halogen atom, such as iodine, at the C3 position and an alkyl group, like isopropyl, at the N1 position can significantly influence the compound's physicochemical properties and its interaction with biological targets.
Comparative Biological Activities of Substituted Pyrazoles
To contextualize the potential of this compound, we will compare the known activities of other substituted pyrazole derivatives.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6][7] The mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[8][9]
Table 1: Comparative Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| TOSIND | MDA-MB-231 | 17.7 ± 2.7 | [6] |
| PYRIND | MCF7 | 39.7 ± 5.8 | [6] |
| Compound 3f | MDA-MB-468 | 14.97 | [7] |
| Compound 7k | SGC-7901 | 0.076 | [10] |
| Tpz-1 | Various (17 lines) | 0.19 - 2.99 | [11] |
This table presents a selection of data for illustrative purposes. IC50 values are highly dependent on the specific experimental conditions.
The presence of different substituents on the pyrazole ring dramatically impacts cytotoxicity. For instance, the structure-activity relationship (SAR) of some series has shown that specific substitutions on the aryl rings of 1,5-diaryl-1H-pyrazoles can lead to potent antiproliferative activity.[10] It is hypothesized that the iodine atom in this compound could engage in halogen bonding with target proteins, potentially enhancing its anticancer efficacy.
Antimicrobial Activity
Pyrazole derivatives have also been extensively investigated for their antibacterial and antifungal properties.[12][13][14] The mode of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.
Table 2: Comparative Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide 21a | S. aureus | 62.5-125 | [14] |
| Pyrazole-1-carbothiohydrazide 21a | C. albicans | 2.9-7.8 | [14] |
| Nitrofuran-containing pyrazole 3b | E. coli, S. aureus | Not specified | [3] |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.
The N-alkyl and N-aryl substitutions on piperazine derivatives, a related heterocyclic scaffold, have been shown to significantly influence their antimicrobial spectrum.[12][13] This suggests that the isopropyl group on the nitrogen of this compound could play a crucial role in its potential antimicrobial profile.
Enzyme Inhibition
A significant number of pyrazole-based drugs exert their therapeutic effects by inhibiting specific enzymes.[8][9] Notably, pyrazoles are prominent scaffolds in the development of kinase inhibitors.[8][15][16]
Table 3: Enzyme Inhibitory Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |
| Compound 8 | Aurora A/B | 35 / 75 | [8] |
| Compound 1b | Haspin | 57 | [15] |
| Compound 2c | Haspin | 62 | [15] |
The diverse kinase inhibitory profiles of pyrazole derivatives highlight the tunability of this scaffold. The specific substitution pattern on the pyrazole ring dictates the selectivity and potency against different kinases. Molecular modeling studies can be instrumental in predicting the binding modes of novel derivatives like this compound to various kinase targets.
Experimental Protocols for Biological Screening
To facilitate the investigation of this compound derivatives, detailed protocols for key biological assays are provided below.
Anticancer Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17][18]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[20]
Caption: Workflow for assessing anticancer cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[22][23]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound derivative and make two-fold serial dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[23][24]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.[23] Dilute this suspension to the final inoculum density as per CLSI or EUCAST guidelines.[24]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[24] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[23]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[24]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[23]
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar plates.[25]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition Screening: Kinase Inhibition Assay
Given the prevalence of pyrazoles as kinase inhibitors, a generic kinase inhibition assay protocol is outlined below. This can be adapted for specific kinases of interest.
Principle: The assay measures the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the amount of phosphorylated substrate produced, for example, using an antibody-based detection method or by measuring the depletion of ATP.
Step-by-Step Protocol (Example using ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solution in the appropriate reaction buffer.
-
Compound Addition: Add the this compound derivatives at various concentrations to the wells of a microplate.
-
Kinase Reaction Initiation: Add the kinase and substrate solution to the wells, followed by the ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion Measurement: Stop the kinase reaction and measure the remaining ATP using a luciferase-based detection system (e.g., ADP-Glo™). The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for a generic kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. For halogenated pyrazoles, the following SAR trends have been observed in various studies:
-
Halogen at C3/C5: The presence of a halogen can influence the compound's lipophilicity and its ability to form halogen bonds, which can be critical for target engagement.
-
N1-Substituent: The size and nature of the substituent at the N1 position can significantly affect potency and selectivity. An isopropyl group, being a small, branched alkyl chain, will have a distinct steric and electronic profile compared to aryl or larger alkyl groups.
-
Other Substituents: Additional substitutions on the pyrazole ring or on any appended aryl groups can further modulate the biological activity.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound is not yet widely available, the extensive research on related pyrazole derivatives provides a strong foundation for predicting its potential as a bioactive compound. The comparative analysis and detailed screening protocols in this guide offer a clear roadmap for researchers to systematically evaluate its anticancer, antimicrobial, and enzyme-inhibitory properties. Future studies should focus on synthesizing and screening a library of 3-iodo-1-alkyl-1H-pyrazoles to establish a clear structure-activity relationship and to identify lead compounds for further development. The versatility of the pyrazole scaffold suggests that this compound and its analogs are promising candidates for the discovery of novel therapeutic agents.
References
- 1. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer effect of three pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. researchgate.net [researchgate.net]
- 21. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - CA [thermofisher.com]
- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 25. protocols.io [protocols.io]
A Senior Application Scientist's Guide to the Cost-Effectiveness of Iodo- vs. Chloro-Pyrazoles in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents. The functionalization of this heterocycle is paramount, and halogenated pyrazoles serve as versatile linchpins for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. The choice of the halogen—typically iodine or chlorine—is a critical decision point in any synthetic strategy, with profound implications not only for chemical reactivity but also for the overall cost-effectiveness of the process. This guide provides an in-depth, objective comparison between iodo- and chloro-pyrazoles, moving beyond simple reactivity trends to offer a holistic analysis of their economic and practical viability in a research and development setting.
Pillar 1: The Fundamental Trade-Off: Reactivity vs. Stability
The primary distinction between iodo- and chloro-pyrazoles lies in the inherent properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. This fundamental difference dictates the reactivity profile of these precursors.
-
Iodopyrazoles: The weaker C-I bond leads to a lower activation energy for oxidative addition to a palladium(0) catalyst, which is the rate-limiting step in many cross-coupling reactions.[1][2] Consequently, iodopyrazoles are significantly more reactive. This enhanced reactivity allows for:
-
Milder reaction conditions (often lower temperatures).
-
Shorter reaction times.
-
Compatibility with a broader range of coupling partners.
-
The use of less activated, and often cheaper, catalyst systems.[2]
-
-
Chloropyrazoles: The strong C-Cl bond renders these substrates far less reactive.[3] Overcoming this stability requires more "forcing" conditions, which typically involves:
-
Higher reaction temperatures, increasing energy costs.
-
Longer reaction times.
-
The use of highly active, specialized catalyst systems, often featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), which are considerably more expensive than simpler ligands.[3]
-
A common side reaction, particularly with highly reactive substrates, is dehalogenation, where the halogen is replaced by a hydrogen atom. While this can occur with both, the higher reactivity of iodopyrazoles can sometimes make them more susceptible to this undesired pathway under certain conditions.[1][3][4]
Pillar 2: A Holistic Cost-Effectiveness Analysis
A true cost analysis extends beyond the price tag of the starting material. It must encompass the entire synthetic workflow, from catalyst and solvent costs to energy consumption and downstream processing.
Direct Material Costs: A Deceptive Starting Point
On a per-gram or per-kilogram basis, 4-chloropyrazole is substantially cheaper than 4-iodopyrazole. This initial cost saving is a primary driver for its consideration in large-scale synthesis.
| Compound | Representative Small-Scale Price | Representative Bulk Price |
| 4-Chloropyrazole | ~$8/gram[5] | ~$5,500/kg (estimated) |
| 4-Iodopyrazole | ~$40/100g[6] | ~$250/kg[6] |
However, the cost of the halogenated pyrazole is only one part of the equation. The lower reactivity of chloropyrazoles necessitates the use of more sophisticated and expensive palladium precatalysts.
| Catalyst | Representative Price (per gram) | Use Case |
| Pd(PPh₃)₄ | ~$19 - $25[7] | Often sufficient for reactive iodopyrazoles. |
| XPhos Pd G2 | ~$156 | Commonly required for unreactive chloropyrazoles.[8] |
| SPhos Pd G2 | ~$144 | Alternative highly active catalyst for chloropyrazoles. |
The causality is clear: the money saved on the bulk chloro-pyrazole is often spent on the more expensive catalyst required to make it react efficiently.
Process Costs: The Hidden Multipliers
-
Energy and Time: Chloropyrazole couplings frequently require heating to temperatures of 100-110 °C for extended periods (e.g., 12-24 hours).[3] In contrast, iodopyrazole couplings can often be run at lower temperatures (e.g., 80-90 °C) or for shorter durations, leading to significant savings in energy and reactor time, which is a critical factor in process chemistry.[2]
-
Catalyst Loading: The higher stability of the C-Cl bond may necessitate a higher catalyst loading to achieve acceptable conversion, further tipping the economic balance away from the initial raw material saving.
-
Downstream Processing: Purification is a major cost driver. While iodopyrazoles might lead to more side products like dehalogenated species, the unreacted starting material from an inefficient chloropyrazole reaction can also pose significant purification challenges. The choice often comes down to which separation is more facile and scalable.
Pillar 3: Safety, Handling, and Environmental Impact
From a safety perspective, both compounds present similar hazards. They are generally classified as harmful if swallowed and cause skin and serious eye irritation.[1][4][9][10][11][12]
-
4-Iodopyrazole: May cause respiratory irritation.[4][12][13]
-
4-Chloropyrazole: Also listed as a potential respiratory irritant.[10][14]
Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling either compound in a well-ventilated area.[1][13]
From an environmental and sustainability standpoint, several factors should be considered:
-
Green Chemistry Principles: Processes that require less energy (lower temperatures) and use less complex (and often more toxic) ligands align better with green chemistry principles.[15][16] This often favors the use of iodopyrazoles.
-
Elemental Abundance: Chlorine is a far more abundant element than iodine. For very large-scale, long-term manufacturing, the sourcing of iodine could become a consideration.
-
Solvent and Waste: The overall environmental impact is heavily influenced by the solvents used and the waste generated. The need for specialized ligands with chloropyrazoles can add to the complexity of the waste stream.
Data-Driven Decision Making
To facilitate a logical selection process, the following table summarizes the key comparative metrics.
| Parameter | 4-Iodopyrazole | 4-Chloropyrazole | Causality & Justification |
| Reactivity | High | Low | The C-I bond is weaker and more readily undergoes oxidative addition to Pd(0).[1][2] |
| Reaction Temp. | Room Temp. to Moderate (e.g., 90°C) | High (e.g., 100-110°C) | Higher energy is needed to activate the more stable C-Cl bond.[3] |
| Catalyst System | Simpler catalysts often suffice (e.g., Pd(PPh₃)₄) | Requires highly active, bulky ligand systems (e.g., XPhos/SPhos Pd G2) | The electron-rich, bulky ligands facilitate the difficult oxidative addition of the C-Cl bond.[3] |
| Raw Material Cost | Higher | Lower | Based on current market prices for bulk quantities.[6][17] |
| Catalyst Cost | Lower | Higher | Specialized ligands and precatalysts for aryl chlorides are significantly more expensive.[7][8][18] |
| Potential Issues | Prone to dehalogenation side reactions | Incomplete conversion, catalyst inhibition | High reactivity can lead to side pathways; high stability can lead to low reactivity.[3] |
Visualizing the Workflow
Decision Flowchart for Halogenated Pyrazole Selection
This diagram outlines the logical process a chemist might follow when deciding which precursor to use.
Experimental Protocols: A Self-Validating Comparison
The following protocols for a Suzuki-Miyaura coupling reaction are designed to be self-validating, illustrating the practical differences in execution.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodopyrazole (High Reactivity Approach)
-
Rationale: The high reactivity of the C-I bond allows for the use of a standard, cost-effective palladium catalyst and base under relatively mild heating.[2]
-
Methodology:
-
To a sealed tube, add 4-iodopyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the mixture.
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling of 4-Chloropyrazole (High Activation Approach)
-
Rationale: The inertness of the C-Cl bond necessitates a highly active catalyst system (a second-generation Buchwald precatalyst) and a stronger base at a higher temperature to achieve efficient coupling.[3]
-
Methodology:
-
To a dry sealed tube under an inert atmosphere (e.g., in a glovebox), add 4-chloropyrazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 2.5 equiv), and XPhos Pd G2 (0.02 equiv).
-
Add anhydrous, degassed toluene and a small amount of degassed water (e.g., 10:1 toluene:water).
-
Seal the tube and heat the reaction mixture at 110 °C for 18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Generalized Experimental Workflow
Conclusion and Authoritative Recommendations
The choice between iodo- and chloro-pyrazoles is not a simple matter of cost versus reactivity; it is a strategic decision that depends on the project's goals and stage.
For early-stage drug discovery, medicinal chemistry, and academic research, where speed, versatility, and a high probability of success are paramount, iodopyrazoles are the superior choice. The milder conditions and broader catalyst compatibility allow for the rapid generation of diverse compound libraries without extensive reaction optimization. The higher material cost is justified by the significant savings in time and labor.
For late-stage process development and large-scale manufacturing, where raw material cost is a dominant factor, chloro-pyrazoles become a compelling option. The significant upfront cost savings on the starting material can justify the investment in process optimization, including screening for the most efficient (and least expensive) advanced catalyst system, and engineering for higher temperatures and longer reaction times.
Ultimately, the most cost-effective approach is context-dependent. A thorough understanding of the trade-offs in material costs, process parameters, and project timelines, as detailed in this guide, empowers researchers and development professionals to make informed, data-driven decisions that align with their specific synthetic objectives.
References
- 1. fishersci.com [fishersci.com]
- 2. indiamart.com [indiamart.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloropyrazole 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. boronmolecular.com [boronmolecular.com]
- 7. 14221-01-3 Cas No. | Tetrakis(triphenylphosphine)palladium | Apollo [store.apolloscientific.co.uk]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 1H-Pyrazole, 4-chloro- | C3H3ClN2 | CID 27524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. chemimpex.com [chemimpex.com]
- 16. benchchem.com [benchchem.com]
- 17. chemimpex.com [chemimpex.com]
- 18. XPhos Pd G2 price,buy XPhos Pd G2 - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Iodo-1-isopropyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Iodo-1-isopropyl-1H-pyrazole, a halogenated heterocyclic compound. By integrating technical knowledge with established safety protocols, this document aims to be your trusted resource for laboratory safety and chemical handling.
The procedural choices outlined below are grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship. Understanding the why behind each step is as crucial as the step itself.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally analogous compounds, such as 3-Iodo-1H-pyrazole and 4-Iodo-1-isopropyl-1H-pyrazole, provide critical insights into its likely hazard profile.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar iodinated pyrazoles are known to cause skin irritation and serious eye irritation[1][2][3].
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation[1][2][4].
-
Harmful if Swallowed: Pyrazole derivatives can be harmful if ingested[4][5].
-
Environmental Hazard: Iodinated organic compounds can be hazardous to the environment and should not be released into drains or waterways[5][6][7].
Personal Protective Equipment (PPE) - Your First Line of Defense
A risk assessment mandates the use of appropriate PPE to mitigate exposure risks. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields (conforming to EN 166 or NIOSH standards) | To prevent eye contact which can cause serious irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation[1][4]. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination[1]. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood | To minimize inhalation of dust or vapors that may cause respiratory irritation[1][2]. |
Part 2: Segregation and Containment of Waste
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and regulatory compliance. Halogenated organic compounds must be collected separately from non-halogenated waste streams to ensure proper disposal treatment[8][9][10].
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Select a container made of a material compatible with this compound (e.g., a high-density polyethylene or glass bottle).
-
The container must have a secure, leak-proof screw cap[9].
-
-
Label the Container:
-
Collect the Waste:
-
Collect all waste containing this compound, including residual amounts, contaminated disposable labware (e.g., pipette tips, weighing paper), and solvent rinsates used for cleaning glassware, in this designated container[8].
-
Do not mix with non-halogenated, acidic, or basic waste streams.
-
-
Storage of the Waste Container:
Part 3: Disposal Procedures - The Final Step
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations[18]. This typically involves transfer to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Workflow for Final Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Chemical Treatment Considerations
For some iodine-containing waste, chemical neutralization can be an effective pre-treatment step. A common method involves the use of sodium thiosulfate to reduce elemental iodine to the less hazardous iodide ion[19].
Reaction: 2Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2NaI
However, for an organically bound iodine atom as in this compound, this reaction is not directly applicable without breaking the carbon-iodine bond. Attempting unvalidated chemical treatments in the lab can be dangerous and may violate hazardous waste regulations[20]. Therefore, do not attempt to neutralize this compound waste unless you have a specific, validated, and approved protocol from your institution's EHS office [5].
Part 4: Spill Management
Accidents can happen, and a clear, concise spill response plan is essential.
-
Evacuate and Alert:
-
Alert personnel in the immediate area.
-
If the spill is large or in a poorly ventilated area, evacuate the lab.
-
-
Control and Contain:
-
If safe to do so, prevent the spill from spreading by using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Do not use combustible materials like paper towels to absorb large spills.
-
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris.
-
Place all cleanup materials into a sealable container and label it as hazardous waste with the chemical name.
-
-
Decontaminate:
-
Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
Follow up with a soap and water wash.
-
-
Report:
-
Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.
-
Conclusion
The responsible management of chemical waste is a shared duty that protects researchers, the community, and the environment. By following these detailed procedures for the disposal of this compound, you contribute to a culture of safety and regulatory compliance in your laboratory. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety professionals.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3-Iodo-1-methyl-1H-pyrazole 95 92525-10-5 [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. benchchem.com [benchchem.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. uakron.edu [uakron.edu]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. epa.gov [epa.gov]
- 14. ushazmatstorage.com [ushazmatstorage.com]
- 15. connmaciel.com [connmaciel.com]
- 16. phi.com [phi.com]
- 17. osha.com [osha.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. benchchem.com [benchchem.com]
- 20. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Iodo-1-isopropyl-1H-pyrazole
As researchers and drug development professionals, our work with novel chemical entities like 3-Iodo-1-isopropyl-1H-pyrazole is foundational to discovery. This compound, a substituted pyrazole, serves as a versatile building block in the synthesis of new pharmaceutical and agrochemical agents.[1][2] However, its utility in synthesis is matched by the imperative for rigorous safety protocols. The presence of the iodo-pyrazole moiety necessitates a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of our research.
This guide provides essential, field-proven safety and logistical information for handling this compound. It is structured not as a rigid checklist, but as a self-validating system of protocols, explaining the causality behind each safety recommendation to build a deep, intuitive understanding of safe laboratory practice.
Hazard Assessment: Understanding the Adversary
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by examining structurally analogous compounds, primarily the parent compound, 3-Iodo-1H-pyrazole. The toxicological profile of this family of chemicals is consistent, indicating a clear set of risks we must mitigate.
The primary hazards are well-defined and include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or vapor.[3]
These classifications mandate a cautious and well-protected approach. The following table summarizes the hazard profile based on data from closely related iodo-pyrazole compounds.
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation | [3] |
| Eye Irritation | H319: Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [3] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
Core Directive: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure.[4] Its effectiveness hinges on proper selection, use, and maintenance. For this compound, a substance that is a solid at room temperature, the PPE strategy must account for risks from both fine particulates and potential splashes during dissolution.[1]
Eye and Face Protection: The Non-Negotiable Barrier
Given the classification as a serious eye irritant, robust eye protection is mandatory.[3][5]
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][6] This is crucial to protect against fine dust particles during weighing and splashes during solvent handling.
-
Enhanced Protection: When handling larger quantities (>10g) or during procedures with a high risk of splashing (e.g., rapid additions, heating), a full-face shield should be worn in addition to safety goggles.[7] This provides a secondary barrier, protecting the entire face from contact.
Hand and Body Protection: Preventing Dermal Contact
The potential for skin irritation necessitates a diligent approach to hand and body protection.[3]
-
Gloves: Chemically protective gloves are essential.[7]
-
Material: Nitrile gloves are the standard recommendation. They provide excellent resistance to a wide range of chemicals and are less likely to cause allergic reactions than latex.
-
Thickness: A minimum thickness of 4 mil (0.1 mm) is advised for incidental contact. For tasks involving prolonged handling or immersion, heavier 8 mil (0.2 mm) nitrile gloves are preferable.
-
Practice: Always use the proper glove removal technique to avoid contaminating your skin.[8] Contaminated gloves should be disposed of immediately as hazardous waste.[4] Double-gloving is a best practice, especially when weighing the solid or preparing solutions.[4]
-
-
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect street clothes and skin from contamination.
-
Additional Protection: For large-scale operations, consider a chemical-resistant apron to protect against significant spills and splashes.[9]
Respiratory Protection: Mitigating Inhalation Risks
Because this compound is a solid that can form dust and may cause respiratory irritation, all handling of the solid compound must be performed in a controlled environment.[3][10]
-
Primary Control: All weighing and transfers of the solid chemical must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation of airborne particulates.[8]
-
Secondary Protection: If a fume hood is not available or if there is a risk of exceeding exposure limits, respiratory protection is required.[3] An N95-rated respirator mask is sufficient for protection against fine dust. For spill cleanup or situations with potential vapor generation, a full-face respirator with appropriate chemical cartridges should be used.[3][4]
The following table provides a task-based guide to PPE selection.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety Glasses | Nitrile Gloves (4 mil) | Lab Coat | Not required if container is sealed |
| Weighing/Aliquotting | Safety Goggles | Double Nitrile Gloves (4 mil) | Lab Coat | Required: Chemical Fume Hood |
| Solution Preparation | Safety Goggles | Nitrile Gloves (4-8 mil) | Lab Coat | Required: Chemical Fume Hood |
| Reaction Workup | Safety Goggles + Face Shield | Nitrile Gloves (8 mil) | Lab Coat | Work in a well-ventilated area |
| Spill Cleanup | Safety Goggles + Face Shield | Heavy-duty Nitrile Gloves | Chemical Apron | N95 or Cartridge Respirator |
| Waste Disposal | Safety Goggles | Nitrile Gloves (4 mil) | Lab Coat | Not required for sealed containers |
Operational and Disposal Plans: A Step-by-Step Procedural Guide
A safe workflow is a predictable one. The following protocol outlines the lifecycle of handling this compound in the laboratory, from receipt to disposal.
Experimental Workflow
-
Preparation & Staging: Before handling the chemical, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6] Assemble all necessary equipment and solvents.
-
Donning PPE: Put on all required PPE as outlined in the table above. Check gloves for any signs of damage before use.
-
Handling the Chemical:
-
Weighing: Carefully weigh the solid compound inside the fume hood. Use a spatula for transfers and avoid creating dust clouds.
-
Dissolution: Add solvents slowly to the solid to prevent splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
-
Post-Handling & Decontamination: After completing the task, wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol).
-
Doffing & Disposing of PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Dispose of all contaminated disposable items (gloves, wipes, weigh paper) in a designated hazardous waste container.[11]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]
The following diagram illustrates the safe handling workflow.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][10] If skin irritation occurs or persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][10] If symptoms such as coughing or shortness of breath occur, seek medical attention.
-
Spill: Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[11] Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[11]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste (excess chemical, contaminated absorbents) and liquid waste (unused solutions) in separate, clearly labeled, and sealed containers.[11]
-
Labeling: The container label must include the words "Hazardous Waste" and the full chemical name.[11]
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[11]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][11] Do not pour this chemical or its solutions down the drain.[6][8]
By adhering to these detailed protocols, you can confidently and safely utilize this compound in your research, ensuring that scientific advancement and personal safety proceed hand-in-hand.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jchr.org [jchr.org]
- 3. echemi.com [echemi.com]
- 4. pppmag.com [pppmag.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pharmastate.academy [pharmastate.academy]
- 8. afgsci.com [afgsci.com]
- 9. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
